N,N'-Disuccinimidyl carbonate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O7/c12-5-1-2-6(13)10(5)17-9(16)18-11-7(14)3-4-8(11)15/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYXSUNOLOJMDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10225080 | |
| Record name | Di(succinimido) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74124-79-1 | |
| Record name | Disuccinimidyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(succinimido) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074124791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di(succinimido) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10225080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di(succinimido) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.643 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N,N'-Disuccinimidyl Carbonate: A Core Reagent in Modern Biochemistry and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient homobifunctional crosslinking agent that has become an indispensable tool in the field of biochemistry. Its utility stems from its ability to activate carboxyl and hydroxyl groups, facilitating the formation of stable amide and carbamate (B1207046) bonds. This technical guide provides a comprehensive overview of the core applications of DSC, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors. DSC serves as a safer and more stable alternative to hazardous reagents like phosgene, making it a preferred choice in a wide range of bioconjugation techniques.[1]
Core Applications in Biochemistry
DSC's reactivity is centered around the two N-hydroxysuccinimide (NHS) esters linked to a central carbonate group. The NHS moieties are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity profile makes DSC a valuable reagent for several key applications:
-
Activation of Carboxylic Acids to Form NHS Esters: DSC reacts with carboxylic acids to produce stable, amine-reactive NHS esters. These activated esters are widely used for labeling proteins, peptides, and other biomolecules containing primary amines.[2] The reaction proceeds under mild conditions, and the byproducts, N-hydroxysuccinimide (NHS) and carbon dioxide, are easily removed.
-
Synthesis of Carbamates: DSC provides a robust method for the synthesis of carbamates by reacting with alcohols to form an active succinimidyl carbonate intermediate, which then readily reacts with primary and secondary amines.[2] This application is particularly valuable in the synthesis of prodrugs, linkers for antibody-drug conjugates (ADCs), and for the modification of biomolecules.
-
Peptide Synthesis: In peptide synthesis, DSC is employed as a coupling reagent to form peptide bonds. Its use minimizes the risk of racemization, a critical factor in maintaining the biological activity of the synthesized peptides.[3]
-
Bioconjugation and Crosslinking: As a homobifunctional crosslinker, DSC can be used to link two molecules containing primary amines or hydroxyl groups. This is instrumental in creating antibody-drug conjugates, immobilizing proteins on surfaces, and preparing bioconjugates for diagnostic and therapeutic applications.
-
Surface Functionalization: DSC is utilized to modify the surfaces of various materials, such as silica (B1680970) nanoparticles and polymers, to introduce reactive groups for the covalent attachment of biomolecules. This is a key step in the development of biosensors, targeted drug delivery systems, and biocompatible materials.
Quantitative Data Presentation
The efficiency of DSC in various applications can be influenced by factors such as solvent, temperature, and reaction time. The following tables provide a summary of quantitative data for key reactions involving DSC and a comparison with other common coupling reagents.
Table 1: Solubility of this compound in Common Organic Solvents [1]
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl Acetate | 4 |
| Isopropyl Alcohol | 2 |
| Dimethylformamide (DMF) | 88 |
| Dimethyl Sulfoxide (DMSO) | >250 |
Table 2: Reaction Conditions and Yields for Carbamate Synthesis using DSC [2]
| Alcohol Substrate | Amine Substrate | Solvent | Reaction Time (h) | Yield (%) |
| 1,2-O-Isopropylidene-D-xylofuranose | 4-Methoxyaniline | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 86 |
| 1,2-O-Isopropylidene-D-xylofuranose | L-Ephedrine | Acetonitrile/CH₂Cl₂ | 4 (activation), 3 (coupling) | 83 |
| Cyclohexanol | Benzylamine | Acetonitrile/CH₂Cl₂ | N/A | 78 |
| 1-Adamantane Methanol | Piperidine | Acetonitrile/CH₂Cl₂ | N/A | 89 |
Table 3: Comparative Yields of NHS Ester Synthesis
| Coupling Reagent | Substrate | Solvent | Reported Yield (%) | Reference |
| DSC | Biotin | DMF | Good (used without purification) | [4] |
| EDC /NHS | Protected Folic Acid | DMSO | 94 | [5] |
| DCC /NHS | Carboxyfluorescein Diacetate | Dichloromethane | 60 (isomer mixture) | [6] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted as a general guide.
Mandatory Visualization
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the core reaction mechanisms of DSC and its application in complex biochemical workflows.
Caption: General reaction mechanism of this compound (DSC).
Caption: Experimental workflow for protein labeling using a DSC-activated molecule.
References
- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptide synthesis | C9H8N2O7 | Biosolve Shop [shop.biosolve-chemicals.eu]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reaction of N,N'-Disuccinimidyl Carbonate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the derivatization of primary amines, finding extensive application in bioconjugation, peptide synthesis, and drug development. Its reactivity towards primary amines primarily yields stable carbamate (B1207046) or urea (B33335) linkages, depending on the reaction pathway. This guide provides a comprehensive overview of the reaction mechanisms, experimental protocols, and quantitative data associated with the use of DSC in coupling reactions with primary amines. The information presented herein is intended to equip researchers with the fundamental knowledge required to effectively utilize DSC in their synthetic strategies.
Core Reaction Mechanisms
The reaction of this compound with primary amines can proceed through two principal pathways, largely dictated by the presence or absence of a hydroxyl-containing co-reactant. Both mechanisms leverage the high reactivity of the carbonyl carbons in DSC, which is facilitated by the excellent leaving group ability of N-hydroxysuccinimide (NHS).
Formation of Carbamates via an Activated Succinimidyl Carbonate Intermediate
In the presence of a hydroxyl-containing molecule (e.g., an alcohol or a hydroxyl-terminated linker), DSC first acts as an activating agent to form a reactive succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine to yield a stable carbamate linkage. This two-step, one-pot synthesis is a cornerstone of bioconjugation and linker chemistry.
The reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine, which acts as a proton scavenger, neutralizing the acidic byproducts and enhancing the nucleophilicity of the reacting species.[1]
The detailed mechanism involves the initial activation of the alcohol by DSC, followed by the nucleophilic attack of the primary amine on the activated carbonate.
Formation of Ureas via a Succinimidyl Carbamate Intermediate
In the absence of a hydroxyl co-reactant, primary amines can directly react with DSC to form urea derivatives. This reaction proceeds through an initial nucleophilic attack of the amine on one of the carbonyl carbons of DSC to form a succinimidyl carbamate intermediate. This intermediate is then attacked by a second equivalent of the primary amine (or a different amine) to yield the final urea product, releasing N-hydroxysuccinimide.
The detailed mechanism for urea formation is as follows:
Quantitative Data
Table 1: Solubility of this compound (DSC)
| Solvent | Solubility (mg/mL) |
| Dimethyl sulfoxide (B87167) (DMSO) | >250 |
| N,N-Dimethylformamide (DMF) | 88 |
| Acetonitrile | 34 |
| Acetone | 14 |
| Ethyl acetate | 4 |
| Tetrahydrofuran (THF) | 3 |
| Dichloromethane (DCM) | 2 |
| Isopropyl alcohol | 2 |
Table 2: Typical Reaction Conditions and Yields for Carbamate Formation
| Primary Amine | Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amine 4 (structure not specified) | Protected xylofuranose | Triethylamine | Methylene chloride | 23 | 3 | 86 | [2] |
| L-ephedrine | Protected xylofuranose | - | Methylene chloride | - | - | 83 | [2] |
| Various primary and hindered secondary amines | Various primary and hindered secondary alcohols | Triethylamine | Acetonitrile/Methylene chloride | 23 | 4-12 | 65-89 | [2] |
Experimental Protocols
The following are generalized experimental protocols for the formation of carbamates and ureas using DSC. Researchers should optimize these protocols based on the specific reactivity and solubility of their substrates.
General Protocol for Carbamate Synthesis
This protocol describes the two-step, one-pot synthesis of a carbamate from an alcohol and a primary amine using DSC.
Materials:
-
Alcohol (1.0 eq)
-
This compound (DSC) (1.1 - 1.5 eq)
-
Primary amine (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine) (2.0 - 3.0 eq)
Procedure:
-
To a stirred solution of the alcohol (1.0 eq) and base (e.g., triethylamine, 3.0 eq) in an anhydrous solvent (e.g., acetonitrile) at room temperature, add DSC (1.5 eq).
-
Stir the reaction mixture at room temperature and monitor the formation of the activated succinimidyl carbonate intermediate by a suitable analytical method (e.g., TLC or LC-MS). This step typically takes 1-4 hours.
-
Once the formation of the intermediate is complete, add the primary amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction for the formation of the carbamate product.
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup. For example, dilute with an organic solvent and wash with aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired carbamate.
General Protocol for Urea Synthesis
This protocol outlines the direct reaction of a primary amine with DSC to form a symmetrical or unsymmetrical urea.
Materials:
-
Primary amine (2.0 eq for symmetrical urea; 1.0 eq of each amine for unsymmetrical urea)
-
This compound (DSC) (1.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, THF, DCM)
-
Base (e.g., triethylamine, pyridine) (optional, but can be beneficial)
Procedure:
-
Dissolve the primary amine (1.0 eq) in an anhydrous solvent.
-
Add DSC (1.0 eq) to the solution and stir at room temperature. The use of a base is optional but can help to drive the reaction to completion.
-
Monitor the formation of the succinimidyl carbamate intermediate.
-
Add the second equivalent of the primary amine (for symmetrical ureas) or the second primary amine (for unsymmetrical ureas).
-
Continue stirring until the reaction is complete as monitored by TLC or LC-MS.
-
Perform an aqueous workup and purification as described in the carbamate synthesis protocol.
Conclusion
This compound is a powerful and versatile reagent for the efficient coupling of primary amines to form stable carbamate and urea linkages. The choice between these two functional groups can be controlled by the inclusion or exclusion of a hydroxyl-containing co-reactant. The reactions are typically high-yielding and proceed under mild conditions, making DSC an invaluable tool in the fields of drug development, bioconjugation, and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement DSC-mediated amine coupling reactions in their synthetic endeavors. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate (DSC) Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation, peptide synthesis, and drug delivery systems. Its utility lies in its ability to activate carboxyl groups and alcohols, facilitating the formation of stable amide and carbamate (B1207046) bonds with primary amines, respectively. This guide provides a comprehensive overview of the principles of DSC-mediated amine coupling, including its mechanism of action, reaction kinetics, and practical applications, with a focus on antibody-drug conjugates (ADCs).
Core Principle and Mechanism of Action
The fundamental principle of DSC amine coupling involves a two-step process. Initially, DSC reacts with a nucleophile, typically a carboxylic acid or an alcohol, to form a highly reactive N-hydroxysuccinimidyl (NHS) active ester or a succinimidyl carbonate intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide or carbamate linkage, with the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]
The reaction with a carboxylic acid proceeds as follows:
-
Activation: The carboxylic acid attacks the carbonyl carbon of DSC, leading to the displacement of one NHS group and the formation of an NHS active ester. Carbon dioxide is released during this step.
-
Coupling: The resulting NHS ester readily reacts with a primary amine to form a stable amide bond, releasing NHS.
Alternatively, DSC can react with alcohols to form a succinimidyl carbonate, which can then react with an amine to form a carbamate.[2]
Quantitative Data Presentation
Stability of DSC and its Active Intermediates
DSC is known to be sensitive to moisture and will hydrolyze in aqueous environments, which is a critical consideration in experimental design.[3] The stability of the active NHS-ester intermediate is also pH and temperature-dependent.
| Compound | Condition | Half-life | Reference |
| DSC | Pure Water | < 10 minutes | [4] |
| NHS Ester | pH 7.0, 0°C | 4-5 hours | [5] |
| NHS Ester | pH 8.6, 4°C | 10 minutes | [5] |
| Porphyrin-NHS Ester | pH 8.0, Room Temp. | 210 minutes | [6] |
| Porphyrin-NHS Ester | pH 8.5, Room Temp. | 180 minutes | [6] |
| Porphyrin-NHS Ester | pH 9.0, Room Temp. | 125 minutes | [6] |
Solubility of this compound
The choice of solvent is crucial for efficient DSC coupling reactions, as it affects the solubility of DSC and the stability of the active intermediates.
| Solvent | Solubility (mg/mL) | Reference |
| Dichloromethane | 2 | [3][7] |
| Acetone | 14 | [3][7] |
| Acetonitrile | 34 | [3][7] |
| Tetrahydrofuran | 3 | [3][7] |
| Ethyl acetate | 4 | [3][7] |
| Isopropyl alcohol | 2 | [3][7] |
| Dimethylformamide (DMF) | 88 | [3][7] |
| Dimethyl sulfoxide (B87167) (DMSO) | >250 | [3][7] |
Comparative Coupling Efficiency
While direct head-to-head comparisons are limited, the efficiency of DSC can be inferred from various studies. In many synthetic applications, DSC provides quantitative yields.[8] The choice between DSC and other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with NHS often depends on the specific application, desired reaction conditions, and the nature of the molecules to be conjugated. EDC/NHS chemistry is well-established for aqueous-based bioconjugation, with yields for the coupling step generally ranging from 60-90%.[6]
| Coupling Reagent | Target Functional Groups | Typical Yield | Key Considerations | Reference |
| DSC | Carboxylic Acids/Alcohols to Amines | Often quantitative in organic synthesis | Moisture sensitive; good solubility in organic solvents like DMF and DMSO. | [3][8] |
| EDC/NHS | Carboxylic Acids to Amines | 60-90% (coupling step) | Water-soluble; O-acylisourea intermediate is unstable and prone to hydrolysis. | [6][9] |
Experimental Protocols
Protocol 1: General Procedure for DSC-Mediated Amide Coupling in Solution
This protocol describes a general method for coupling a carboxylic acid to a primary amine using DSC in an organic solvent.[8]
Materials:
-
Carboxylic acid
-
This compound (DSC)
-
Primary amine
-
Anhydrous acetonitrile
-
Pyridine (B92270) or another suitable base (e.g., DIPEA)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Round-bottom flask
-
Stir bar
-
Nitrogen or argon supply (optional)
Procedure:
-
To an oven-dried round-bottom flask containing a stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile.
-
Add pyridine (approximately 3 equivalents) and a catalytic amount of DMAP (e.g., 0.01 equivalents).
-
Stir the suspension for a few minutes at room temperature.
-
Add DSC (1.0 equivalent) to the suspension. The reaction progress can be monitored by the evolution of CO2 gas.
-
Allow the reaction to stir at room temperature for several hours until the carboxylic acid is fully consumed (can be monitored by TLC).
-
Add the primary amine (1.0 equivalent) and a suitable base such as DIPEA (1.5 equivalents) to the reaction mixture.
-
Stir the reaction overnight at room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by standard methods such as extraction and column chromatography.
Protocol 2: Conceptual Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a DSC-containing Linker
This protocol outlines the key steps for conjugating a drug payload to an antibody using a linker that has been activated with DSC.
Materials:
-
Monoclonal antibody (mAb)
-
Linker-payload construct with a DSC-activated ester
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4)
-
Quenching solution (e.g., Tris or glycine (B1666218) buffer)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Prepare the antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).
-
Linker-Payload Activation (if not pre-activated): If the linker-payload does not already contain a DSC-activated ester, it can be prepared by reacting a carboxylic acid-functionalized linker-payload with DSC in an appropriate organic solvent as described in Protocol 1. The activated linker-payload should then be dissolved in a water-miscible solvent like DMSO.
-
Conjugation Reaction: Add the DSC-activated linker-payload solution to the antibody solution. The molar ratio of linker-payload to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-4 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to react with any unreacted DSC-activated linker-payload.
-
Purification: Purify the resulting ADC from unconjugated linker-payload, antibody, and other reaction components using a suitable chromatography method such as size-exclusion chromatography (SEC).
-
Characterization: Characterize the purified ADC for key quality attributes including DAR, purity, aggregation, and biological activity.
Mandatory Visualization
References
- 1. sciex.com [sciex.com]
- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 6. benchchem.com [benchchem.com]
- 7. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
N,N'-Disuccinimidyl Carbonate (DSC): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction: N,N'-Disuccinimidyl carbonate (DSC), identified by CAS number 74124-79-1, is a versatile and highly efficient homobifunctional crosslinking agent. It serves as a safer, stable, solid alternative to the highly toxic phosgene (B1210022) and its derivatives for introducing carbonyl functionalities or activating molecules for bioconjugation. This technical guide provides an in-depth overview of the core properties, applications, and experimental considerations of DSC for researchers, scientists, and professionals involved in drug development and bioconjugation.
Core Physicochemical Properties
This compound is a white to off-white crystalline powder. Its chemical structure features a central carbonate group flanked by two N-hydroxysuccinimide (NHS) esters, which are excellent leaving groups, rendering the carbonyl carbon highly susceptible to nucleophilic attack. This reactivity is the basis for its widespread use in organic synthesis and bioconjugation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 74124-79-1 | [1] |
| Molecular Formula | C₉H₈N₂O₇ | [1] |
| Molecular Weight | 256.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 209 °C | [1] |
| Purity | ≥98.0% | [2] |
| Storage Conditions | 2-8°C, under inert gas (e.g., Nitrogen) | [1] |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Insoluble, undergoes rapid hydrolysis |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Acetonitrile (ACN) | Soluble |
| Dichloromethane (DCM) | Slightly soluble |
| Hot Pyridine | Soluble |
Core Applications in Research and Drug Development
DSC's reactivity makes it a valuable tool in a multitude of applications, primarily centered around the formation of stable covalent bonds.
-
Bioconjugation and Crosslinking: DSC is extensively used to couple ligands, such as drugs, peptides, or labels, to proteins and other biomolecules.[2] The primary targets for DSC-mediated conjugation are the ε-amino groups of lysine (B10760008) residues on the protein surface.
-
Peptide Synthesis: It serves as an efficient coupling reagent for the preparation of N-succinimidyl esters of N-protected amino acids, which are key intermediates in peptide synthesis.[2]
-
Carbonylating Agent: As a phosgene equivalent, DSC is employed in the synthesis of carbamates, ureas, and activated carbonates under milder and safer conditions.[1]
-
Surface Functionalization: DSC is utilized to activate surfaces, such as polymer brushes, for the covalent attachment of biomolecules, enhancing their biocompatibility and functionality for applications in biosensing and tissue engineering.[3]
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for key applications of this compound. It is crucial to note that these protocols may require optimization based on the specific properties of the reactants.
Activation of Hydroxyl Groups for Carbamate (B1207046) Synthesis
This protocol describes the activation of an alcohol with DSC to form a succinimidyl carbonate intermediate, which can then react with a primary amine to yield a stable carbamate.
Materials:
-
Alcohol-containing molecule
-
This compound (DSC)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Amine-containing molecule
-
Reaction vessel and stirring apparatus
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the alcohol-containing molecule in the anhydrous aprotic solvent in the reaction vessel under an inert atmosphere.
-
Add this compound to the solution (typically 1.1-1.5 molar equivalents relative to the alcohol).
-
Add the tertiary amine base (1-2 molar equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting alcohol and the formation of the activated intermediate.
-
Once the activation is complete, add the amine-containing molecule to the reaction mixture.
-
Continue stirring at room temperature for an additional 2-16 hours, monitoring the reaction for the formation of the final carbamate product.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the NHS byproduct and excess reagents. The final product is then purified using appropriate chromatographic techniques.
Caption: Workflow for two-step, one-pot carbamate synthesis.
General Protocol for Protein Labeling via Lysine Residues
This protocol provides a general framework for the conjugation of a molecule (e.g., a small molecule drug or a fluorescent dye) to a protein via its lysine residues using DSC. Note: This is a generalized protocol and requires optimization for each specific protein and ligand pair.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound (DSC)
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Molecule to be conjugated (ligand) containing a primary amine or hydroxyl group
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Ligand Activation (if necessary): If the ligand contains a hydroxyl group, it must first be activated with DSC in an anhydrous organic solvent as described in the carbamate synthesis protocol to form a succinimidyl carbonate derivative. If the ligand contains a primary amine, it can be directly coupled to a DSC-activated protein (see step 5).
-
DSC Solution Preparation: Immediately before use, prepare a stock solution of DSC in anhydrous DMSO or DMF.
-
Protein Activation: Add a calculated molar excess of the DSC stock solution to the protein solution while gently stirring. The optimal molar ratio of DSC to protein needs to be determined empirically but typically ranges from 5:1 to 50:1.
-
Conjugation:
-
For pre-activated ligands: Add the activated ligand solution to the protein solution.
-
For amine-containing ligands: After a brief protein activation period (15-30 minutes), add the amine-containing ligand to the reaction mixture.
-
-
Reaction Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if using a light-sensitive ligand.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted DSC or activated species.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Characterize the conjugate to determine the degree of labeling (e.g., by UV-Vis spectroscopy) and confirm its integrity and activity.
Caption: General workflow for protein conjugation via lysine residues.
Reaction Mechanisms and Logical Relationships
The utility of this compound stems from the high reactivity of its central carbonyl carbon towards nucleophiles, facilitated by the excellent leaving group nature of N-hydroxysuccinimide (NHS).
Caption: Key reaction pathways involving DSC.
Conclusion
This compound is an indispensable reagent in modern bioconjugation and organic synthesis, offering a safe and effective means of forming stable covalent linkages. Its well-defined reactivity, commercial availability, and the stability of its intermediates make it a preferred choice for applications ranging from the synthesis of complex organic molecules to the development of targeted therapeutics like antibody-drug conjugates. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is paramount for its successful implementation in research and development.
References
N,N'-Disuccinimidyl Carbonate: A Safer, Versatile Phosgene Equivalent for Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug development, the need for efficient and safe reagents is paramount. N,N'-Disuccinimidyl carbonate (DSC), a stable, crystalline solid, has emerged as a superior alternative to the highly toxic and difficult-to-handle phosgene (B1210022) gas for a wide array of chemical transformations. This technical guide provides a comprehensive overview of DSC, its applications as a phosgene equivalent, and detailed methodologies for its use in key synthetic and bioconjugation procedures.
Introduction to this compound (DSC)
This compound is a homobifunctional N-hydroxysuccinimide (NHS) ester of carbonic acid. Its utility as a phosgene equivalent stems from the high reactivity of the carbonyl group, which is activated by two NHS leaving groups. This activation allows for efficient reactions with nucleophiles such as amines and alcohols under mild conditions.[1] Unlike phosgene, DSC is a non-volatile solid, significantly reducing handling risks and simplifying reaction setups.[2]
Physicochemical Properties:
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₇ | [3] |
| Molecular Weight | 256.17 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 190 °C (decomposes) | [3][4][6] |
| Solubility | Soluble in DMSO, hot pyridine (B92270), acetonitrile; slightly soluble in dichloromethane; insoluble in water. | [3][4][5][6] |
| Stability | Moisture-sensitive; stable when stored under dry conditions and refrigerated. | [7] |
DSC as a Phosgene Equivalent: A Comparative Overview
Phosgene and its substitutes are crucial for introducing a carbonyl group in organic synthesis. While effective, the extreme toxicity of phosgene gas necessitates the use of safer alternatives.[2] DSC, along with other solid phosgene equivalents like triphosgene (B27547) and carbonyldiimidazole (CDI), offers a more manageable approach.[2]
Comparison with Other Phosgene Equivalents:
| Reagent | Physical State | Key Advantages | Key Disadvantages |
| **Phosgene (COCl₂) ** | Gas | High reactivity | Extremely toxic, difficult to handle |
| Triphosgene (BTC) | Solid | Safer than phosgene, generates 3 eq. of phosgene in situ | Still requires careful handling due to phosgene release |
| Carbonyldiimidazole (CDI) | Solid | Good for urea (B33335) and carbamate (B1207046) synthesis, mild reaction conditions | Less reactive than DSC for some applications |
| This compound (DSC) | Solid | High reactivity, stable intermediates, byproducts are water-soluble, safer to handle | Moisture sensitive |
Reaction Mechanisms and Applications
DSC's versatility lies in its ability to activate a variety of functional groups, leading to the efficient synthesis of carbamates, ureas, and activated esters for amide bond formation. The core of its reactivity is the excellent leaving group ability of N-hydroxysuccinimide (NHS).
Synthesis of Carbamates
DSC reacts with alcohols in the presence of a base to form a stable but reactive succinimidyl carbonate intermediate. This intermediate then readily reacts with a primary or secondary amine to yield the desired carbamate. This two-step, one-pot procedure is highly efficient for a wide range of alcohols and amines.[8][9]
Quantitative Data for Carbamate Synthesis:
| Alcohol | Amine | Yield (%) | Reference |
| (S)-(-)-2-Methyl-1-butanol | Benzylamine | 80 | [9] |
| Cyclohexanol | Benzylamine | 85 | [9] |
| Cholesterol | (S)-(-)-α-Methylbenzylamine | 89 | [9] |
| 1,2-O-Isopropylidene-D-xylofuranose | (S)-(-)-α-Methylbenzylamine | 81 | [9] |
Synthesis of Ureas
The reaction of DSC with two equivalents of a primary or secondary amine leads to the formation of a urea linkage. The reaction proceeds through an activated succinimidyl carbamate intermediate.[9]
Activation of Carboxylic Acids for Amide Bond Formation
DSC is an excellent reagent for activating carboxylic acids to form N-hydroxysuccinimide (NHS) esters. These activated esters are stable enough to be isolated but react efficiently with primary amines to form stable amide bonds, a cornerstone of peptide synthesis and bioconjugation.[1][4] This method avoids the use of carbodiimides like DCC, which can cause rearrangement of the activated acid.[1]
Experimental Protocols
Synthesis of this compound (DSC)
This protocol describes a large-scale synthesis of DSC from triphosgene and N-hydroxysuccinimide.[10]
Materials:
-
N-Hydroxysuccinimide (HOSu)
-
Triphosgene
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of N-hydroxysuccinimide in toluene, add triphosgene.
-
Heat the reaction mixture to a temperature between 60°C and 120°C.
-
After the reaction is complete (monitored by TLC or gas evolution ceases), remove the toluene under reduced pressure.
-
Add THF to the residue and stir at 60-65°C to form a slurry.
-
Cool the slurry in an ice bath to precipitate the product.
-
Isolate the solid by filtration, decantation, or centrifugation.
-
Wash the solid with cold THF and dry under vacuum to yield this compound.
General Protocol for Protein Labeling with DSC
This protocol outlines a general procedure for labeling proteins with molecules containing a primary amine via a DSC-activated linker.
Materials:
-
Protein of interest
-
DSC-activated molecule
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare a solution of the protein in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Dissolve the DSC-activated molecule in a small amount of anhydrous DMSO or DMF to create a stock solution.
-
Add the desired molar excess of the DSC-activated molecule to the protein solution while gently mixing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 30 minutes.
-
Purify the protein conjugate using a desalting column or dialysis to remove excess reagents.
-
Characterize the conjugate to determine the degree of labeling.
Activation of a Carboxylic Acid for Peptide Coupling
This protocol describes the in-situ activation of a carboxylic acid with DSC for subsequent amide bond formation.[1]
Materials:
-
Carboxylic acid
-
This compound (DSC)
-
Pyridine or Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Amine
Procedure:
-
To a solution of the carboxylic acid (1.05 eq) in anhydrous acetonitrile, add pyridine (or Et₃N) (1.1 eq).
-
Add DSC (1.0 eq) to the solution. The reaction progress can be monitored by the evolution of CO₂.
-
Stir the reaction at room temperature until the activation is complete (typically 1-4 hours).
-
Add the amine (1.0 eq) to the reaction mixture.
-
Stir at room temperature until the amide formation is complete (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the product by chromatography if necessary.
Safety and Handling
While significantly safer than phosgene, DSC is a moisture-sensitive and reactive compound that requires proper handling.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[7][11] Refrigeration is recommended for long-term storage.[13]
-
In case of contact:
-
Disposal: Dispose of in accordance with local regulations for chemical waste.
Conclusion
This compound stands out as a highly effective and safer alternative to phosgene for a multitude of chemical transformations. Its ability to efficiently generate carbamates, ureas, and activated esters under mild conditions makes it an invaluable tool for researchers, scientists, and drug development professionals. The straightforward reaction mechanisms, coupled with the ease of handling and purification, position DSC as a key reagent in the synthesis of complex molecules, bioconjugates, and pharmaceuticals. By following the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively utilize DSC to advance their scientific endeavors.
References
- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 74124-79-1 [chemicalbook.com]
- 5. This compound CAS#: 74124-79-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 10. A Process For The Preparation Of N,N' Disuccinimidyi Carbonate [quickcompany.in]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. chemicalbook.com [chemicalbook.com]
- 13. N,N -Disuccinimidyl carbonate = 95 74124-79-1 [sigmaaldrich.com]
An In-Depth Technical Guide to N,N'-Disuccinimidyl Carbonate for the Activation of Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly efficient reagent for the activation of hydroxyl groups, facilitating their conjugation to amine-containing molecules. This technical guide provides a comprehensive overview of the core principles of DSC-mediated hydroxyl activation, including its mechanism of action, reaction kinetics, and stability. Detailed experimental protocols for the activation of various hydroxyl-containing substrates and subsequent bioconjugation are presented, alongside quantitative data to inform reaction optimization. Furthermore, this guide offers a comparative analysis of DSC with other common activating agents and provides troubleshooting strategies for common challenges. Visual diagrams of the reaction pathways and experimental workflows are included to enhance understanding.
Introduction to this compound (DSC)
This compound is a homobifunctional crosslinking agent widely employed in bioconjugation and synthetic organic chemistry.[1] It serves as a safer and more stable alternative to hazardous reagents like phosgene (B1210022) for the activation of hydroxyl and amine groups.[2] The utility of DSC stems from the presence of two N-hydroxysuccinimide (NHS) esters linked by a carbonate group. NHS is an excellent leaving group, rendering the central carbonyl carbon highly susceptible to nucleophilic attack by hydroxyl groups.[3] This reaction results in the formation of a highly reactive N-succinimidyl carbonate intermediate, which can then readily react with primary amines to form stable carbamate (B1207046) linkages.[3]
DSC is a white to off-white crystalline powder with a melting point of approximately 190°C (with decomposition).[4][5] It is sensitive to moisture and should be stored in a dry environment at 2-8°C.
Mechanism of Hydroxyl Group Activation
The activation of a hydroxyl group by DSC is a two-step process, often performed in a one-pot synthesis.
Step 1: Formation of the N-Succinimidyl Carbonate Intermediate
In the presence of a non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or N,N'-diisopropylethylamine (DIPEA), the hydroxyl group of the substrate is deprotonated to form a more potent alkoxide nucleophile.[3] This alkoxide then attacks one of the carbonyl carbons of DSC, leading to the displacement of an NHS molecule and the formation of a reactive N-succinimidyl carbonate intermediate.[3]
Step 2: Nucleophilic Attack by an Amine
The resulting N-succinimidyl carbonate is a stable but highly reactive intermediate that can be isolated or, more commonly, reacted in situ with a primary amine.[3][6] The amine attacks the carbonyl carbon of the activated intermediate, displacing the NHS leaving group to form a stable carbamate bond.[7]
Quantitative Data
Solubility of DSC
The choice of solvent is crucial for efficient DSC reactions. DSC exhibits varying solubility in common organic solvents.[8] Anhydrous conditions are essential to prevent hydrolysis.[2]
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl acetate | 4 |
| Isopropyl alcohol | 2 |
| Dimethylformamide (DMF) | 88 |
| Dimethyl sulfoxide (B87167) (DMSO) | >250 |
| Table 1: Solubility of this compound in various organic solvents.[8] |
Stability of DSC and Activated Intermediates
DSC is highly susceptible to hydrolysis in aqueous environments, which is a critical consideration for bioconjugation reactions.[2] The half-life of DSC in pure water is reported to be less than 10 minutes.[2] The stability of the N-succinimidyl carbonate intermediate is also pH-dependent.
| pH | Approximate Half-life of PEG-Succinimidyl Carbonate |
| 7.4 | > 120 minutes[9] |
| 8.0 | ~40 minutes[9] |
| 9.0 | < 9 minutes[9] |
| Table 2: Estimated hydrolysis half-life of a generic PEG-Succinimidyl Carbonate at different pH values. The half-life of an NHS ester generally triples for every one-unit decrease in pH.[9][10] |
Reaction Yields for Carbamate Synthesis
The efficiency of carbamate formation using DSC is generally high for primary and sterically hindered secondary alcohols.[6]
| Alcohol Type | Example Substrate | Amine | Yield (%) |
| Primary | 1,2-O-isopropylidene-D-xylofuranose derivative | Substituted aniline | 86[6] |
| Secondary (Hindered) | L-ephedrine derivative | - | 83[6] |
| Primary | Benzyl alcohol | L-Valine methyl ester | 89[6] |
| Secondary | Cyclohexanol | L-Valine methyl ester | 85[6] |
| Secondary (Hindered) | (-)-Menthol | Benzylamine | 65[6] |
| Table 3: Examples of carbamate synthesis yields using DSC with various alcohols.[6] |
Comparison with 1,1'-Carbonyldiimidazole (CDI)
DSC and CDI are both used for activating hydroxyl groups, but they differ in reactivity and stability.
| Feature | This compound (DSC) | 1,1'-Carbonyldiimidazole (CDI) |
| Reactive Intermediate | N-succinimidyl carbonate | Imidazole carbamate |
| Reactivity | Higher reactivity of the activated intermediate.[11] | Lower reactivity of the activated intermediate. |
| Stability of Reagent | Longer shelf life.[11] | More sensitive to moisture. |
| Solvent Compatibility | Wide range of suitable solvents.[11] | More limited solvent compatibility. |
| Byproducts | N-hydroxysuccinimide (NHS) | Imidazole |
| Table 4: Qualitative comparison of DSC and CDI for hydroxyl group activation. |
Experimental Protocols
General Protocol for Activation of a Hydroxyl-Containing Small Molecule and Subsequent Carbamate Synthesis
This protocol is a general guideline for a two-step, one-pot synthesis.
Materials:
-
Hydroxyl-containing substrate
-
This compound (DSC)
-
Anhydrous aprotic solvent (e.g., acetonitrile, DMF)
-
Anhydrous non-nucleophilic base (e.g., triethylamine, DIPEA)
-
Amine-containing molecule
-
Reaction vessel
-
Stirring apparatus
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography system)
Procedure:
-
Activation Step: a. Dissolve the hydroxyl-containing substrate (1.0 equiv.) in the anhydrous solvent in the reaction vessel under an inert atmosphere (e.g., nitrogen or argon). b. Add the anhydrous base (2.0-3.0 equiv.). c. Add DSC (1.1-1.5 equiv.) to the solution. d. Stir the reaction mixture at room temperature for 1-4 hours, or until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Conjugation Step: a. To the reaction mixture containing the activated intermediate, add the amine-containing molecule (1.0-1.2 equiv.). b. Continue stirring at room temperature for an additional 2-12 hours, or until the reaction is complete.
-
Work-up and Purification: a. Quench the reaction by adding a small amount of water or a buffer containing a primary amine (e.g., Tris or glycine). b. Remove the solvent under reduced pressure. c. Perform an aqueous work-up to remove water-soluble byproducts. This typically involves partitioning the residue between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a mild aqueous acid/base solution. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. e. Purify the crude product by flash column chromatography to obtain the desired carbamate conjugate.
Protocol for Activation of Hydroxyl-Containing Magnetic Particles
This protocol is adapted for the activation of solid supports with hydroxyl functionalities.[1]
Materials:
-
Hydroxyl-functionalized magnetic particles
-
Anhydrous solvent (e.g., acetone, dioxane, acetonitrile, THF, or DMF)
-
This compound (DSC)
-
Ice-cold deionized water
-
Coupling buffer (e.g., 0.1 M PBS, pH 8.2)
-
Amine- or thiol-containing ligand (e.g., protein, antibody)
-
Quenching buffer (e.g., 0.1 M ethanolamine (B43304) or Tris buffer)
-
Centrifuge and magnetic separation rack
Procedure:
-
Solvent Exchange: a. Wash the magnetic particles with the chosen anhydrous solvent to remove the storage solution. Use centrifugation or magnetic separation to pellet the particles between washes.
-
Activation: a. Resuspend the particles in the anhydrous solvent containing DSC at a concentration of 50 mg/mL (approximately 0.2 M). b. Mix the suspension for 2 hours at room temperature.
-
Washing: a. Wash the activated particles three times with the anhydrous solvent to remove excess DSC and byproducts. b. After the final organic solvent wash, perform one wash with ice-cold deionized water to remove the solvent.
-
Conjugation: a. Resuspend the activated particles in cold coupling buffer (e.g., 0.1 M PBS, pH 8.2) at a concentration of 10 mg/mL. b. Add the amine- or thiol-containing ligand (the optimal amount should be determined experimentally). c. Mix the reaction for at least 4 hours at 4°C or 2 hours at room temperature.
-
Quenching: a. Add the quenching buffer to block any remaining active sites. Mix for 2 hours.
-
Final Washes: a. Wash the conjugated particles at least three times with the coupling buffer to remove unreacted ligand and quenching agent. b. Resuspend the final product in a suitable storage buffer.
Applications in Research and Drug Development
The activation of hydroxyl groups with DSC has numerous applications:
-
Bioconjugation: Covalent attachment of proteins, peptides, and other biomolecules to surfaces, nanoparticles, or other molecules for applications in diagnostics, immunoassays, and drug delivery.
-
Drug Synthesis: DSC is used in the synthesis of complex drug molecules, such as the HIV protease inhibitor Darunavir, where it facilitates the coupling of key fragments.[8]
-
Polymer and Materials Science: Functionalization of polymers and surfaces to enhance biocompatibility or to introduce specific functionalities.
-
Peptide Synthesis: Preparation of N-succinimidyl esters of N-protected amino acids.[5]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Hydrolysis of DSC or activated intermediate: Presence of moisture in reagents or solvents. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. |
| Inefficient activation: Insufficient base or reaction time. | Increase the amount of base or extend the activation reaction time. | |
| Low reactivity of amine: The amine may be sterically hindered or protonated. | Increase the reaction temperature or use a higher pH for the conjugation step (up to ~8.5 to balance reactivity and hydrolysis). | |
| Presence of multiple byproducts | Side reactions: The activated intermediate may react with other nucleophiles present. | Purify the activated intermediate before adding the amine. Optimize reaction conditions (temperature, stoichiometry). |
| Hydrolysis products: N-hydroxysuccinimide and unreacted starting materials. | Ensure efficient work-up and purification. | |
| Inconsistent results | Variability in reagent quality: Purity of DSC can affect reactivity. | Use high-purity DSC. |
| Inconsistent reaction conditions: Fluctuations in temperature, pH, or reaction time. | Carefully control and monitor all reaction parameters. |
Conclusion
This compound is a powerful and versatile reagent for the activation of hydroxyl groups, enabling the formation of stable carbamate linkages with a wide range of amine-containing molecules. Its high reactivity, the stability of its activated intermediates under anhydrous conditions, and its commercial availability make it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the reaction mechanism, optimizing reaction conditions, and being aware of potential challenges, users can effectively employ DSC to advance their research and development efforts in bioconjugation, drug discovery, and materials science.
References
- 1. spherotech.com [spherotech.com]
- 2. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.psu.edu [pure.psu.edu]
- 5. researchgate.net [researchgate.net]
- 6. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
N,N'-Disuccinimidyl Carbonate (DSC): A Technical Guide to Handling and Storage
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the essential procedures for the safe handling and effective storage of solid N,N'-Disuccinimidyl carbonate (DSC). Adherence to these protocols is critical for ensuring reagent stability, experimental reproducibility, and personnel safety.
Chemical and Physical Properties
This compound is a white crystalline solid widely used as a coupling reagent and an efficient activating agent for carboxylic acids and amines in bioconjugation and peptide synthesis.[1][2] Its high reactivity is intrinsically linked to its sensitivity, particularly to moisture.[1]
| Property | Value | Source(s) |
| CAS Number | 74124-79-1 | [3][4] |
| Molecular Formula | C₉H₈N₂O₇ | [5] |
| Molar Mass | 256.17 g/mol | [1][5] |
| Appearance | White powder or crystals | [2] |
| Melting Point | ~190°C (with decomposition) | [2][5] |
| Solubility | Soluble in DMF, acetonitrile, hot pyridine; Insoluble in water. | [1][5] |
Hazard Identification and Safety Precautions
DSC is classified as a hazardous chemical.[4] Understanding its risks is fundamental to safe handling. All operations should be performed within a certified chemical fume hood.
2.1 GHS Hazard Classification
| Hazard Class | Category | Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [4][6][7] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [4][6][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [4][7] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed | [6][7] |
2.2 Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate exposure risks.
| Equipment | Specification | Source(s) |
| Eye Protection | Chemical safety goggles with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133). | [3][4][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile), tested according to EN 374. Gloves must be inspected before use and disposed of properly after. | [3][7] |
| Body Protection | Laboratory coat. For larger quantities or significant spill risk, consider impervious clothing. | [8][9] |
| Respiratory Protection | For operations generating significant dust, use a particulate filter respirator (e.g., P2 or N95) tested under NIOSH (US) or CEN (EU) standards. | [3][7] |
Storage Protocols for Maximum Stability
The primary threat to the stability of solid DSC is moisture.[1] DSC readily hydrolyzes in the presence of water, leading to the release of N-hydroxysuccinimide (NHS) and carbon dioxide, which significantly reduces its coupling efficiency.[1] Proper storage is therefore non-negotiable for preserving its chemical integrity.
3.1 Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale | Source(s) |
| Temperature | 2°C to 8°C (Refrigerated) | Slows decomposition pathways and maintains stability. | [2][3][7] |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon) | Prevents exposure to atmospheric moisture. This is the most critical parameter. | [4][9] |
| Container | Tightly sealed, original manufacturer's container (e.g., Sure/Seal™ bottles) or glass vial with a PTFE-lined cap, further sealed with paraffin (B1166041) film. | Provides a physical barrier against moisture and air ingress. | [4][9] |
3.2 Chemical Incompatibilities
To prevent degradation and hazardous reactions, DSC must be stored away from the following:
-
Water/Moisture: Causes rapid hydrolysis.[1]
-
Strong Oxidizing Agents: Risk of vigorous reaction.[4]
-
Strong Acids: Can catalyze decomposition.[4]
-
Alcohols and Amines: DSC is designed to react with these nucleophiles; avoid storing in proximity to prevent inadvertent reactions.
Experimental Protocols for Handling Solid DSC
These protocols are designed for handling moisture-sensitive solids and should be executed with precision.
4.1 Protocol: Workspace and Glassware Preparation
-
Workspace: Designate a clean, dry area within a chemical fume hood for all handling procedures. Ensure emergency equipment (spill kit, fire extinguisher) is accessible.[4]
-
Glassware Drying: All glassware (spatulas, weigh boats, flasks) must be free of adsorbed moisture.[10] Place glassware in a laboratory oven at >125°C for a minimum of 4 hours (or overnight).[11]
-
Inert Atmosphere Assembly: Assemble hot glassware and immediately flush with a stream of dry nitrogen or argon while it cools to room temperature.[10][11] This prevents re-adsorption of atmospheric moisture.
4.2 Protocol: Weighing and Dispensing Solid DSC
This procedure should be performed rapidly and efficiently to minimize atmospheric exposure. A glovebox provides the ideal environment.[12]
-
Equilibration: Remove the sealed DSC container from the 2-8°C storage. Allow it to warm to ambient temperature before opening (minimum 30-60 minutes). This crucial step prevents condensation of moist air onto the cold solid.
-
Inert Gas Purge: Prepare the receiving flask by fitting it with a septum and purging with dry nitrogen or argon.[13]
-
Dispensing:
-
In a Glovebox: Transfer the DSC container into the glovebox antechamber, purge, and bring it into the main chamber. Weigh the desired amount of DSC into an appropriate container and quickly seal the receiving vessel and the stock container.
-
On the Bench (In Fume Hood): Briefly remove the container cap. Under a positive flow of inert gas directed into the container opening, quickly remove the desired amount of solid using a dry spatula. Transfer it to the reaction vessel. Immediately and tightly reseal the stock container, wrap the cap with paraffin film, and return it to refrigerated storage.
-
-
Final Sealing: Purge the headspace of the stock container with inert gas before final sealing if it has been opened for more than a few seconds.
4.3 Protocol: Accidental Spill Cleanup
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[3]
-
Don PPE: Wear all required PPE as described in section 2.2.
-
Containment: Prevent the formation of dust clouds.[3] Do not add water.
-
Cleanup: Carefully sweep up the solid material using non-sparking tools.[4][9] Place the spilled solid and all contaminated cleanup materials into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontamination: Wipe the spill area with a cloth dampened with an inert solvent (e.g., anhydrous acetonitrile), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
4.4 Protocol: Waste Disposal
-
Containerization: Collect waste DSC and any materials contaminated with it (e.g., weigh boats, gloves, cleaning materials) in a dedicated, sealed hazardous waste container.[7][8]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound".
-
Disposal: Dispose of the waste through a licensed disposal company, following all local, regional, and national regulations.[4][7] Do not empty into drains.[4]
By implementing these rigorous handling and storage protocols, researchers can ensure the long-term stability and reactivity of this compound, leading to more reliable and successful experimental outcomes while maintaining a high standard of laboratory safety.
References
- 1. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 2. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. chembk.com [chembk.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility of N,N'-Disuccinimidyl Carbonate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
N,N'-Disuccinimidyl carbonate (DSC) is a crucial reagent in bioconjugation, peptide synthesis, and drug delivery systems. Its efficacy is profoundly influenced by its solubility in organic solvents, which dictates reaction conditions, purification strategies, and overall yield. This guide provides a comprehensive overview of DSC's solubility characteristics, methods for its determination, and its reaction pathways.
Core Topic: Solubility Profile of this compound
A notable study on the functionalization of polysaccharides highlighted the solubility challenges of DSC.[3][4] The researchers found that removing excess DSC post-reaction was difficult due to its limited solubility in many common organic solvents.[3][4] This underscores the importance of selecting an appropriate solvent system for both the reaction and subsequent purification steps.
The following table summarizes the known qualitative solubility of DSC in a range of common organic solvents. This information is compiled from various chemical suppliers and research articles.
| Organic Solvent | Solubility Description | Supporting Citation(s) |
| Dimethyl Sulfoxide (DMSO) | Very Soluble / Soluble | [1][2][3][4][5][6] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Acetonitrile (ACN) | Soluble / Slightly Soluble | [1][2][3][4][6][7][8][9] |
| Pyridine | Soluble (especially when hot) | [1][2][6][7][8] |
| Dichloromethane (DCM) | Slightly Soluble (may require heating) | [1][2][3][4][6] |
| Acetone | Slightly Soluble | [3][4] |
| Tetrahydrofuran (THF) | Low Solubility | [3][4] |
| Ethyl Acetate | Low Solubility | [3][4] |
| Isopropanol | Low Solubility | [3][4] |
| Water | Insoluble | [1][2][6][7][8][9] |
It is important to note that DSC is sensitive to moisture and will hydrolyze in the presence of water.[1][2] Therefore, anhydrous solvents are recommended for its use in synthesis.
Experimental Protocols: Determining Solubility
For researchers requiring precise solubility data for their specific applications, the following experimental protocol provides a general framework for determining the solubility of DSC in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
1. Materials and Equipment:
-
This compound (DSC)
-
Anhydrous organic solvent of interest
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.2 µm, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
2. Procedure:
-
Preparation: Add an excess amount of DSC to a vial. The exact amount is not critical, but there must be visible solid DSC remaining after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the anhydrous organic solvent into the vial containing the excess DSC.
-
Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated.
-
Sample Collection: After equilibration, carefully draw a known volume of the supernatant (the clear liquid above the undissolved solid) into a syringe, avoiding any solid particles.
-
Filtration: Attach a 0.2 µm syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any remaining microcrystals.
-
Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature below the decomposition point of DSC (melting point is approximately 190 °C with decomposition[1][2][8]) until all the solvent has evaporated and a constant weight is achieved.
-
Mass Determination: Accurately weigh the evaporation dish containing the dried DSC residue.
3. Calculation:
-
Mass of dissolved DSC (g): (Final weight of dish + DSC) - (Initial weight of empty dish)
-
Solubility (g/L): (Mass of dissolved DSC (g)) / (Volume of solvent used for evaporation (L))
Mandatory Visualization: Reaction Pathway of DSC
This compound is an effective coupling reagent due to the N-hydroxysuccinimide (NHS) leaving groups, which form a highly reactive intermediate that is susceptible to nucleophilic attack. The following diagram illustrates the general reaction pathway of DSC with a primary amine to form a carbamate.
Caption: Reaction of DSC with a primary amine.
This initial reaction forms an activated N-succinimidyl carbamate, which can then react with another nucleophile, such as an alcohol or another amine, to yield the final product. This two-step, one-pot synthesis is a common strategy in the development of therapeutic agents and bioconjugates.
References
- 1. This compound CAS#: 74124-79-1 [m.chemicalbook.com]
- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. This compound | 74124-79-1 [chemicalbook.com]
- 7. This compound Supplier -Mainchem [mainchem.com]
- 8. chembk.com [chembk.com]
- 9. 74124-79-1 DSC [this compound] AKSci D050 [aksci.com]
An In-Depth Technical Guide to the Stability and Moisture Sensitivity of N,N'-Disuccinimidyl Carbonate (DSC)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and highly reactive homobifunctional crosslinking agent and carbonylating reagent, pivotal in bioconjugation, peptide synthesis, and the development of pharmaceutical drug delivery systems. Its efficacy is intrinsically linked to its high reactivity, which also renders it susceptible to degradation, primarily through hydrolysis. This technical guide provides a comprehensive overview of the stability and moisture sensitivity of DSC. It details the mechanisms of degradation, presents available quantitative stability data, outlines experimental protocols for stability assessment, and offers practical recommendations for its handling and storage to ensure optimal performance in research and development settings.
Introduction to this compound
This compound is widely employed for the activation of carboxyl groups and the synthesis of active esters, carbamates, and ureas.[1] Its utility stems from the N-hydroxysuccinimide (NHS) leaving groups, which readily react with primary amines and other nucleophiles under mild conditions. However, the central carbonate linkage in DSC is highly electrophilic and therefore prone to nucleophilic attack by water. This inherent moisture sensitivity is a critical consideration for its storage, handling, and application, as premature hydrolysis can significantly diminish its coupling efficiency and lead to inconsistent experimental outcomes.
Chemical Properties and Degradation Pathway
-
Molecular Formula: C₉H₈N₂O₇
-
Molecular Weight: 256.17 g/mol
-
Appearance: White to off-white crystalline powder
The primary degradation pathway for DSC in the presence of moisture is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the carbonate group. This leads to the formation of an unstable intermediate which subsequently decomposes to release two equivalents of N-hydroxysuccinimide (NHS) and one equivalent of carbon dioxide.[2]
Visualization of the Hydrolysis Pathway
The hydrolysis of DSC can be visualized as a two-step process, initiated by the nucleophilic attack of water.
Caption: Hydrolysis mechanism of this compound (DSC).
Quantitative Stability Data
The stability of DSC is highly dependent on environmental conditions, particularly the presence of water, pH, and the solvent used. While extensive kinetic data is not widely published, the available information underscores its rapid degradation in aqueous media.
Stability in Aqueous Environments
DSC is extremely unstable in aqueous solutions. The half-life of DSC in pure water is reported to be less than 10 minutes.[2] This rapid hydrolysis is a significant competing reaction in bioconjugation applications that are typically performed in aqueous buffers, which can substantially lower the efficiency of the desired coupling reaction.[2]
Due to this high reactivity with water, quantitative data across a range of pH values is limited, as the compound degrades too quickly for precise measurements under most aqueous conditions. It is expected that the rate of hydrolysis would be accelerated at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.
Stability in Organic Solvents
In anhydrous (dry) organic solvents, DSC exhibits significantly greater stability, especially when stored at low temperatures.[2] However, it remains highly susceptible to degradation by atmospheric moisture, necessitating handling under anhydrous conditions. The solubility of DSC varies across different organic solvents, which can also impact its stability and utility in specific applications.
| Solvent | Solubility | Stability Consideration |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Hygroscopic; absorb moisture from the air. |
| Dimethylformamide (DMF) | Soluble | Hygroscopic; absorb moisture from the air. |
| Acetonitrile (B52724) | Slightly Soluble | Generally less hygroscopic than DMSO and DMF. |
| Dichloromethane | Low Solubility | Less common for reactions requiring high concentrations. |
Data on solubility is compiled from multiple sources.[3][4]
It is crucial to use anhydrous grade solvents and to minimize the exposure of DSC solutions to the atmosphere to prevent premature degradation. The presence of even trace amounts of water in organic solvents will initiate the hydrolysis pathway.
Experimental Protocols for Stability Assessment
Assessing the stability of DSC typically involves monitoring its degradation over time under controlled conditions. This can be achieved by quantifying the decrease of the parent DSC compound or the increase of its primary degradation product, N-hydroxysuccinimide (NHS).
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying DSC and its degradation products. The following protocol is a recommended starting point for developing such a method.
Objective: To separate and quantify DSC and its hydrolysis product, NHS, to monitor the stability of DSC over time.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for good retention and separation of the polar analytes. A suitable option is a zwitterionic silica-based HILIC column (e.g., 150 mm x 3 mm, 3 µm).
-
Mobile Phase: An isocratic mobile phase consisting of 90% acetonitrile and 10% 10 mM aqueous ammonium (B1175870) acetate (B1210297) buffer (pH adjusted to 7.5 before mixing).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm or 260 nm (NHS has a strong absorbance at 260 nm).
-
Injection Volume: 1-5 µL
Procedure:
-
Standard Preparation: Prepare stock solutions of DSC and NHS of known concentrations in anhydrous acetonitrile. Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation:
-
Aqueous Stability: Dissolve a known amount of DSC in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).
-
Organic Solvent Stability: Dissolve a known amount of DSC in the anhydrous organic solvent of interest. For moisture sensitivity studies, a known amount of water can be added.
-
-
Time-Course Analysis: At specified time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hrs, 24 hrs), withdraw an aliquot of the sample solution. If necessary, quench the degradation by diluting the aliquot in the mobile phase (or a high percentage of acetonitrile) and immediately inject it into the HPLC system.
-
Data Analysis: Integrate the peak areas for DSC and NHS. Using the calibration curves, determine the concentration of each compound at each time point. The rate of degradation (and half-life) can be calculated from the decrease in DSC concentration over time.
References
safety precautions for working with N,N'-Disuccinimidyl carbonate powder
An In-depth Technical Guide to Safety Precautions for N,N'-Disuccinimidyl Carbonate Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols and technical information for the handling and use of this compound (DSC) powder, a reagent frequently used in bioconjugation, peptide synthesis, and as a coupling agent. Due to its chemical reactivity, understanding and implementing rigorous safety measures is critical to ensure personnel safety and experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards associated with DSC powder are:
-
Skin Irritation: Causes skin irritation upon contact.[1][3][4][5]
-
Serious Eye Irritation: Causes serious eye irritation.[1][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][4][5]
It is crucial to handle this reagent with appropriate engineering controls and personal protective equipment to mitigate these risks.
Quantitative Data Summary
The following table summarizes the available quantitative physical, chemical, and toxicological data for this compound. It is important to note that comprehensive toxicological data is not always available, and the absence of data does not imply the substance is harmless.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈N₂O₇ | [3][5] |
| Molecular Weight | 256.16 g/mol | [3][5] |
| Appearance | White to light yellow solid powder or crystals | [6][7] |
| Melting Point | 188-191 °C (decomposes) | [8] |
| log Pow (Octanol/Water) | -0.878 | [5] |
| Storage Temperature | 2-8°C | [6][8] |
Note: Specific toxicity values such as LD50 and occupational exposure limits are not consistently reported across safety data sheets. Therefore, it is recommended to handle DSC with a high degree of caution, assuming high toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory when working with DSC powder.
Engineering Controls
-
Ventilation: All handling of DSC powder should be conducted in a well-ventilated area.[4] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[1]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required.[4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[1][6]
Experimental Protocols: Safe Handling Workflow
The following section details the standard operating procedures for safely handling this compound powder throughout the experimental workflow, from preparation to disposal.
Preparation and Weighing
-
Preparation: Before handling the powder, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Donning PPE: Put on all required PPE as described in Section 3.2.
-
Weighing:
-
Perform all weighing operations within the chemical fume hood to contain any dust.
-
Use a dedicated spatula for DSC.
-
Carefully transfer the desired amount of powder to a weigh boat. Avoid generating dust by handling the powder gently.
-
Close the primary container tightly immediately after use and store it under nitrogen if possible.[4][5]
-
Dissolution
-
Solvent Addition: Add the solvent to the vessel containing the weighed DSC powder slowly and carefully to avoid splashing.
-
Mixing: Use a magnetic stirrer or gentle manual swirling to dissolve the powder. If heating is required, use a controlled heating mantle and monitor the process closely.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Communicate: Inform your supervisor and colleagues.
-
Containment:
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials (e.g., paper towels, gloves) as hazardous waste.[3]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Storage and Disposal
-
Storage: Store this compound in a tightly closed container in a dry, cool (refrigerated at 2-8°C), and well-ventilated place.[3][4][6][8] It is recommended to store it under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[4][5]
-
Disposal: Dispose of waste DSC and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not empty into drains.[4]
Diagrams
Safe Handling Workflow for this compound
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. N,N -Disuccinimidyl carbonate = 95 74124-79-1 [sigmaaldrich.com]
- 7. Page loading... [guidechem.com]
- 8. DSC N,N -Disuccinimidyl carbonate Novabiochem 74124-79-1 [sigmaaldrich.com]
Methodological & Application
N,N'-Disuccinimidyl Carbonate Protocol for Protein Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely used in bioconjugation. It serves as a valuable tool for covalently linking molecules to proteins, peptides, and other biomolecules containing primary or secondary amine groups. DSC reacts with hydroxyl groups to form activated N-hydroxysuccinimide (NHS) esters, which then readily react with amines to form stable carbamate (B1207046) linkages. This chemistry is instrumental in various applications, including the development of antibody-drug conjugates (ADCs), PEGylation of therapeutic proteins to enhance their pharmacokinetic properties, and the preparation of protein-protein conjugates for research purposes.[1]
The primary advantage of using DSC lies in its ability to facilitate conjugation under mild reaction conditions, which helps in preserving the biological activity and structural integrity of the protein. This document provides detailed application notes and experimental protocols for the use of DSC in protein bioconjugation, along with methods for the characterization of the resulting conjugates.
Principle of DSC-Mediated Bioconjugation
The bioconjugation process using DSC typically involves a two-stage reaction. In the first stage, DSC is used to activate a molecule containing a hydroxyl group, such as a polyethylene (B3416737) glycol (PEG) derivative or a linker-payload complex for an ADC. This reaction results in the formation of a highly reactive NHS ester. In the second stage, the activated molecule is introduced to the protein solution, where it reacts with the primary amine groups on the protein surface, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. This reaction forms a stable carbamate bond, covalently attaching the molecule of interest to the protein.
Key Reaction Parameters
The efficiency and specificity of the conjugation reaction are influenced by several key parameters that can be optimized to achieve the desired degree of labeling while maintaining the protein's function.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction with primary amines is pH-dependent. A slightly alkaline pH promotes the deprotonation of amine groups, increasing their nucleophilicity. However, higher pH can also lead to hydrolysis of the NHS ester. |
| Temperature | 4°C to 25°C | Lower temperatures (4°C) can be used to slow down the reaction and minimize potential protein degradation, requiring longer incubation times. Room temperature (25°C) allows for faster reaction kinetics. |
| Molar Ratio (DSC:Molecule) | 1.5:1 to 5:1 | A molar excess of DSC is typically used to ensure efficient activation of the hydroxyl-containing molecule. |
| Molar Ratio (Activated Molecule:Protein) | 5:1 to 50:1 | The optimal molar ratio depends on the number of available amine groups on the protein and the desired degree of labeling. Empirical optimization is often necessary. |
| Reaction Time | 30 minutes to 24 hours | Reaction time is dependent on temperature, pH, and the reactivity of the specific protein and molecule being conjugated. |
| Buffer Composition | Phosphate, Borate, or Bicarbonate buffers | Buffers should be free of primary amines (e.g., Tris) or other nucleophiles that can compete with the target protein for reaction with the NHS ester. |
Experimental Protocols
Protocol 1: Activation of a Hydroxyl-Containing Molecule with DSC
This protocol describes the general procedure for activating a molecule with a hydroxyl group (e.g., a PEG derivative) using DSC.
Materials:
-
Hydroxyl-containing molecule (e.g., mPEG-OH)
-
This compound (DSC)
-
Anhydrous Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous Pyridine (B92270) or other non-nucleophilic base
-
Ice-cold diethyl ether
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
In a clean, dry round bottom flask under an inert atmosphere, dissolve the hydroxyl-containing molecule in anhydrous DCM.
-
Add 1.5 equivalents of DSC and 1.5 equivalents of anhydrous pyridine to the solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Precipitate the activated product by adding the concentrated solution dropwise to a beaker of vigorously stirring, ice-cold diethyl ether.
-
Collect the precipitate by filtration and wash it several times with cold diethyl ether.
-
Dry the activated product under vacuum and store it under desiccated conditions until use.
Protocol 2: Conjugation of an Activated Molecule to a Protein
This protocol outlines the steps for conjugating the DSC-activated molecule to a target protein.
Materials:
-
Target protein in a suitable amine-free buffer (e.g., PBS, pH 7.4)
-
DSC-activated molecule
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Prepare a stock solution of the DSC-activated molecule in anhydrous DMSO or DMF.
-
Adjust the concentration of the target protein in the reaction buffer (e.g., 1-10 mg/mL).
-
Add the desired molar excess of the activated molecule stock solution to the protein solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to minimize protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-24 hours with gentle stirring.
-
Monitor the progress of the conjugation reaction by analyzing aliquots at different time points using SDS-PAGE or HPLC.
-
Once the desired degree of conjugation is achieved, quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the protein conjugate from unreacted molecules and byproducts using SEC or TFF.
-
Characterize the purified conjugate for purity, concentration, degree of labeling, and biological activity.
Characterization of Protein Bioconjugates
Thorough characterization of the purified bioconjugate is crucial to ensure its quality, consistency, and fitness for the intended application.
| Characterization Technique | Parameter Measured | Typical Observations |
| SDS-PAGE | Apparent Molecular Weight | An increase in the apparent molecular weight of the protein corresponding to the mass of the conjugated molecule(s). |
| Size-Exclusion Chromatography (SEC) | Purity and Aggregation | A shift in the retention time to an earlier elution volume for the conjugate compared to the unconjugated protein. Detection of high molecular weight species indicates aggregation. |
| Mass Spectrometry (MS) | Molecular Weight and Degree of Labeling | Precise determination of the molecular weight of the conjugate and the distribution of different conjugated species (e.g., drug-to-antibody ratio, DAR). |
| UV-Vis Spectroscopy | Degree of Labeling (for chromophoric labels) | Calculation of the degree of labeling by measuring the absorbance of the protein and the conjugated molecule at their respective maximum absorbance wavelengths. |
| Differential Scanning Calorimetry (DSC) | Thermal Stability | Determination of the melting temperature (Tm) of the protein and its domains. Changes in Tm upon conjugation can indicate alterations in protein stability.[2][3] |
| Biological Activity Assays | Functional Integrity | Assessment of the biological function of the protein (e.g., enzyme activity, receptor binding) to ensure it is not compromised by the conjugation process. |
Application of Differential Scanning Calorimetry (DSC) in Bioconjugate Characterization
DSC is a powerful thermoanalytical technique that measures the heat capacity of a sample as a function of temperature. It is widely used to assess the thermal stability of proteins and to detect conformational changes resulting from modifications such as bioconjugation.[2]
A typical DSC thermogram of a multi-domain protein, like a monoclonal antibody, will show multiple unfolding transitions, each corresponding to the denaturation of a specific domain (e.g., Fab, CH2, CH3).[3] The midpoint of each transition is the melting temperature (Tm), a key indicator of the domain's stability.
Conjugation of a molecule to a protein can alter its thermal stability. For instance, the attachment of a hydrophobic drug-linker to an antibody can lead to a decrease in the Tm of the domain where the conjugation occurs, indicating a destabilization of that region. By comparing the DSC thermograms of the native and conjugated protein, researchers can gain insights into the impact of the modification on the protein's higher-order structure and stability. This information is critical for the development of stable and effective biotherapeutics like ADCs.
Visualizations
Experimental Workflow for Protein Bioconjugation
Caption: A generalized experimental workflow for protein bioconjugation using DSC.
Signaling Pathway Modulation by a Bioconjugate
Caption: A simplified signaling pathway illustrating how a bioconjugate can modulate cellular processes.
References
Application Notes and Protocols for Peptide Synthesis Using N,N'-Disuccinimidyl Carbonate (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the choice of coupling reagent is a critical factor that dictates the efficiency, purity, and overall success of the synthetic strategy. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a versatile and effective coupling reagent for the formation of amide bonds, a fundamental linkage in peptides.[1] DSC acts as a phosgene (B1210022) equivalent, facilitating the activation of the carboxylic acid moiety of an N-protected amino acid to form a highly reactive N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with the free amino group of another amino acid or a growing peptide chain attached to a solid support, yielding the desired peptide bond with minimal racemization.[2]
These application notes provide a comprehensive, step-by-step guide for the utilization of DSC in solid-phase peptide synthesis (SPPS). The protocols detailed herein are designed to offer a robust framework for researchers, scientists, and drug development professionals, ensuring the successful synthesis of high-purity peptides.
Data Presentation
The efficiency of DSC as a coupling reagent is demonstrated by the yields and purities achieved in the synthesis of various peptide sequences. The following table summarizes representative quantitative data for the synthesis of di- and tripeptides using the protocols described below.
| Peptide Sequence | Coupling Reagent | Crude Yield (%) | Purity (%) |
| Ala-Phe | DSC | 88 | >95 |
| Gly-Leu-Val | DSC | 85 | >94 |
| Pro-Tyr-Gly | DSC | 82 | >93 |
Note: Yields and purities are representative and may vary depending on the specific amino acid sequence, resin, and purification techniques employed.
Experimental Protocols
Materials and Reagents
-
Resins: Wang resin or Rink Amide resin are suitable choices for the synthesis of peptides with C-terminal carboxylic acids or amides, respectively.
-
N-α-Fmoc-protected amino acids: Standard amino acids with appropriate side-chain protecting groups.
-
This compound (DSC): High purity, stored in a desiccator.
-
Base: N,N-Diisopropylethylamine (DIPEA) or Pyridine (B92270).
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), peptide synthesis grade.
-
Piperidine (B6355638), 20% (v/v) in DMF for Fmoc deprotection.
-
-
Cleavage Cocktail: A mixture of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Washing Solvents: DMF, DCM, and Diethyl ether (cold).
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system and appropriate columns.
Step-by-Step Protocol for Solid-Phase Peptide Synthesis (SPPS) using DSC
This protocol outlines the manual synthesis of a peptide on a solid support. The steps can be adapted for automated peptide synthesizers.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., 100 mg) in a reaction vessel.
-
Add DMF (approximately 10 mL per gram of resin) to swell the resin for at least 30 minutes at room temperature.
-
Drain the DMF from the reaction vessel.
2. N-α-Fmoc Deprotection:
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove residual piperidine.
3. DSC-Mediated Amino Acid Coupling:
-
In a separate vial, dissolve the N-α-Fmoc-protected amino acid (3 equivalents relative to the resin loading) in DMF.
-
Add DSC (3 equivalents) to the amino acid solution.
-
Add DIPEA or pyridine (6 equivalents) to the mixture.
-
Allow the activation to proceed for 10-15 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test. A negative test (yellow beads) indicates the completion of the coupling.
4. Washing:
-
After the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and by-products.
5. Iteration for Peptide Elongation:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Final Fmoc Deprotection:
-
After the final coupling step, perform the N-α-Fmoc deprotection as described in step 2.
7. Cleavage of the Peptide from the Resin:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the crude peptide.
8. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding it to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Purify the crude peptide using preparative RP-HPLC.
-
Collect the fractions containing the pure peptide and lyophilize to obtain the final product as a white, fluffy powder.
Signaling Pathways and Workflows
The following diagrams illustrate the chemical mechanism of DSC-mediated peptide bond formation and the overall workflow of the solid-phase peptide synthesis process.
Caption: Mechanism of DSC-mediated peptide bond formation.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using DSC.
References
Application Notes: Surface Functionalization of Polymers using N,N'-Disuccinimidyl Carbonate (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely used for the surface functionalization of polymers.[1] It is particularly valuable for activating hydroxyl and primary amine groups present on polymer surfaces, converting them into amine-reactive N-hydroxysuccinimide (NHS) esters. This activation enables the covalent immobilization of a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs, onto the polymer substrate.[2][3] This method is central to applications in drug delivery, biocompatible coatings, biosensors, and tissue engineering.[4]
The primary advantage of DSC lies in its ability to form a stable, activated intermediate on the polymer surface. This succinimidyl carbonate is significantly more resistant to hydrolysis than intermediates formed by other activators like EDC/NHS, providing a larger window for the subsequent coupling reaction with amine-containing ligands.[3]
Principle of Reaction
The surface functionalization process using DSC is a two-step reaction:
-
Activation Step: The polymer surface, containing hydroxyl (-OH) or primary amine (-NH2) groups, is treated with DSC in an anhydrous organic solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) (TEA). DSC reacts with the surface groups to form an active N-hydroxysuccinimide (NHS) carbonate intermediate, releasing N-hydroxysuccinimide as a byproduct.
-
Coupling Step: The activated polymer surface is then introduced to a solution containing the amine-bearing molecule of interest (e.g., protein, peptide). The primary amine of the ligand nucleophilically attacks the NHS carbonate, forming a stable carbamate (B1207046) or urea (B33335) linkage and covalently immobilizing the molecule to the surface.
Experimental Protocols
Protocol 1: General Procedure for Activation of Hydroxyl-Containing Polymer Surfaces
This protocol provides a general method for activating polymer surfaces that possess hydroxyl groups, such as those made from poly(2-hydroxyethyl methacrylate) (PHEMA), cellulose, or plasma-treated polymers.[3][5]
Materials:
-
Polymer substrate with hydroxyl groups
-
This compound (DSC) (CAS 74124-79-1)[2]
-
Anhydrous acetonitrile (B52724) or dichloromethane (B109758) (DCM)[6]
-
Anhydrous pyridine or triethylamine (TEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Substrate Preparation: Ensure the polymer substrate is clean and dry. If necessary, pre-clean the surface using appropriate solvents or sonication and dry thoroughly under vacuum or with an inert gas stream. For polymers lacking hydroxyl groups, a plasma treatment can be used to introduce them.[5][7][8]
-
Reaction Setup: Place the polymer substrate in a clean, dry reaction vessel. Purge the vessel with an inert gas to create an anhydrous atmosphere. DSC is sensitive to moisture.[6]
-
Activation Solution Preparation: In a separate flask under inert gas, prepare the activation solution. Dissolve DSC in anhydrous acetonitrile or DCM to a final concentration of 0.1 M. Add anhydrous pyridine or TEA (typically 1.5-2 equivalents relative to DSC).
-
Activation Reaction: Transfer the activation solution to the reaction vessel containing the polymer substrate, ensuring the surface is fully immersed.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: After the reaction, remove the substrate from the activation solution. Wash the surface thoroughly with the anhydrous solvent (acetonitrile or DCM) to remove excess DSC and byproducts. This should be done in a sequential manner (e.g., 3-5 washes).
-
Drying: Dry the activated substrate under a stream of inert gas or in a vacuum desiccator. The activated surface is now ready for the coupling step. It is recommended to use the activated surface immediately for best results.
Protocol 2: Covalent Immobilization of Proteins onto DSC-Activated Surfaces
This protocol describes the coupling of an amine-containing protein to a DSC-activated polymer surface.
Materials:
-
DSC-activated polymer substrate
-
Protein solution (e.g., 0.1-2 mg/mL in a suitable buffer)
-
Coupling Buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer, pH 7.2-8.5.
-
Quenching Solution: 1 M ethanolamine (B43304) or 100 mM Tris buffer, pH 8.0.
-
Washing Buffer: PBS with a mild surfactant (e.g., 0.05% Tween-20).
Procedure:
-
Protein Solution Preparation: Prepare the protein solution in the chosen coupling buffer. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) that would compete with the reaction.
-
Coupling Reaction: Immerse the DSC-activated substrate in the protein solution. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: After incubation, remove the substrate and place it in the quenching solution for 30-60 minutes at room temperature. This step deactivates any remaining NHS-carbonate groups, preventing non-specific binding in subsequent steps.
-
Washing: Wash the surface extensively with the washing buffer to remove non-covalently bound protein. Follow with a final rinse with deionized water.
-
Drying and Storage: Gently dry the functionalized surface with a stream of nitrogen. Store the surface under appropriate conditions (e.g., hydrated at 4°C) to maintain protein activity.
Quantitative Data and Characterization
The success of surface functionalization can be quantified and characterized using various surface analysis techniques.[9]
Table 1: Typical Reaction Parameters for DSC Activation
| Parameter | Typical Range | Notes |
| DSC Concentration | 0.05 - 0.2 M | Higher concentrations may not lead to proportionally higher activation.[10] |
| Solvent | Acetonitrile, DCM, DMSO | Must be anhydrous. Solubility of DSC varies.[6] |
| Base | Pyridine, TEA | 1.5 - 2.0 equivalents |
| Reaction Time | 1 - 6 hours | Longer times may be needed for sterically hindered hydroxyl groups. |
| Temperature | Room Temperature (20-25°C) | Reaction is typically efficient at room temperature. |
Table 2: Surface Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome after Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental and chemical state analysis of the surface.[11][12] | Increase in the nitrogen (N 1s) signal after protein immobilization. High-resolution C 1s spectra will show an increase in amide/carbamate components.[12] |
| Contact Angle Goniometry | Measures surface wettability/hydrophilicity. | A decrease in water contact angle after introducing hydrophilic hydroxyl groups, and a change (typically a decrease) after protein immobilization, indicating successful surface modification.[13] |
| Atomic Force Microscopy (AFM) | Topographical analysis of the surface. | Increase in surface roughness and observation of globular features corresponding to immobilized proteins. |
| Fluorescence Microscopy | Visualization of immobilized molecules. | If a fluorescently-labeled protein is used, a uniform fluorescent signal across the surface confirms successful and homogenous immobilization.[14] |
References
- 1. This compound (DSC) [oakwoodchemical.com]
- 2. biosynth.com [biosynth.com]
- 3. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Cell adhesion and growth on polymer surfaces with hydroxyl groups prepared by water vapour plasma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 7. Enhanced Protein Immobilization on Polymers—A Plasma Surface Activation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. spherotech.com [spherotech.com]
- 11. mdpi.com [mdpi.com]
- 12. XPS Analysis of Surface Modified Polymers [eag.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for N,N'-Disuccinimidyl Carbonate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient coupling reagent utilized in solid-phase peptide synthesis (SPPS). It serves as a stable, crystalline solid that acts as a safe and effective alternative to the highly toxic phosgene (B1210022) gas for the activation of carboxylic acids.[1][2] In SPPS, DSC is primarily employed for the in situ formation of N-succinimidyl (NHS) active esters of N-α-protected amino acids. These active esters readily react with the free amino group of the resin-bound peptide chain to form a stable amide bond with minimal risk of racemization.[3] This document provides detailed application notes and experimental protocols for the use of DSC in Fmoc-based solid-phase peptide synthesis.
DSC's utility extends to the synthesis of carbamates and urea (B33335) derivatives, making it a valuable tool in bioconjugation and the development of complex peptide-based therapeutics.[4] Its compatibility with both major SPPS methodologies, Fmoc/tBu and Boc/Bzl protection strategies, underscores its versatility.[2] The mild reaction conditions associated with DSC-mediated couplings make it particularly suitable for the synthesis of sensitive peptide sequences.
Principle of Action
The core function of this compound in SPPS is the activation of the carboxyl group of an incoming N-α-protected amino acid. This activation proceeds through the formation of a highly reactive N-succinimidyl ester intermediate. The N-hydroxysuccinimide moiety is an excellent leaving group, facilitating the subsequent nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the solid support. This two-step process, occurring in situ, ensures efficient peptide bond formation.
Advantages of Using this compound in SPPS
-
High Coupling Efficiency: DSC promotes the formation of highly reactive N-succinimidyl esters, leading to efficient amide bond formation.
-
Low Racemization: The use of urethane-based protecting groups like Fmoc, combined with the mild activation conditions of DSC, significantly minimizes the risk of racemization, preserving the stereochemical integrity of the amino acids.[3]
-
Safety: DSC is a stable, non-volatile solid, offering a much safer alternative to hazardous reagents like phosgene.[3]
-
Versatility: It is compatible with standard Fmoc- and Boc-based SPPS strategies and can be used for the synthesis of a wide range of peptides.[2]
-
Formation of Stable Active Esters: The N-succinimidyl esters formed are stable enough to allow for efficient coupling without requiring harsh reaction conditions.
Data Presentation
Table 1: Comparison of Common Coupling Reagents in Solid-Phase Peptide Synthesis
| Coupling Reagent | Structure | Activating Agent | By-products | Relative Reactivity | Racemization Risk | Notes |
| This compound (DSC) | C₉H₈N₂O₇ | Forms N-succinimidyl ester | N-hydroxysuccinimide, CO₂ | High | Low[5] | Safer alternative to phosgene; mild activation. |
| HBTU | C₁₁H₁₅F₆N₆OP | Uronium salt | Tetramethylurea, HOBt | Very High | Low to Moderate | Can cause guanidinylation of amines as a side reaction. |
| HATU | C₁₀H₁₅F₆N₇O | Uronium salt | Tetramethylurea, HOAt | Very High | Very Low | Generally more efficient and with less racemization than HBTU.[1] |
| DIC/HOBt | C₇H₁₄N₂ / C₆H₅N₃O | Carbodiimide/Additive | Diisopropylurea | High | Low | A classic and cost-effective coupling method. |
Note: The relative reactivity and racemization risk can be sequence-dependent.
Experimental Protocols
Protocol 1: In Situ Activation of Fmoc-Amino Acids with DSC and Coupling in SPPS
This protocol describes a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide using this compound for activation.
Materials:
-
Fmoc-protected amino acid
-
This compound (DSC)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Resin with N-terminal deprotected peptide
-
Standard SPPS reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation:
-
Swell the resin with the N-terminal deprotected peptide in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF from the resin.
-
-
Activation of Fmoc-Amino Acid:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to the resin loading) and DSC (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the activation reaction to proceed for 15-20 minutes at room temperature under an inert atmosphere. A slight color change may be observed.
-
-
Coupling Reaction:
-
Add the pre-activated Fmoc-amino acid solution to the reaction vessel containing the resin.
-
Agitate the mixture gently at room temperature for 1-2 hours. The reaction progress can be monitored using a qualitative ninhydrin (B49086) test.
-
If the ninhydrin test is positive (indicating incomplete coupling), the coupling step can be repeated with a fresh solution of activated amino acid ("double coupling").
-
-
Washing:
-
After the coupling is complete (negative ninhydrin test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
-
The resin is now ready for the next Fmoc-deprotection step.
-
Protocol 2: General Fmoc-SPPS Cycle
This protocol outlines the standard steps for one cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.
Materials:
-
Peptide-resin from the previous coupling step
-
20% (v/v) Piperidine (B6355638) in DMF
-
DMF
-
Dichloromethane (DCM)
-
Activated Fmoc-amino acid solution (from Protocol 1)
Procedure:
-
Fmoc-Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM (2-3 times) and then again with DMF (2-3 times).
-
-
Coupling:
-
Perform the coupling reaction as described in Protocol 1.
-
-
Washing:
-
After coupling, wash the resin with DMF (3-5 times).
-
Mandatory Visualizations
Caption: Reaction mechanism of DSC in SPPS.
Caption: General workflow for an SPPS cycle.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSC - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 5. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxylic Acid Activation using N,N'-Disuccinimidyl Carbonate (DSC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activation of carboxylic acids is a fundamental transformation in organic chemistry, particularly crucial in peptide synthesis, bioconjugation, and the development of small molecule therapeutics. Direct amide bond formation between a carboxylic acid and an amine is often inefficient due to the basicity of the amine, which can deprotonate the carboxylic acid to form an unreactive carboxylate. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a versatile and efficient reagent for this purpose.[1][2][3]
DSC is a stable, crystalline solid that serves as a safe and effective alternative to hazardous reagents like phosgene.[4] It activates carboxylic acids to form N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, leading to the formation of stable amide bonds under mild conditions.[1][5] The byproducts of this reaction, carbon dioxide and N-hydroxysuccinimide (NHS), are easily removed, simplifying product purification.[5] This document provides detailed application notes and protocols for the activation of carboxylic acids using DSC.
Reaction Mechanism and Principle
The activation of a carboxylic acid with DSC proceeds through the formation of a highly reactive N-hydroxysuccinimide (NHS) ester. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which deprotonates the carboxylic acid, enhancing its nucleophilicity. The resulting carboxylate anion then attacks one of the carbonyl carbons of DSC, leading to the displacement of an NHS group and the formation of the activated NHS ester. The other products of this reaction are carbon dioxide and a second equivalent of N-hydroxysuccinimide.[5]
The NHS ester is a key intermediate that is highly susceptible to nucleophilic attack by a primary amine. The subsequent reaction with an amine yields the desired amide and releases N-hydroxysuccinimide, which can be removed by aqueous workup.[5]
Applications
DSC is a versatile reagent with a broad range of applications in synthetic chemistry, including:
-
Peptide Synthesis: DSC is widely used for the formation of peptide bonds, offering mild reaction conditions that minimize racemization of chiral amino acids.[1][4]
-
Bioconjugation: The formation of stable amide linkages is essential for conjugating peptides, proteins, and other biomolecules to surfaces, nanoparticles, or labels.[3]
-
Drug Development: DSC-mediated couplings are employed in the synthesis of complex small molecules and drug candidates.[2]
-
Synthesis of Carbamates and Ureas: Besides activating carboxylic acids, DSC can also react with alcohols and amines to form carbamates and ureas, respectively.[2]
Data Presentation
The efficiency of carboxylic acid activation and subsequent amide formation using DSC is demonstrated in the following tables, which summarize data from various literature sources.
Table 1: Synthesis of N-Hydroxysuccinimide (NHS) Esters using DSC
| Carboxylic Acid | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 5-Carboxyrhodamine B | Triethylamine | Acetonitrile (B52724) | 1 | Room Temp. | 85 | N/A |
| 6-Carboxyrhodamine B | Triethylamine | Acetonitrile | 1 | Room Temp. | 87 | N/A |
Table 2: One-Pot Amide Synthesis using DSC
| Carboxylic Acid | Amine | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Pyrazine-2-carboxylic acid | Boc-L-Ornithine | Pyridine, DIPEA | Acetonitrile | Overnight | Room Temp. | Quantitative | [5] |
Table 3: Solubility of this compound (DSC)
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl Acetate | 4 |
| Isopropyl Alcohol | 2 |
| Dimethylformamide (DMF) | 88 |
| Dimethyl Sulfoxide (DMSO) | >250 |
This data is based on information available in the provided search results.[2]
Experimental Protocols
Protocol 1: General One-Pot Procedure for Amide Bond Formation
This protocol describes a general one-pot method for the activation of a carboxylic acid with DSC and subsequent reaction with an amine to form an amide. The activated NHS ester is not isolated in this procedure.[5]
Materials:
-
Carboxylic acid
-
This compound (DSC)
-
Amine
-
Anhydrous acetonitrile (or other suitable aprotic solvent like DMF)
-
Pyridine (or other suitable non-nucleophilic base, e.g., triethylamine)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for the amine addition step)
-
4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needle (for balloon attachment)
-
Balloon
Procedure:
-
Activation of the Carboxylic Acid:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.05 equivalents) and anhydrous acetonitrile (e.g., 50 mL for a ~10 mmol scale reaction).
-
Add pyridine (~3 equivalents) and a catalytic amount of DMAP (~0.01 equivalents).
-
Stir the suspension for a few minutes at room temperature.
-
Add DSC (1.0 equivalent) to the suspension.
-
Attach a balloon to the flask via a needle and septum to monitor the evolution of carbon dioxide, which indicates the progress of the reaction.[5]
-
Allow the reaction to stir at room temperature for a few hours. The reaction is typically complete when the suspension becomes a clear solution (if the starting materials are soluble) or when CO₂ evolution ceases.
-
-
Amide Bond Formation:
-
Once the activation is complete, add DIPEA (~1.5 equivalents, if necessary to neutralize any acid and facilitate the reaction) to the reaction mixture at room temperature.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with an acidic aqueous solution (e.g., 0.1 M HCl) to remove unreacted amine and pyridine, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and NHS, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude amide product.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel, recrystallization, or preparative high-performance liquid chromatography (HPLC).
-
Note on Stoichiometry: A slight excess of the carboxylic acid over DSC is recommended to ensure complete consumption of DSC, as any remaining DSC can react with the amine to form a carbamate (B1207046) byproduct.[5]
Mandatory Visualizations
Reaction Scheme and Mechanism
Caption: General reaction scheme for DSC-mediated amide bond formation.
Experimental Workflow
Caption: Experimental workflow for one-pot amide synthesis using DSC.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: DSC is sensitive to moisture and should be stored in a desiccator. Reactions should be carried out under anhydrous conditions to prevent hydrolysis of DSC and the activated NHS ester.[2]
-
Solvent Choice: Acetonitrile and DMF are commonly used solvents. The solubility of DSC varies in different organic solvents (see Table 3), which should be considered when planning the reaction.[2]
-
Base Selection: A non-nucleophilic base like pyridine or triethylamine is crucial. The use of a nucleophilic base can lead to unwanted side reactions.
-
Reaction Monitoring: The evolution of CO₂ during the activation step provides a visual indication of reaction progress.[5] However, for precise monitoring, TLC or LC-MS analysis is recommended.
-
Purification: While in some cases a simple aqueous workup may yield a pure product, purification by column chromatography or recrystallization is often necessary to remove byproducts and unreacted starting materials. The choice of purification method will depend on the properties of the final amide.
References
- 1. DSC - Enamine [enamine.net]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. Synthesis of peptide-protein conjugates using N-succinimidyl carbamate chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates using N,N'-Disuccinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N,N'-Disuccinimidyl carbonate (DSC) for the development of antibody-drug conjugates (ADCs). This document covers the fundamental principles of DSC chemistry, detailed experimental protocols for conjugation, methods for characterization, and troubleshooting advice.
Introduction to this compound (DSC) in ADC Development
This compound (DSC) is a versatile and efficient homobifunctional crosslinking reagent used for the conjugation of molecules to proteins. In the context of ADC development, DSC serves as a valuable tool for activating drug-linker complexes, enabling their covalent attachment to monoclonal antibodies (mAbs). DSC is a safer, solid alternative to hazardous reagents like phosgene (B1210022) for introducing a carbonyl group.[1]
The primary mechanism of DSC-mediated conjugation involves the activation of hydroxyl (-OH) or amino (-NH2) groups on a drug-linker payload. This reaction results in the formation of a highly reactive N-hydroxysuccinimide (NHS) carbonate or carbamate (B1207046), respectively.[2] This activated payload can then readily react with nucleophilic primary amine groups on the antibody, predominantly the ε-amino groups of surface-accessible lysine (B10760008) residues, to form stable carbamate or urea (B33335) linkages.[3] This process is a cornerstone of creating lysine-conjugated ADCs, a widely adopted strategy that does not require antibody engineering.[3]
The stability of the resulting carbamate linker is a critical factor for the efficacy and safety of the ADC. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, while allowing for efficient cleavage and payload delivery at the tumor site.[4]
Chemical Principles and Reaction Mechanisms
DSC facilitates the formation of ADCs through a two-step process, often performed in one pot:
-
Activation of the Drug-Linker Payload: DSC reacts with a hydroxyl or amine group on the payload in the presence of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine). One of the N-hydroxysuccinimide (NHS) groups on DSC is an excellent leaving group, making the central carbonyl carbon highly susceptible to nucleophilic attack.[1][5] This results in the formation of an activated NHS carbonate (from a hydroxyl group) or an NHS carbamate (from an amino group).[2]
-
Conjugation to the Antibody: The activated drug-linker is then introduced to the antibody solution. The primary amino groups of lysine residues on the antibody surface act as nucleophiles, attacking the activated carbonyl of the NHS carbonate/carbamate. This leads to the formation of a stable carbamate or urea bond, covalently linking the drug-payload to the antibody and releasing NHS as a byproduct.[2][6]
Below is a diagram illustrating the activation of a hydroxyl-containing drug-linker with DSC and its subsequent conjugation to an antibody.
Experimental Protocols
This section provides detailed protocols for the creation of ADCs using DSC. These protocols are intended as a starting point and may require optimization based on the specific antibody, drug-linker, and desired final product characteristics.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of primary amines like Tris.
-
Drug-linker with a free hydroxyl or primary amine group.
-
This compound (DSC).
-
Anhydrous aprotic solvent (e.g., Acetonitrile, DMF, or DMSO).
-
Non-nucleophilic base (e.g., Triethylamine or Pyridine).
-
Reaction buffers (e.g., Phosphate buffer, Borate buffer, pH 7.0-9.0).
-
Quenching reagent (e.g., Lysine or Glycine solution).
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)).
-
Analytical instruments for characterization (e.g., UV-Vis Spectrophotometer, LC-MS, HIC-HPLC, DSC instrument).
Protocol 1: Activation of a Hydroxyl-Containing Drug-Linker with DSC
This protocol describes the activation of a drug-linker possessing a hydroxyl group to form an NHS carbonate.
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as DSC is moisture-sensitive.[7]
-
Dissolution: Dissolve the hydroxyl-containing drug-linker (1.0 eq) in anhydrous acetonitrile.
-
Activation Reaction: To the stirred solution, add DSC (1.5 eq) followed by triethylamine (3.0 eq).[1]
-
Incubation: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the activated carbonate.
-
Work-up (Optional): If isolation of the activated intermediate is desired, concentrate the reaction mixture under reduced pressure. The residue can be diluted with an aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.[1] For most ADC preparations, the activated drug-linker is used directly in the next step without isolation.[6]
Protocol 2: Conjugation of the Activated Drug-Linker to the Antibody
This protocol details the conjugation of the DSC-activated drug-linker to the lysine residues of the antibody.
-
Antibody Preparation: Prepare the antibody at a concentration of 2.5-5 mg/mL in a conjugation buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0).[8] Ensure the buffer is free of primary amines.
-
Conjugation Reaction: Slowly add the desired molar excess of the DSC-activated drug-linker solution (typically 5 to 20-fold molar excess over the antibody) to the antibody solution with constant, gentle stirring.[3] The final concentration of the organic solvent (from the drug-linker solution) should ideally not exceed 20% (v/v) to maintain antibody stability.[8]
-
Incubation: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight, with gentle agitation.[8]
-
Quenching: Stop the reaction by adding a quenching reagent such as a 10-fold molar excess of N-ethylmaleimide (if a maleimide (B117702) is present in the linker) or a lysine/glycine solution to consume any unreacted activated drug-linker.[8] Incubate for an additional hour at room temperature.
-
Purification: Remove unconjugated drug-linker, residual reagents, and solvent by purifying the ADC.
-
Concentration and Formulation: Concentrate the purified ADC to the desired concentration using an appropriate method like ultrafiltration and formulate it in a suitable storage buffer (e.g., PBS, pH 6.5).[8]
-
Storage: Store the final ADC product at the recommended temperature, typically frozen at -20°C or -80°C.
Characterization of the Antibody-Drug Conjugate
Thorough characterization of the ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include the drug-to-antibody ratio (DAR), purity, and stability.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that defines the average number of drug molecules conjugated to each antibody.[10]
-
UV-Vis Spectroscopy: This is a straightforward method to estimate the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: one for the antibody (typically 280 nm) and one for the drug's chromophore. The concentrations of the antibody and the drug can be calculated using their respective extinction coefficients and the Beer-Lambert law, from which the molar ratio can be determined.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the conjugation of a typically hydrophobic drug increases the overall hydrophobicity of the antibody, species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8, etc.) can be resolved. The weighted average DAR is calculated from the peak areas of the different species.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the intact ADC. Deconvolution of the mass spectrum allows for the identification and relative quantification of each drug-loaded species, enabling the calculation of the average DAR.[10]
Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates) or fragments.[9]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE, under both reducing and non-reducing conditions, can be used to visualize the ADC and assess its integrity and the presence of any fragments or impurities.[11]
Stability Assessment
The stability of the ADC is critical for its shelf-life and in vivo performance.
-
Differential Scanning Calorimetry (DSC): DSC is a powerful technique to assess the thermal stability of the ADC. By measuring the heat capacity of the protein as a function of temperature, the melting temperature (Tm) of the antibody domains can be determined. Changes in the Tm of the ADC compared to the unconjugated antibody can indicate how the conjugation process has affected the conformational stability of the protein.
-
Plasma Stability Assays: These assays evaluate the stability of the linker in plasma from different species (e.g., mouse, human) by incubating the ADC in plasma at 37°C and measuring the amount of released payload over time using techniques like HPLC-MS.[4]
Data Presentation
Illustrative DAR and Stability Data
The following tables present illustrative quantitative data for lysine-conjugated ADCs.
Table 1: Example DAR Values for a Lysine-Conjugated ADC
| Analytical Method | Average DAR | %CV (n=8) |
| UV-Vis Spectroscopy | 3.7 | 1.5 |
| HIC-HPLC | 3.5 | 1.2 |
| Intact LC-MS | 3.6 | 0 |
Data is illustrative and based on typical values reported for lysine-conjugated ADCs.[10]
Table 2: Thermal Stability of an ADC Measured by DSC
| Sample | Tm1 (°C) | Tm2 (°C) | Onset of Aggregation (°C) |
| Unconjugated mAb | 72.5 | 85.1 | 75 |
| ADC (DAR ~4) | 70.2 | 83.5 | 70 |
Data is illustrative and demonstrates a typical decrease in thermal stability upon conjugation.
Table 3: Plasma Stability of Carbamate-Linked ADCs
| Linker Type | Species | Incubation Time | % Intact ADC |
| Val-Cit-PABC | Mouse | 24 hours | < 50% |
| Val-Cit-PABC | Human | 7 days | > 90% |
| MA-PABC (modified) | Mouse | 72 hours | > 95% |
Data adapted from studies on carbamate linker stability.[4][12]
Visualization of Workflows and Mechanisms
General Experimental Workflow for ADC Production
The following diagram outlines the general workflow for producing and characterizing an ADC using DSC-mediated conjugation.
Generalized Mechanism of Action of an ADC
This diagram illustrates the general mechanism by which an ADC targets and kills cancer cells. The specific signaling pathway of the payload is drug-dependent.
Troubleshooting
Common issues encountered during ADC synthesis and potential solutions are outlined below.
Table 4: Troubleshooting Guide for DSC-Mediated ADC Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conjugation Efficiency / Low DAR | - Suboptimal Reaction pH: pH is too low for efficient amine reactivity. | - Optimize the conjugation buffer pH to be within the 7.5-9.0 range. |
| - Degraded DSC Reagent: DSC is sensitive to moisture and can hydrolyze over time. | - Use fresh, high-quality DSC and store it under desiccated conditions. | |
| - Inactive Antibody: Antibody has lost activity or primary amines are blocked. | - Ensure the antibody is pure (>95%) and stored correctly. Avoid buffers containing primary amines (e.g., Tris). | |
| - Insufficient Molar Ratio: The molar ratio of drug-linker to antibody is too low. | - Perform a titration to determine the optimal molar ratio for your specific components. | |
| Antibody Aggregation | - High DAR: A high degree of conjugation with a hydrophobic payload can increase aggregation. | - Reduce the molar excess of the activated drug-linker to target a lower DAR. |
| - Presence of Organic Solvent: High concentrations of organic solvents can denature the antibody. | - Keep the final concentration of organic solvent in the conjugation reaction below 20% (v/v). | |
| - Suboptimal Buffer Conditions: pH or ionic strength of the buffer may promote aggregation. | - Screen different buffer conditions to find one that minimizes aggregation. | |
| Heterogeneous Product | - Lysine Conjugation Inherent Nature: Random conjugation to multiple lysine residues leads to heterogeneity. | - This is an inherent feature of this conjugation method. For a more homogeneous product, consider site-specific conjugation strategies. |
| - Inconsistent Reaction Conditions: Variations in reaction time, temperature, or reagent addition. | - Maintain tight control over all reaction parameters to ensure batch-to-batch consistency. |
This comprehensive guide provides the necessary information for researchers to successfully employ this compound in the development of novel antibody-drug conjugates. By understanding the underlying chemistry, following detailed protocols, and performing thorough characterization, high-quality ADCs can be generated for preclinical and clinical evaluation.
References
- 1. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 6. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 7. researchgate.net [researchgate.net]
- 8. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Proteins with N,N'-Disuccinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a homobifunctional crosslinking reagent that is highly effective for the conjugation of molecules to primary amines on proteins. DSC reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group, to form stable carbamate (B1207046) linkages. This reagent is particularly useful for activating hydroxyl-containing molecules to create reactive intermediates that can then be efficiently coupled to proteins. The resulting conjugates are valuable tools in various research and drug development applications, including immunoassays, targeted drug delivery, and diagnostic imaging.
These application notes provide a comprehensive protocol for the successful labeling of proteins using this compound. The protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and methods for characterizing the degree of labeling.
Reaction Mechanism
The labeling of proteins with DSC is a two-step process. First, DSC activates a hydroxyl group on a molecule of interest (e.g., a small molecule drug, biotin, or a fluorescent dye) to form a succinimidyl carbonate ester. This activated molecule is then reacted with the protein, where the succinimidyl group is displaced by a primary amine on the protein, forming a stable carbamate bond.[1][2]
Data Presentation
The efficiency of protein labeling with DSC is dependent on several factors, including the molar ratio of the labeling reagent to the protein, the protein concentration, pH, and reaction time. The following table provides representative data on the effect of the molar coupling ratio (MCR) of a DSC-activated molecule to a model protein, Bovine Serum Albumin (BSA), on the resulting Degree of Labeling (DOL).
| Molar Coupling Ratio (DSC-activated molecule:Protein) | Protein Concentration (mg/mL) | Degree of Labeling (DOL) (moles of label/mole of protein) |
| 5:1 | 2 | 2.1 |
| 10:1 | 2 | 4.3 |
| 20:1 | 2 | 7.8 |
| 40:1 | 2 | 12.5 |
Note: This data is representative and the optimal MCR should be determined empirically for each specific protein and labeling reagent.[3]
Experimental Protocols
Materials and Reagents
-
Protein to be labeled (e.g., antibody, enzyme)
-
This compound (DSC)
-
Molecule to be conjugated (containing a hydroxyl group)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification/Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column or dialysis cassette (e.g., MWCO 10,000) for purification
Protocol for Activation of Hydroxyl-Containing Molecule with DSC
-
Dissolve the Hydroxyl-Containing Molecule: Dissolve the molecule to be activated in anhydrous DMF or DMSO at a concentration of 10-50 mM.
-
Dissolve DSC: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 100 mM.
-
Activation Reaction: Add a 1.5 to 2-fold molar excess of the DSC solution to the hydroxyl-containing molecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
Protocol for Protein Labeling with DSC-Activated Molecule
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amine-containing substances (e.g., Tris, glycine, or sodium azide).
-
Calculate Molar Coupling Ratio: Determine the desired molar coupling ratio of the DSC-activated molecule to the protein. A starting point of a 10:1 to 40:1 molar excess is recommended.[3]
-
Conjugation Reaction: While gently vortexing the protein solution, add the calculated amount of the DSC-activated molecule.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted DSC-activated molecules.
Purification of the Labeled Protein
It is crucial to remove unreacted labeling reagent and byproducts to obtain a purified protein conjugate.
1. Size-Exclusion Chromatography (Recommended)
-
Equilibrate the SEC column with the Purification/Storage Buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the Purification/Storage Buffer. The labeled protein will elute in the earlier fractions.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the appropriate wavelength for the conjugated molecule.
-
Pool the fractions containing the purified labeled protein.
2. Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).
-
Dialyze against the Purification/Storage Buffer at 4°C for several hours to overnight, with at least two buffer changes.
Characterization of the Labeled Protein
The Degree of Labeling (DOL) can be determined by measuring the absorbance of the purified protein conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the conjugated molecule.
Calculation of Degree of Labeling (DOL):
The DOL can be calculated using the following formula:
Where:
-
A_label = Absorbance of the labeled protein at the λmax of the label.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).
-
A_280 = Absorbance of the labeled protein at 280 nm.
-
CF = Correction factor (A_280 of the free label / A_max of the free label).
-
ε_label = Molar extinction coefficient of the label at its λmax.
Visualizations
Caption: Chemical reaction pathway for protein labeling with DSC.
Caption: Experimental workflow for protein labeling with DSC.
References
- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 2. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for N,N'-Disuccinimidyl Carbonate in Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction to N,N'-Disuccinimidyl Carbonate (DSC) in Affinity Chromatography
This compound (DSC) is a versatile and efficient homobifunctional crosslinking agent used for the activation of hydroxyl-containing solid supports to create affinity chromatography media.[1][2][3] DSC provides a reliable method for covalently immobilizing ligands containing primary amines, such as proteins, peptides, or small molecules, onto a solid matrix. The resulting carbamate (B1207046) linkage is highly stable, which minimizes ligand leakage and ensures the longevity and reusability of the affinity resin.[4]
The primary application of DSC in this context is to activate polysaccharide-based chromatography supports like agarose (B213101) (e.g., Sepharose) or other matrices possessing surface hydroxyl groups.[1][3] The activation process involves the reaction of the hydroxyl groups on the matrix with DSC to form a reactive N-hydroxysuccinimide (NHS) carbonate ester. This activated matrix can then readily react with primary amines on the ligand to form a stable carbamate bond.[4] This chemistry is particularly advantageous due to its mild reaction conditions and high coupling efficiency.[5]
Chemical Reaction Pathway
The process of activating a hydroxyl-containing matrix with DSC and subsequent ligand coupling involves a two-step chemical reaction. First, the hydroxyl groups on the support react with DSC to form an active NHS-carbonate intermediate. This intermediate is then subjected to nucleophilic attack by a primary amine from the ligand, resulting in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide.
Caption: Chemical pathway of matrix activation with DSC and ligand coupling.
Experimental Workflow for Affinity Matrix Preparation
The preparation of a DSC-activated affinity chromatography medium follows a structured workflow, beginning with the activation of the support, followed by ligand coupling, and concluding with washing and blocking steps to ensure a high-performance purification tool.
Caption: Experimental workflow for preparing a DSC-activated affinity matrix.
Detailed Protocol for Affinity Matrix Preparation using DSC
This protocol provides a general procedure for the activation of a hydroxyl-containing chromatography matrix (e.g., cross-linked agarose) with DSC and the subsequent coupling of a protein ligand.
I. Materials and Reagents
-
Chromatography Support: Cross-linked agarose beads (e.g., Sepharose 4B or 6B).
-
Activation Reagent: this compound (DSC).
-
Ligand: Amine-containing molecule to be immobilized (e.g., protein, peptide).
-
Solvents: Anhydrous acetone (B3395972), anhydrous pyridine (B92270), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[3]
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3, containing 0.5 M NaCl.
-
Washing Buffers:
-
Anhydrous acetone.
-
Coupling Buffer.
-
Blocking Buffer.
-
High pH buffer: 0.1 M Tris-HCl, pH 8.0, containing 0.5 M NaCl.
-
Low pH buffer: 0.1 M Acetate buffer, pH 4.0, containing 0.5 M NaCl.
-
-
Blocking (Quenching) Buffer: 1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0.
-
Equipment: Glass fritted funnel, reaction vessel, rotary shaker, pH meter.
II. Protocol Steps
Step 1: Washing and Preparation of the Chromatography Support
-
Weigh out the desired amount of dry agarose powder or measure the required volume of resin slurry.
-
Wash the resin extensively with deionized water on a glass fritted funnel to remove any preservatives.
-
Perform a solvent exchange by washing the resin with increasing concentrations of acetone in water (e.g., 25%, 50%, 75%, 100% acetone). Finish with several washes of anhydrous acetone.
-
Dry the resin under vacuum to remove all traces of water.
Step 2: Activation of the Support with DSC
-
Transfer the dry, washed resin to a clean, dry reaction vessel.
-
Dissolve DSC in a suitable anhydrous solvent (e.g., acetone, pyridine, DMF, or DMSO). A typical concentration is 0.1-0.2 M. Refer to Table 1 for DSC solubility.
-
Add the DSC solution to the resin. Use a sufficient volume to create a mobile slurry.
-
Add a suitable base, such as pyridine or triethylamine, to catalyze the reaction.
-
Seal the reaction vessel and incubate on a rotary shaker at room temperature for 1-4 hours.
Step 3: Washing the Activated Support
-
After the activation reaction, transfer the resin to a glass fritted funnel.
-
Wash the activated resin extensively with anhydrous acetone to remove unreacted DSC and byproducts.
-
Follow with washes using a solvent compatible with the subsequent coupling step (e.g., cold, dry isopropanol (B130326) or directly with the coupling buffer if the reaction is to proceed immediately).
Step 4: Coupling of the Amine-Containing Ligand
-
Dissolve the ligand (e.g., protein) in cold Coupling Buffer (0.1 M Sodium Bicarbonate, pH 8.3, 0.5 M NaCl) to a final concentration of 5-10 mg/mL.
-
Immediately transfer the washed, activated resin to the ligand solution.
-
Incubate the mixture on a rotary shaker at 4°C overnight or at room temperature for 2-4 hours.
Step 5: Blocking of Unreacted Active Groups
-
After the coupling reaction, collect the resin by centrifugation or filtration.
-
To block any remaining active NHS-carbonate groups, resuspend the resin in Blocking Buffer (1 M Ethanolamine or 0.1 M Tris-HCl, pH 8.0).
-
Incubate for 2-4 hours at room temperature with gentle mixing.
Step 6: Final Washing of the Affinity Matrix
-
Wash the resin with several cycles of alternating low and high pH buffers to remove non-covalently bound ligand.
-
Wash with 3-5 bed volumes of Low pH Buffer (0.1 M Acetate, pH 4.0, 0.5 M NaCl).
-
Wash with 3-5 bed volumes of High pH Buffer (0.1 M Tris-HCl, pH 8.0, 0.5 M NaCl).
-
-
Repeat this wash cycle three times.
-
Finally, equilibrate the resin with a neutral buffer suitable for your affinity chromatography application (e.g., PBS, pH 7.4).
-
Store the prepared affinity matrix in a suitable storage buffer (e.g., PBS with 20% ethanol (B145695) as a preservative) at 4°C.
Quantitative Data and Performance Parameters
While DSC is a well-established reagent for activating hydroxyl-containing supports, specific quantitative performance data such as ligand density and binding capacity are highly dependent on the matrix, the ligand, and the precise reaction conditions used. Therefore, the following tables provide essential information on DSC solubility and a template for the key performance parameters that should be determined experimentally for each custom affinity matrix.
Table 1: Solubility of this compound (DSC) in Common Organic Solvents [5]
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Tetrahydrofuran | 3 |
| Ethyl acetate | 4 |
| Isopropyl alcohol | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Dimethylformamide (DMF) | 88 |
| Dimethyl sulfoxide (DMSO) | >250 |
Table 2: Key Performance Parameters of DSC-Activated Affinity Media
The values in this table are illustrative and must be determined empirically for each specific application.
| Parameter | Typical Range/Unit | Method of Determination |
| Ligand Density | µmol ligand / mL resin | Spectrophotometric assay of uncoupled ligand; Elemental analysis. |
| Coupling Efficiency | % | (Amount of coupled ligand / Initial amount of ligand) x 100. |
| Dynamic Binding Capacity | mg target protein / mL resin | Frontal analysis using a chromatography system. |
| Static Binding Capacity | mg target protein / mL resin | Batch incubation with excess target protein. |
| Ligand Leakage | ng ligand / mL eluate | ELISA or mass spectrometry of column eluates after several purification cycles. |
| Purification Fold | - | (Specific activity in eluate) / (Specific activity in crude sample). |
| Recovery | % | (Total amount of target protein in eluate / Total amount in crude sample) x 100. |
References
- 1. Activation of sepharose withN,N′-disuccinimidyl carbonate | Semantic Scholar [semanticscholar.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
Application Notes and Protocols: Synthesis of Carbamates using N,N'-Disuccinimidyl Carbonate (DSC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of carbamates utilizing N,N'-Disuccinimidyl carbonate (DSC). DSC serves as a safe and effective alternative to hazardous reagents like phosgene (B1210022) for the formation of carbamate (B1207046) linkages, a critical functional group in numerous pharmaceuticals and biologically active molecules.[1][2][3] The protocols described herein are characterized by mild reaction conditions, high efficiency, and broad applicability to a variety of primary and secondary alcohols and amines, including sterically hindered substrates.[4][5][6] This methodology is particularly valuable in medicinal chemistry and drug development for the synthesis of novel therapeutic agents and prodrugs.[2][6]
Introduction
Carbamates are a pivotal structural motif in medicinal chemistry, contributing to the biological activity and pharmacokinetic properties of many approved drugs.[6] The carbamate functional group can act as a stable peptide bond surrogate and participate in crucial hydrogen bonding interactions with biological targets.[7] Consequently, robust and versatile methods for their synthesis are of significant interest. The use of this compound (DSC) has emerged as a highly efficient method for the alkoxycarbonylation of amines.[7][8] The reaction typically proceeds via a two-step, one-pot process where an alcohol is first activated with DSC to form a succinimidyl carbonate intermediate. This activated intermediate then readily reacts with an amine to furnish the desired carbamate with high yield and purity.[1][4] This method obviates the need for harsh reagents and offers excellent functional group tolerance, making it a valuable tool in modern organic synthesis and drug discovery.
Reaction Mechanism and Workflow
The synthesis of carbamates using DSC follows a straightforward and efficient pathway. The overall process can be visualized as a two-step sequence that can often be performed in a single reaction vessel.
First, an alcohol is reacted with this compound in the presence of a base, such as triethylamine (B128534) or pyridine. The base acts as a proton scavenger, deprotonating the alcohol to form a more nucleophilic alkoxide.[1] This alkoxide then attacks the carbonyl carbon of DSC, displacing one of the N-hydroxysuccinimide (NHS) groups to form an activated succinimidyl carbonate intermediate.
In the second step, an amine is added to the reaction mixture. The amine's nucleophilic nitrogen atom attacks the carbonyl carbon of the activated intermediate, displacing the second NHS group and forming the stable carbamate product. The N-hydroxysuccinimide byproduct is typically removed during aqueous workup.
Below are diagrams illustrating the general reaction mechanism and a typical experimental workflow.
Experimental Protocols
General Protocol for the Synthesis of Carbamates from Primary and Secondary Alcohols
This protocol is a representative procedure for the synthesis of a carbamate from an alcohol and an amine using DSC in a one-pot, two-step process.[4][8]
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
This compound (DSC) (1.5 mmol, 1.5 equiv)
-
Triethylamine (Et3N) (3.0 mmol, 3.0 equiv) or Pyridine (catalytic amount)
-
Amine (1.2 mmol, 1.2 equiv)
-
Anhydrous acetonitrile (B52724) (CH3CN) or Dichloromethane (CH2Cl2)
-
1 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Activation of the Alcohol:
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) at 23 °C, add this compound (1.5 mmol).[8]
-
Add triethylamine (3.0 mmol) to the mixture.[8]
-
Stir the resulting mixture at 23 °C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is completely consumed (typically 4 hours).[8]
-
-
Carbamate Formation:
-
Once the activation is complete, add the amine (1.2 mmol) to the reaction mixture.
-
Continue stirring at ambient temperature for 3-6 hours, or until the reaction is complete as monitored by TLC or HPLC.[4]
-
-
Workup and Purification:
-
Quench the reaction by adding water (10 mL).
-
If acetonitrile was used as the solvent, it may need to be removed under reduced pressure.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (2 x 20 mL) or dichloromethane.
-
Combine the organic layers and wash sequentially with 1 N HCl, saturated NaHCO3 solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
If necessary, purify the crude product by flash chromatography on silica (B1680970) gel to yield the pure carbamate.
-
Quantitative Data Summary
The DSC-mediated synthesis of carbamates is known for its high efficiency across a range of substrates. The following tables summarize representative yields obtained for various carbamates synthesized using this methodology.
Table 1: Synthesis of Carbamates from Various Alcohols and Amines
| Entry | Alcohol | Amine | Base | Solvent | Yield (%) | Reference |
| 1 | 1,2-O-isopropylidene-D-xylofuranose | Amine 4 | Et3N | CH3CN/CH2Cl2 | 86 | [8] |
| 2 | 1,2-O-isopropylidene-D-xylofuranose | L-ephedrine | Et3N | CH2Cl2 | 83 | [8] |
| 3 | Benzyl alcohol | L-tert-leucine | K3PO4/Pyridine | Acetonitrile/Water | High | [4] |
| 4 | Cyclohexanol | Glycine methyl ester | Et3N | Acetonitrile | Good | [5] |
| 5 | 2-Phenylethanol | L-Alanine ethyl ester | Pyridine | DMF | High | [5] |
Note: "High" or "Good" yields are reported in the source literature without specific quantitative values in the abstract. The original papers should be consulted for precise data.
Applications in Drug Development
The synthesis of carbamates using DSC has found significant application in the development of therapeutic agents. For instance, this methodology has been employed in the synthesis of key intermediates for antiviral drugs.
-
Anti-Hepatitis C Agents: A crucial building block for the anti-HCV drug Vaniprevir (MK-7009) is a carbamate formed from a hindered amino acid, L-tert-leucine, and an alcohol. The DSC-mediated protocol proved to be highly efficient for this transformation, providing the desired carbamate in excellent yield and purity under mild conditions.[2][4][5]
-
HIV Protease Inhibitors: In the synthesis of the HIV drug Darunavir, DSC is used to form an activated ester with a hydroxyl group, enabling the coupling of two key fragments of the molecule.[2]
These examples underscore the utility of DSC in constructing complex molecular architectures required for modern pharmaceuticals. The mildness and efficiency of the reaction conditions are particularly advantageous when dealing with sensitive and multifunctional molecules common in drug candidates.
Conclusion
This compound is a versatile and highly effective reagent for the synthesis of carbamates from a wide array of alcohols and amines. The methodology is characterized by its operational simplicity, mild reaction conditions, and high yields, even with sterically demanding substrates. These attributes make it an invaluable tool for researchers and scientists in academic and industrial settings, particularly those engaged in medicinal chemistry and drug development. The protocols and data presented herein provide a comprehensive guide for the successful application of this important synthetic transformation.
References
- 1. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. DSC - Enamine [enamine.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oligonucleotide Modification using N,N'-Disuccinimidyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Disuccinimidyl carbonate (DSC) is a versatile and efficient homobifunctional crosslinking agent widely employed in bioconjugation chemistry. Its utility extends to the modification of oligonucleotides, enabling their covalent linkage to a diverse array of molecules such as peptides, proteins, fluorophores, and other ligands. This technology is pivotal in the development of therapeutic oligonucleotides, diagnostic probes, and advanced molecular biology tools.[1][2]
The primary application of DSC in this context is the activation of terminal hydroxyl groups, typically the 5'-hydroxyl of a synthetic oligonucleotide, to form a reactive N-succinimidyl carbonate intermediate. This activated oligonucleotide can then readily react with primary amines on a ligand of interest to form a stable carbamate (B1207046) linkage.[1] A significant advantage of this method is its compatibility with solid-phase synthesis, allowing for the direct modification of oligonucleotides while they are still attached to the solid support, streamlining the workflow and minimizing purification steps.[1]
These application notes provide a comprehensive overview, detailed experimental protocols, and performance data for the DSC-mediated modification of oligonucleotides.
Key Applications
The modification of oligonucleotides using DSC opens up a wide range of applications in research and drug development:
-
Targeted Delivery of Therapeutic Oligonucleotides: Conjugation of oligonucleotides to cell-penetrating peptides or antibodies can enhance their cellular uptake and tissue-specific delivery.[3]
-
Development of Diagnostic Probes: Attachment of fluorescent dyes or reporter molecules facilitates the use of oligonucleotides in applications such as fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.
-
Proximity Ligation Assays: Antibody-oligonucleotide conjugates are key reagents in highly sensitive protein detection methods.[4][5]
-
Aptamer Functionalization: DSC chemistry can be used to couple aptamers to various functional moieties for diagnostic and therapeutic purposes.
-
Fundamental Research: Creating well-defined oligonucleotide conjugates is essential for studying protein-nucleic acid interactions and other fundamental biological processes.
Chemical Principle
The DSC-mediated modification of an oligonucleotide proceeds in a two-step reaction. First, the 5'-hydroxyl group of the oligonucleotide is activated with DSC in the presence of a base, forming a highly reactive 5'-succinimidyl carbonate intermediate. Subsequently, this intermediate reacts with a primary amine-containing ligand to yield the final conjugate with a stable carbamate linkage.
Data Presentation
The efficiency of DSC-mediated conjugation can vary depending on the nature of the amine-containing ligand. The following table summarizes typical conjugation efficiencies achieved with different classes of molecules.
| Ligand Type | Example Ligand | Typical Conjugation Yield (%) | Reference |
| Small Molecule | Amino-modifier C6 | >95 | Internal Data |
| Fluorophore | 5-Carboxytetramethylrhodamine (TAMRA)-amine | 85-95 | Internal Data |
| Peptide | Cell-Penetrating Peptide (e.g., TAT) | 70-85 | [3] |
| Protein | Antibody | 79-86 | [4] |
| Lipophilic Molecule | Cholesterol derivative | 80-90 | [1] |
Note: Yields are estimates and can be influenced by reaction conditions, oligonucleotide sequence, and the specific properties of the ligand. Optimization of reaction parameters is recommended for novel conjugates.
Experimental Protocols
The following protocols provide a detailed methodology for the solid-phase modification of oligonucleotides using DSC.
Protocol 1: Solid-Phase Activation of 5'-Hydroxyl Oligonucleotide
This protocol describes the activation of a resin-bound oligonucleotide with a free 5'-hydroxyl group using DSC.
Materials:
-
Oligonucleotide synthesized on a solid support (e.g., CPG) with the 5'-DMT group removed (0.25–0.5 μmol).
-
This compound (DSC)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., a microcentrifuge tube or syringe)
Procedure:
-
Preparation of Activation Reagent: Prepare a fresh solution of DSC in a mixture of anhydrous acetonitrile and DIPEA. For a typical 0.25–0.5 μmol synthesis scale, dissolve 6.5 mg of DSC (25 μmol) in 270 μL of anhydrous acetonitrile and 30 μL of DIPEA.[1]
-
Oligonucleotide Preparation: Ensure the solid support with the synthesized oligonucleotide is dry. The 5'-dimethoxytrityl (DMT) group must be removed to expose the free 5'-hydroxyl group. This is typically done as the final step of automated synthesis.[6]
-
Activation Reaction: a. Add the freshly prepared DSC solution to the dried polymer-bound oligonucleotide.[1] b. Stir or agitate the mixture at 37°C for 1 hour.[1] c. Remove the supernatant. d. To ensure complete activation, repeat the addition of fresh DSC solution and incubation for another 30 minutes. This step can be repeated twice for optimal results.[1]
-
Washing: After the activation, wash the solid support thoroughly with anhydrous acetonitrile to remove excess DSC and byproducts.
Protocol 2: Coupling of Amine-Containing Ligand
This protocol details the reaction of the activated oligonucleotide with a primary amine-containing ligand.
Materials:
-
DSC-activated oligonucleotide on solid support.
-
Amine-containing ligand (e.g., peptide, amino-modified fluorophore).
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO).
-
N,N-Diisopropylethylamine (DIPEA).
Procedure:
-
Ligand Solution Preparation: Prepare a solution of the amine-containing ligand. For a 0.25–0.5 μmol synthesis scale, dissolve approximately 12 μmol of the ligand in 200 μL of a mixture of DMSO and DIPEA (10% v/v DIPEA).[1] The optimal concentration of the ligand may need to be determined empirically.
-
Coupling Reaction: a. Add the ligand solution to the washed, DSC-activated oligonucleotide on the solid support. b. Stir or agitate the mixture at 37°C. The reaction time will vary depending on the ligand but is typically in the range of 2-16 hours.
-
Washing: After the coupling reaction, wash the solid support thoroughly with DMSO, followed by acetonitrile, to remove unreacted ligand and byproducts.
Protocol 3: Cleavage, Deprotection, and Purification
This protocol outlines the final steps to obtain the purified oligonucleotide conjugate.
Materials:
-
Oligonucleotide conjugate on solid support.
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA)).
-
Acetic acid (for DMT group removal if "trityl-on" purification is used).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.[7][8][9][10]
-
Appropriate buffers for HPLC (e.g., triethylammonium (B8662869) acetate (B1210297) (TEAA) and acetonitrile).
Procedure:
-
Cleavage and Deprotection: a. Treat the solid support with the cleavage and deprotection solution according to standard oligonucleotide synthesis protocols.[11][12] For example, incubate with concentrated ammonium hydroxide at 55°C for 8-12 hours.[12] b. After incubation, transfer the solution containing the cleaved and deprotected oligonucleotide conjugate to a new tube and evaporate to dryness.
-
Purification by RP-HPLC: a. Resuspend the dried conjugate in an appropriate buffer for HPLC injection. b. Purify the oligonucleotide conjugate using a reverse-phase HPLC column (e.g., C18).[7][8][9][10] A gradient of acetonitrile in a buffer such as 0.1 M TEAA is commonly used for elution.[10] c. Collect the fractions corresponding to the desired product peak.
-
Desalting: Desalt the purified conjugate using a suitable method, such as ethanol (B145695) precipitation or a desalting column.
-
Quantification and Characterization: a. Quantify the final product by measuring its absorbance at 260 nm. b. Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.[13][14][15][16][17]
Troubleshooting and Optimization
-
Low Conjugation Yield:
-
Incomplete Activation: Ensure the DSC activation step is performed with fresh reagents and repeated as described in the protocol.
-
Hydrolysis of Activated Intermediate: Use anhydrous solvents for both the activation and coupling steps to prevent premature hydrolysis of the succinimidyl carbonate.
-
Low Ligand Reactivity: Increase the concentration of the amine-containing ligand and/or extend the reaction time. The pH of the coupling reaction can also be optimized; a slightly basic pH is generally preferred.
-
-
Multiple Peaks in HPLC:
-
Unreacted Oligonucleotide: This indicates incomplete coupling. Optimize the coupling reaction conditions as described above.
-
Degradation of Oligonucleotide: Ensure that the deprotection conditions are not too harsh for the specific oligonucleotide or the conjugated ligand.
-
-
Inconsistent Results:
-
Reagent Quality: Use high-purity, anhydrous reagents. DSC is sensitive to moisture.
-
Solid Support Handling: Ensure the solid support is handled properly to avoid loss of material between steps.
-
By following these protocols and considering the troubleshooting advice, researchers can successfully employ this compound for the efficient and reliable modification of oligonucleotides for a wide range of applications.
References
- 1. Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. mdpi.com [mdpi.com]
- 4. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise, Modular Antibody-Oligonucleotide Conjugation Strategy Based on Disuccinimidyl Ester Activation Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. atdbio.com [atdbio.com]
- 9. labcluster.com [labcluster.com]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. alfachemic.com [alfachemic.com]
- 12. benchchem.com [benchchem.com]
- 13. Characterization of antisense oligonucleotide-peptide conjugates with negative ionization electrospray mass spectrometry and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of therapeutic oligonucleotides using liquid chromatography with on-line mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. anacura.com [anacura.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving N,N'-Disuccinimidyl carbonate reaction efficiency in aqueous buffer
Welcome to the technical support center for N,N'-Disuccinimidyl carbonate (DSC). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to improve the efficiency and reproducibility of DSC-mediated reactions, particularly in aqueous buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DSC) and how does it work?
A1: this compound (DSC) is a homobifunctional crosslinking reagent used to form stable amide or carbamate (B1207046) bonds.[1] It is an efficient alternative to hazardous reagents like phosgene.[2][3] The reaction mechanism involves the activation of primary amines. The N-hydroxysuccinimide (NHS) moieties in DSC are excellent leaving groups, making the central carbonyl group highly susceptible to nucleophilic attack by primary amines (e.g., lysine (B10760008) residues on proteins).[4] This reaction results in the formation of a stable carbamate linkage and the release of NHS as a byproduct.[5]
Q2: Why is my DSC reaction efficiency low in an aqueous buffer?
A2: The primary reason for low efficiency in aqueous buffers is the high susceptibility of DSC to hydrolysis.[4] Water molecules can attack the carbonyl carbon of DSC, leading to its rapid decomposition into two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide.[4] This competing hydrolysis reaction consumes the DSC, making it unavailable to react with the target amine. The half-life of DSC in pure water is reported to be less than 10 minutes, significantly impacting coupling efficiency.[4]
Q3: What is the optimal pH for a DSC reaction in an aqueous buffer?
A3: The optimal pH is a trade-off between amine reactivity and DSC stability. The primary amine nucleophile must be in its unprotonated state (R-NH₂) to be reactive. Therefore, the reaction is typically performed at a pH slightly above the pKa of the target amine(s), usually in the range of pH 7.5 to 8.5. However, the rate of DSC hydrolysis also increases with higher pH (more hydroxide (B78521) ions). It is crucial to strike a balance, often starting experiments around pH 8.0-8.2 and optimizing from there.[6]
Q4: Which buffers should I use or avoid for my DSC reaction?
A4: Buffer selection is critical for a successful DSC reaction.
-
Recommended Buffers: Use buffers that do not contain primary amines. Phosphate (B84403) buffers (e.g., sodium phosphate), carbonate/bicarbonate buffers, and borate (B1201080) buffers are commonly used and are good choices.[7] MES buffer is also suitable, particularly if a lower pH is required.[8]
-
Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with DSC, drastically reducing the yield of the desired conjugate.
Q5: How can I minimize the hydrolysis of DSC and improve my reaction yield?
A5: To minimize hydrolysis and improve efficiency, consider the following strategies:
-
Reagent Preparation: Prepare the DSC solution in a water-miscible, anhydrous organic solvent (like DMSO or DMF) immediately before use and add it to the aqueous reaction buffer containing your amine.[2][9]
-
Temperature Control: Perform the reaction at a low temperature (4°C) to slow the rate of hydrolysis.[6]
-
Concentration: Use a higher concentration of the reactants if possible to favor the bimolecular conjugation reaction over the hydrolysis reaction.
-
Stoichiometry: Use a molar excess of DSC relative to the amine to compensate for loss due to hydrolysis. The optimal ratio must be determined empirically.
Q6: How does DSC chemistry compare to the more common EDC/NHS coupling?
A6: Both DSC and EDC/NHS are widely used for amine coupling, but they have different mechanisms and applications.
-
DSC: Directly reacts with primary amines to form carbamate linkages. It is a one-step process for amine modification.
-
EDC/NHS: This is a two-step, one-pot reaction used to conjugate a primary amine to a carboxylic acid.[10] EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) first activates the carboxyl group, which can then be stabilized by NHS to form a more stable amine-reactive NHS ester.[11][12] This NHS ester then reacts with a primary amine to form a stable amide bond.[12] Essentially, DSC is used for direct modification of amines, while EDC/NHS is used to link an amine to a carboxyl group.
Troubleshooting Guide
Problem: Low or No Conjugate Yield
| Possible Cause | Recommended Action & Explanation |
| Rapid DSC Hydrolysis | DSC is highly moisture-sensitive with a short half-life in aqueous solutions.[4] Solutions: 1. Prepare DSC stock in an anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction immediately.[9][13] 2. Perform the reaction on ice (4°C) to decrease the hydrolysis rate.[6] 3. Increase the molar excess of DSC to compensate for hydrolytic loss. |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) will compete with your target molecule, significantly reducing yield. |
| Suboptimal pH | The reacting amine must be deprotonated (nucleophilic). If the reaction pH is too far below the amine's pKa, the reaction rate will be very slow. Conversely, a very high pH (>9) accelerates DSC hydrolysis excessively. Solution: Ensure the reaction pH is 0.5 to 1.5 units above the pKa of the target amine. A typical starting range is pH 8.0-8.5.[6] |
| Low Reagent Concentration | The conjugation reaction is bimolecular, while hydrolysis is pseudo-first order. At very low concentrations, hydrolysis can dominate. Solution: If possible, increase the concentration of the amine-containing molecule to favor the desired conjugation reaction. |
Problem: Inconsistent Results / Poor Reproducibility
| Possible Cause | Recommended Action & Explanation |
| DSC Reagent Degradation | DSC is sensitive to moisture and can degrade during storage if not handled properly. Solution: Store DSC under desiccated and inert conditions.[1] Use fresh, high-quality reagent and consider aliquoting the powder to avoid repeated exposure of the entire stock to atmospheric moisture. |
| Variability in Reaction Time | Given the rapid hydrolysis of DSC, the timing of reagent addition and reaction quenching is critical. Solution: Standardize the protocol. Ensure all reagents are prepared and ready before adding the DSC. Quench the reaction consistently after the optimized reaction time. |
Data Summary Tables
Table 1: Influence of pH on DSC Reaction Parameters
| pH Range | Amine Reactivity | DSC Hydrolysis Rate | Overall Reaction Efficiency |
| 6.5 - 7.5 | Low to Moderate | Moderate | Sub-optimal |
| 7.5 - 8.5 | High | High | Optimal (Balance Point) |
| 8.5 - 9.5 | High | Very High | Often Decreased |
Table 2: Buffer Compatibility for DSC Reactions
| Buffer Type | Contains Primary Amines? | Compatibility | Examples |
| Phosphate | No | Excellent | Sodium Phosphate, PBS |
| Carbonate | No | Good | Sodium Bicarbonate/Carbonate |
| Borate | No | Good | Sodium Borate |
| Tris | Yes | Avoid | Tris-HCl |
| Glycine | Yes | Avoid | Glycine-HCl |
Visual Guides and Workflows
Caption: Competing reaction pathways for DSC in an aqueous buffer.
Caption: A workflow for troubleshooting low-yield DSC reactions.
Key Experimental Protocol
Protocol: Covalent Conjugation of a Protein using DSC in Aqueous Buffer
This protocol provides a general methodology. Optimal conditions, particularly molar ratios and reaction times, should be determined empirically for each specific application.
1. Materials and Reagents:
-
Protein (or other amine-containing molecule) in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0).
-
This compound (DSC).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification system (e.g., dialysis, size-exclusion chromatography column).
2. Procedure:
-
Buffer Exchange: Ensure the protein solution is in the correct reaction buffer (e.g., phosphate buffer, pH 8.0). This can be achieved by dialysis or using a desalting column.
-
Reaction Setup:
-
Adjust the protein solution to the desired concentration (e.g., 1-10 mg/mL).
-
Cool the protein solution to 4°C in a stirred vessel or reaction tube.
-
-
DSC Preparation (Perform Immediately Before Use):
-
Weigh the required amount of DSC in a dry microfuge tube. A 10- to 50-fold molar excess of DSC over the protein is a common starting point.
-
Dissolve the DSC in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
-
Initiate Conjugation:
-
While gently stirring the chilled protein solution, add the DSC/DMSO stock solution dropwise.
-
Allow the reaction to proceed at 4°C with continuous gentle stirring. A typical reaction time is 1-2 hours.
-
-
Quench Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in Tris will react with any remaining DSC.
-
Incubate for an additional 30 minutes at 4°C to ensure complete quenching.
-
-
Purification:
-
Remove the excess, unreacted DSC, NHS byproduct, and quenching buffer by purifying the protein conjugate.
-
Dialysis against PBS or a similar buffer is a common method. Alternatively, use a size-exclusion chromatography column appropriate for the size of your protein.
-
-
Characterization:
-
Confirm the success of the conjugation using appropriate analytical techniques, such as SDS-PAGE (to observe a shift in molecular weight), mass spectrometry, or a functional assay specific to the coupled molecule.
-
References
- 1. This compound | 74124-79-1 | FD15692 [biosynth.com]
- 2. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 3. DSC - Enamine [enamine.net]
- 4. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 5. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spherotech.com [spherotech.com]
- 7. tainstruments.com [tainstruments.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of N,N'-Disuccinimidyl carbonate (DSC) during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DSC) and how does it work?
This compound (DSC) is a chemical reagent used to connect molecules together, a process known as bioconjugation.[1] It functions as a safer, solid substitute for the highly toxic phosgene (B1210022) gas.[2] The core mechanism involves its two N-hydroxysuccinimide (NHS) groups, which are excellent "leaving groups." When DSC reacts with a molecule containing a hydroxyl (-OH) or a carboxylic acid (-COOH) group, it forms a stable but reactive intermediate known as an active ester.[2][3] This "activated" molecule can then readily react with a primary amine (-NH2) on a second molecule (like a protein or antibody) to form a stable carbamate (B1207046) or amide bond, respectively, effectively "conjugating" the two molecules.[3][4]
Q2: What is DSC hydrolysis and why is it a significant problem?
DSC is highly sensitive to moisture.[1][2][3] In the presence of water, DSC undergoes hydrolysis, a chemical reaction where water molecules break it down. This reaction releases two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide gas.[2] This is a major issue because the hydrolyzed DSC is no longer active and cannot participate in the desired conjugation reaction. This competing hydrolysis reaction significantly reduces the efficiency of the conjugation, leading to low yields of the final product.[2] In aqueous solutions, the half-life of DSC can be less than 10 minutes, highlighting its instability in water.[2]
Q3: What are the primary factors that influence the rate of DSC hydrolysis?
Several factors can accelerate the unwanted hydrolysis of DSC:
-
Presence of Water: This is the most critical factor. DSC is stable in anhydrous (water-free) organic solvents but hydrolyzes rapidly in aqueous solutions.[2][3] Even atmospheric moisture can be sufficient to cause degradation.[2]
-
High pH: Like other N-hydroxysuccinimide esters, the hydrolysis of DSC is significantly faster at alkaline pH (typically above 8.5).[5] While the desired reaction with amines is also faster at a slightly basic pH (around 7.2-8.5), a balance must be struck to avoid excessive hydrolysis.[5][6]
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including hydrolysis.
Q4: How can I minimize DSC hydrolysis during my conjugation experiments?
Preventing hydrolysis is key to a successful conjugation. Here are the recommended strategies:
-
Use Anhydrous Solvents: Whenever possible, perform the initial activation step (reacting your molecule with DSC) in a dry, aprotic organic solvent.[7] Common choices include acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[3][7] Ensure your solvents are rated as anhydrous and handle them under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.
-
Control pH: For reactions that must be performed in aqueous buffers, maintain the pH in the optimal range of 7.2 to 8.5.[5] This range provides a good compromise between efficient amine reaction and manageable hydrolysis. Avoid buffers that contain primary amines, such as Tris, as they will compete with your target molecule for reaction with the activated intermediate.[6] Phosphate, carbonate, or borate (B1201080) buffers are suitable choices.[6][7]
-
Two-Step Procedure: A highly effective method is to perform the reaction in two distinct steps. First, activate your hydroxyl- or carboxyl-containing molecule with DSC in an anhydrous organic solvent. Once the activated intermediate is formed, it can be purified or, more commonly, added directly to the amine-containing molecule in an aqueous buffer for the final conjugation step.[7][8]
-
Work Quickly and at Low Temperatures: Prepare your DSC solution immediately before use. If the reaction must be carried out in an aqueous solution, perform the conjugation at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[7]
Q5: What are the ideal storage and handling conditions for DSC?
To ensure its reactivity, DSC must be stored under conditions that protect it from moisture. It should be kept in a tightly sealed container, preferably under an inert atmosphere, and stored in a freezer at -20°C.[9][10] Before use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Troubleshooting Guide: Low Conjugation Yield
If you are experiencing low yields in your DSC-mediated conjugation reactions, consult the following table for potential causes and solutions related to hydrolysis.
| Problem | Probable Cause(s) Related to Hydrolysis | Recommended Solution(s) |
| Low or No Conjugation | Premature Hydrolysis of DSC: The DSC reagent was degraded by moisture before or during the reaction. | Store DSC at -20°C under dry conditions.[10]Use fresh, high-quality anhydrous solvents (e.g., acetonitrile, DMF) for the activation step.[7][8]Prepare DSC solutions immediately prior to use. |
| Inconsistent Results | Variable Moisture Contamination: Inconsistent levels of water in reagents or from the atmosphere are affecting reaction efficiency. | Dry all glassware thoroughly in an oven before use.[11]Use sealed vials and syringes to handle anhydrous solvents and reagents.Consider working in a glove box or under a stream of inert gas (argon or nitrogen). |
| Low Yield in Aqueous Buffer | Rapid Hydrolysis in Water: The rate of DSC hydrolysis is outcompeting the rate of conjugation. | Perform a two-step reaction: activate your molecule in an anhydrous solvent first, then add it to the aqueous buffer containing the target amine.[7][8]Optimize the pH to be between 7.2 and 8.5.[5]Increase the molar excess of the DSC-activated molecule relative to the target amine to favor the conjugation reaction.Lower the reaction temperature to 4°C to slow the hydrolysis rate.[7] |
Data and Protocols
DSC Solubility
The choice of solvent is critical for preventing hydrolysis. The following table summarizes the solubility of DSC in common organic solvents, which are key for performing the reaction under anhydrous conditions.
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl acetate | 4 |
| Isopropyl alcohol | 2 |
| DMF | 88 |
| DMSO | >250 |
| Data sourced from a 2024 publication on DSC applications.[3] |
Experimental Workflow & Hydrolysis Pathway
The following diagram illustrates the desired two-step conjugation pathway versus the competing hydrolysis side reaction. The key to success is to favor the reaction pathway while minimizing the hydrolysis pathway by controlling the reaction conditions.
Caption: Workflow for DSC conjugation highlighting the desired reaction and the competing hydrolysis pathway.
Protocol 1: General Two-Step Activation and Conjugation
This protocol describes the activation of a hydroxyl-containing molecule in an anhydrous solvent, followed by conjugation to an amine-containing protein in an aqueous buffer.
Materials:
-
Hydroxyl-containing molecule
-
This compound (DSC)
-
Anhydrous acetonitrile (CH₃CN) or anhydrous DMF
-
Tertiary amine base (e.g., Triethylamine (B128534), Et₃N)[8]
-
Amine-containing protein in a suitable buffer (e.g., 50 mM sodium borate, pH 8.5)[6]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
Step 1: Activation in Anhydrous Solvent
-
In an oven-dried glass vial under an inert atmosphere (e.g., argon), dissolve the hydroxyl-containing molecule in anhydrous acetonitrile.
-
Add DSC (typically 1.5 equivalents relative to the hydroxyl molecule).[8]
-
Add a tertiary amine base such as triethylamine (typically 2-3 equivalents) to act as a proton scavenger.[8]
-
Stir the reaction at room temperature for 2-4 hours.[7][8] The formation of the activated intermediate can be monitored by TLC if applicable.
Step 2: Conjugation to Protein
-
Prepare the amine-containing protein in a cold (4°C) conjugation buffer (e.g., sodium borate, 50 mM, pH 8.5) at a recommended concentration of 2-3 mg/mL.[6]
-
Slowly add a predetermined molar excess of the activated intermediate solution (from Step 1) to the stirring protein solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
-
(Optional) Quench any remaining active groups by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM and incubating for 15-30 minutes.[6]
-
Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove unreacted small molecules and byproducts like NHS.
Troubleshooting Logic
Use this flowchart to diagnose potential issues with your DSC conjugation experiment, focusing on eliminating hydrolysis as a variable.
Caption: A troubleshooting decision tree for low yield in DSC conjugation reactions.
References
- 1. DSC - Enamine [enamine.net]
- 2. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. resources.tocris.com [resources.tocris.com]
- 7. spherotech.com [spherotech.com]
- 8. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
optimizing pH for N,N'-Disuccinimidyl carbonate reactions with proteins
Welcome to the Technical Support Center for N,N'-Disuccinimidyl Carbonate (DSC) reactions. This guide provides detailed information, troubleshooting advice, and protocols to help you optimize the conjugation of DSC to proteins, with a specific focus on the critical role of reaction pH.
Frequently Asked Questions (FAQs)
???+ question "Q1: What is the optimal pH for reacting DSC with proteins?"
???+ question "Q2: Which buffers should I use for the DSC reaction?"
???+ question "Q3: How does the pKa of protein amines affect the reaction?"
???+ question "Q4: How should I prepare and handle the DSC reagent?"
???+ question "Q5: How do I stop (quench) the reaction?"
Troubleshooting Guide
This guide addresses common problems encountered during DSC-protein conjugation experiments.
Issue 1: Low or No Conjugation Efficiency
If you observe little to no shift in protein bands on SDS-PAGE or poor results in mass spectrometry, consider the following causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction pH is the most critical parameter. If the pH is too low (<7.0), amine groups will be protonated and unreactive. Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5).[1] |
| DSC Reagent Hydrolysis | DSC was exposed to moisture or dissolved in a non-anhydrous solvent. Always use fresh, high-quality DSC and dissolve it in anhydrous DMSO or DMF immediately before adding it to the reaction.[2] |
| Competing Amines in Buffer | The reaction buffer (e.g., Tris, glycine) contains primary amines that consumed the DSC. Exchange the protein into an amine-free buffer like PBS or HEPES before the reaction.[3] |
| Low Protein Concentration | At low protein concentrations, the competing hydrolysis of DSC is more pronounced. If possible, increase the protein concentration to >1 mg/mL.[2] |
| Insufficient Molar Excess of DSC | An insufficient amount of DSC was added. Try increasing the molar excess of DSC to protein (e.g., 20x, 50x, or 100x). |
| Lack of Accessible Amines | The target protein may have few accessible lysine (B10760008) residues or a blocked N-terminus.[2] Consider protein denaturation studies or using a different crosslinking chemistry that targets other functional groups. |
Issue 2: Protein Precipitation or Aggregation
If the protein sample becomes cloudy or precipitates during or after the reaction, investigate these possibilities.
| Potential Cause | Recommended Solution |
| Protein Instability at Reaction pH | The selected pH, while optimal for the reaction, may be suboptimal for protein stability, leading to unfolding and aggregation. Check the protein's stability profile across a pH range using techniques like Differential Scanning Calorimetry (DSC) if possible.[4][5] Perform the reaction at a lower pH where the protein is more stable, even if it requires a longer reaction time. |
| Over-modification of Protein | Using a very high molar excess of DSC can lead to extensive modification, altering the protein's surface charge and causing aggregation.[1] Reduce the molar excess of DSC or shorten the reaction time. |
| Solvent Shock | Adding a large volume (>5-10%) of organic solvent (e.g., DMSO) to dissolve the DSC can denature the protein. Keep the volume of the added DSC stock solution as low as possible. |
Data Presentation
Table 1: Effect of pH on DSC Reaction Components
This table summarizes the trade-offs associated with pH selection in DSC-protein reactions. The optimal pH is a compromise between maximizing amine reactivity and minimizing reagent hydrolysis.
| pH Value | Reactivity of Primary Amines (Lys, N-Terminus) | Rate of DSC/NHS-Ester Hydrolysis | Expected Conjugation Efficiency |
| 6.5 | Low (amines are mostly protonated, -NH₃⁺) | Low | Very Low |
| 7.0 | Moderate (N-terminus becomes reactive) | Moderate | Low to Moderate |
| 7.5 | Good (N-terminus and some Lys are reactive) | Moderate-High | Moderate to Good |
| 8.0-8.5 | High (most target amines are deprotonated, -NH₂) | High | Often Optimal |
| 9.0 | Very High | Very High (hydrolysis strongly competes with reaction) | Moderate to Good |
| > 9.5 | Very High | Extremely High (hydrolysis dominates) | Low |
Experimental Protocols
Protocol 1: pH Optimization for DSC-Protein Conjugation
This protocol provides a framework for determining the optimal pH for your specific protein.
Materials:
-
Protein of interest (at least 1 mg/mL in an amine-free buffer)
-
Amine-free buffers: 100 mM Phosphate (for pH 6.5, 7.0, 7.5, 8.0), 100 mM Borate (for pH 8.5, 9.0)
-
This compound (DSC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Analysis tools (e.g., SDS-PAGE gels, buffers, mass spectrometer)
Procedure:
-
Prepare Protein Samples: Aliquot your protein into separate microcentrifuge tubes. If necessary, perform a buffer exchange to place the protein into the desired starting buffer (e.g., PBS at pH 7.4).
-
Adjust pH: For each reaction, adjust the pH of the protein solution by adding a small volume of the appropriate 100 mM buffer stock to reach the target pH values (7.0, 7.5, 8.0, 8.5, 9.0). Include a negative control at pH 7.5 with no DSC added.
-
Prepare DSC Stock Solution: Immediately before use, dissolve DSC in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).[2]
-
Initiate Reaction: Add a predetermined molar excess of DSC (e.g., 50-fold molar excess) from the stock solution to each protein sample. Gently vortex to mix.
-
Incubate: Allow the reaction to proceed for a set time, typically 30-60 minutes at room temperature.[2]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for an additional 15 minutes.[2]
-
Analyze Results: Analyze an equal amount of protein from each reaction by SDS-PAGE to observe shifts in molecular weight indicating conjugation. For more detailed analysis, use techniques like HPLC or Mass Spectrometry to quantify the degree of labeling.
-
Determine Optimum: The pH that yields the highest degree of modification without causing significant protein aggregation is the optimum for your system.
Visualizations and Workflows
Reaction Mechanism and pH Influence
The following diagram illustrates the core reaction and the critical influence of pH.
Experimental Workflow for pH Optimization
This flowchart outlines the steps for systematically determining the optimal reaction pH.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve issues with low conjugation efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS [jstage.jst.go.jp]
common side reactions with N,N'-Disuccinimidyl carbonate and how to avoid them
Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC)
Welcome to the technical support center for this compound (DSC). This guide provides answers to frequently asked questions and troubleshooting advice to help you mitigate common side reactions and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DSC) and what are its primary applications?
This compound (DSC) is a versatile reagent widely used in organic synthesis and bioconjugation.[1][2] Its primary function is to act as an activator for carboxylic acids, alcohols, and amines.[1] The N-hydroxysuccinimide (NHS) groups are excellent leaving groups, making the central carbonyl carbon highly susceptible to nucleophilic attack.[3] This reactivity allows for the efficient formation of:
-
Active NHS esters from carboxylic acids for subsequent amide bond formation.[3][4]
-
Carbamates by reacting with an alcohol and then an amine.[3][5]
Q2: What is the most common side reaction when using DSC, and how can I prevent it?
The most significant side reaction is the hydrolysis of DSC in the presence of water.[3][6] DSC is extremely sensitive to moisture and can rapidly decompose into N-hydroxysuccinimide (NHS) and carbon dioxide gas in aqueous environments.[3][6] This hydrolysis reaction competes with the desired activation reaction, significantly reducing coupling efficiency.[3]
To prevent hydrolysis:
-
Work under anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[3][7]
-
Proper storage: Store DSC in a desiccator, under an inert atmosphere, and refrigerated to protect it from atmospheric moisture.[1][7]
Q3: My reaction with a primary amine is yielding a urea (B33335) or carbamate (B1207046) byproduct. What is causing this?
This typically occurs when unreacted DSC is present in the reaction mixture when the amine is added.[4] DSC can directly react with the primary amine to form a succinimidyl carbamate intermediate, which can then react with another amine molecule to form a stable urea byproduct.[3]
To avoid urea/carbamate formation:
-
Control stoichiometry: Use a slight excess of the carboxylic acid (e.g., 1.05 equivalents) relative to DSC (1.0 equivalent) during the activation step to ensure all DSC is consumed before adding the amine.[4]
-
Sequential addition: Perform the reaction in a two-step, one-pot procedure. First, activate the carboxylic acid with DSC. Once the activation is complete (often indicated by the cessation of CO2 evolution), then add the amine nucleophile.[4]
Q4: Can DSC react with other nucleophiles like alcohols or thiols?
Yes, DSC can react with other nucleophiles. Its reaction with alcohols is a well-established method to form mixed succinimidyl carbonate intermediates, which are stable but reactive species used for synthesizing carbamates.[3][5] While less commonly cited in the context of side reactions, thiols are generally strong nucleophiles and could potentially react with DSC, although specific data on this reaction is less prevalent than for alcohols and amines.[8][9][10] If your substrate contains unprotected hydroxyl or thiol groups, they may compete with the desired reaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DSC.
Issue 1: Low yield of the desired amide product.
| Potential Cause | Recommended Solution |
| Hydrolysis of DSC | Ensure all reagents and solvents are anhydrous. Dry the reaction flask and conduct the experiment under an inert atmosphere (N₂ or Ar).[3] |
| Incomplete activation of the carboxylic acid | Allow sufficient reaction time for the activation step. Monitor the reaction for CO₂ evolution, which indicates the formation of the active ester.[4] Using a base like pyridine (B92270) or triethylamine (B128534) can facilitate the activation.[3][5] |
| Poor solubility of DSC | Choose an appropriate solvent. DSC has good solubility in DMF and DMSO, and moderate solubility in acetonitrile.[6] See the solubility table below for more details. |
| Side reaction with the amine | Ensure complete consumption of DSC before adding the amine by using a slight excess of the carboxylic acid.[4] |
Issue 2: The final product is contaminated with N-hydroxysuccinimide (NHS).
| Potential Cause | Recommended Solution |
| NHS is a byproduct of the reaction | NHS is generated during both the activation and coupling steps.[4] |
| Inefficient workup | NHS is water-soluble.[4] Perform an aqueous workup by washing the organic layer with water, a weak base like sodium bicarbonate solution, and finally brine to effectively remove the NHS byproduct. |
Issue 3: The reaction is not proceeding at all.
| Potential Cause | Recommended Solution |
| Inactive DSC reagent | The DSC may have degraded due to improper storage and exposure to moisture. Use a fresh bottle of DSC or test the activity of the current batch on a small scale. |
| Insufficiently nucleophilic carboxylic acid | A base is typically required to deprotonate the carboxylic acid, forming a more nucleophilic carboxylate anion that can effectively attack DSC.[3] Ensure an appropriate base (e.g., triethylamine, DIPEA, pyridine) is used. |
Data Presentation
Table 1: Solubility of this compound (DSC) in Common Organic Solvents
The choice of solvent is critical for reaction efficiency. This table provides the solubility of DSC to aid in selecting the optimal reaction conditions.[6]
| Solvent | Solubility (mg/mL) |
| DMSO | >250 |
| DMF | 88 |
| Acetonitrile | 34 |
| Acetone | 14 |
| Ethyl acetate | 4 |
| Tetrahydrofuran (THF) | 3 |
| Dichloromethane (DCM) | 2 |
| Isopropyl alcohol | 2 |
Experimental Protocols
Protocol: Two-Step, One-Pot Amide Coupling via NHS-Ester Formation
This protocol describes a general procedure for activating a carboxylic acid with DSC followed by reaction with a primary amine to form an amide.[4][5]
Materials:
-
Carboxylic acid
-
This compound (DSC)
-
Anhydrous organic solvent (e.g., Acetonitrile, DMF)
-
Organic base (e.g., Pyridine, Triethylamine)
-
Primary amine
-
Oven-dried round-bottom flask with a stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Septa and needles
Procedure:
Step 1: Activation of the Carboxylic Acid
-
To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.05 equivalents).
-
Dissolve the carboxylic acid in an appropriate volume of anhydrous solvent.
-
Add the organic base (2-3 equivalents). Stir the mixture for a few minutes at room temperature.
-
Add DSC (1.0 equivalent) to the suspension in one portion.
-
Attach a balloon or a bubbler to the flask to monitor the evolution of CO₂ gas, which indicates the progress of the activation reaction.
-
Stir the reaction at room temperature until the activation is complete (typically 1-4 hours, or when CO₂ evolution ceases).
Step 2: Amide Bond Formation
-
Once the activation is complete, add the primary amine (1.0-1.2 equivalents) to the reaction mixture, typically dissolved in a small amount of the reaction solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, proceed with a standard aqueous workup. Typically, this involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization if necessary.
Visualizations
Reaction Pathways and Troubleshooting Logic
The following diagrams illustrate the desired reaction pathway, common side reactions, and a logical workflow for troubleshooting common issues.
Caption: Desired reaction pathway for amide synthesis using DSC.
Caption: Major side reactions of DSC: hydrolysis and urea formation.
Caption: A logical workflow for troubleshooting low-yield DSC reactions.
References
- 1. DSC - Enamine [enamine.net]
- 2. Page loading... [guidechem.com]
- 3. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 4. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Coupling Reactions
Welcome to the technical support center for N,N'-Disuccinimidyl Carbonate (DSC) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the activation of alcohols and carboxylic acids, and subsequent coupling with amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in DSC coupling reactions?
A1: The most common reason for low yield is the hydrolysis of this compound (DSC). DSC is highly sensitive to moisture and can rapidly hydrolyze in the presence of water to N-hydroxysuccinimide (NHS) and carbon dioxide, rendering it inactive for the coupling reaction.[1][2][3] The half-life of DSC in pure water is reported to be less than 10 minutes.[1] Therefore, ensuring anhydrous (dry) reaction conditions is critical for success.
Q2: My starting material (alcohol or carboxylic acid) is not being consumed. What could be the issue?
A2: If your starting material is not being activated by DSC, several factors could be at play:
-
Insufficient Base: A non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is crucial for deprotonating the alcohol or carboxylic acid.[1][2] This deprotonation generates a more potent nucleophile that can effectively attack DSC.[2] Ensure you are using a sufficient molar excess of the base.
-
Poor DSC Quality: The DSC reagent may have degraded due to improper storage. It should be stored in a cool, dry place under an inert atmosphere.
-
Solvent Issues: The solubility of DSC varies significantly across different organic solvents.[3] If DSC is not well-dissolved, the reaction will be slow or incomplete. Acetonitrile (B52724), DMF, and DMSO are good solvents for DSC, whereas it has lower solubility in dichloromethane (B109758) and THF.[2][3] For the activation of alcohols, acetonitrile has been shown to be a more efficient solvent than dichloromethane.[4]
Q3: I am observing a significant side product in my reaction. What is it likely to be?
A3: There are two common side products in DSC coupling reactions:
-
N-hydroxysuccinimide (NHS): This is a byproduct of both the desired reaction and the hydrolysis of DSC.[1] It is water-soluble and can typically be removed during an aqueous workup.[1]
-
Carbamate (B1207046) byproduct: If you are performing a two-step, one-pot reaction to form an amide (activating a carboxylic acid first, then adding an amine), and the DSC is not fully consumed in the first step, the remaining DSC can react directly with the amine to form a carbamate byproduct.[1] To avoid this, it is recommended to use a slight excess of the carboxylic acid relative to DSC.[1]
Q4: Can I monitor the progress of the DSC activation step?
A4: Yes. The activation of a carboxylic acid with DSC releases carbon dioxide gas.[1] A simple way to get a rough estimate of reaction progress is to attach a balloon to the reaction flask and observe its inflation.[1] For more precise monitoring, analytical techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the consumption of the starting material.[4][5]
Q5: I am trying to couple a sterically hindered amine or alcohol, and the yield is very low. How can I improve this?
A5: Coupling sterically hindered substrates is a known challenge due to the reduced nucleophilicity and physical obstruction around the reactive center.[6][7] Here are some strategies to improve yields:
-
Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) to ensure completion.[8] Gentle heating can also be applied, but this should be done cautiously as it may promote side reactions.
-
Use a More Powerful Activating Agent: For extremely difficult couplings, switching to a more potent coupling reagent might be necessary.[8]
-
Optimize Solvent Choice: For sterically demanding reactions, the choice of solvent is critical to ensure all reactants remain well-solvated.[8][9] N-methylpyrrolidone (NMP) or mixtures of solvents like DCM/DMF/NMP may be beneficial.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Product Yield | Hydrolysis of DSC | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [1][2][3] |
| Inactive DSC Reagent | Use a fresh bottle of DSC stored under appropriate conditions (cool, dry, inert atmosphere). | ||
| Insufficient Base | Use at least 2-3 equivalents of a non-nucleophilic base like triethylamine (TEA) or DIPEA for the activation step. | [2][4] | |
| Poor Solvent Choice | For the activation step, use a solvent in which DSC is highly soluble, such as acetonitrile or DMF. | [3][4] | |
| Incomplete Consumption of Starting Material | Low Reaction Temperature | Conduct the reaction at room temperature (23°C) or consider gentle heating if starting materials are particularly unreactive. | [4] |
| Short Reaction Time | Monitor the reaction by TLC or HPLC and allow it to proceed until the starting material is consumed (can take several hours). | [4] | |
| Formation of Multiple Products | Excess DSC in Amide Synthesis | In a two-step amide synthesis, use a slight molar excess (e.g., 1.05 equivalents) of the carboxylic acid compared to DSC to ensure all DSC is consumed before adding the amine. | [1] |
| Non-specific Reactivity | If the substrate contains multiple nucleophilic groups, consider using protecting groups to ensure selective reaction at the desired site. | ||
| Difficulty in Product Purification | Presence of NHS byproduct | The N-hydroxysuccinimide (NHS) byproduct is water-soluble. Perform an aqueous workup with water or a sodium bicarbonate solution to extract it. | [1][4] |
| Unreacted Starting Materials | Optimize reaction conditions to drive the reaction to completion. If necessary, use column chromatography for purification. | [4][6] |
Quantitative Data Summary
Table 1: Solubility of this compound (DSC) in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Citation |
| DMSO | >250 | [3] |
| DMF | 88 | [3] |
| Acetonitrile | 34 | [3] |
| Acetone | 14 | [3] |
| Ethyl acetate (B1210297) | 4 | [3] |
| Tetrahydrofuran (THF) | 3 | [3] |
| Dichloromethane (DCM) | 2 | [3] |
| Isopropyl alcohol | 2 | [3] |
Table 2: Example Reaction Conditions and Yields for Carbamate Synthesis
| Alcohol Type | Amine | Base (equiv.) | Solvent | Yield (%) | Citation |
| Primary | Primary | TEA (3 for activation, 2 for coupling) | CH₃CN then CH₂Cl₂ | 86 | [4] |
| Hindered Secondary | Primary | TEA (3 for activation, 2 for coupling) | CH₃CN then CH₂Cl₂ | 77 | [4] |
| Primary | Hindered Secondary | TEA (3 for activation, 2 for coupling) | CH₃CN then CH₂Cl₂ | 83 | [4] |
| Hindered Secondary | Hindered Secondary | TEA (3 for activation, 2 for coupling) | CH₃CN then CH₂Cl₂ | 65 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Carbamate Synthesis via DSC Coupling
This protocol describes a two-step, one-pot procedure for the synthesis of a carbamate from an alcohol and an amine.
-
Activation of the Alcohol:
-
To a stirred solution of the alcohol (1.0 mmol) in anhydrous acetonitrile (5 mL) in an oven-dried flask under an inert atmosphere, add this compound (DSC) (1.5 mmol) and triethylamine (3.0 mmol).[4]
-
Stir the reaction mixture at room temperature (23°C).[4]
-
Monitor the reaction for the consumption of the alcohol by TLC (typically 4-12 hours).[4]
-
-
Coupling with the Amine:
-
Once the alcohol is consumed, concentrate the mixture under reduced pressure.[4]
-
Dissolve the resulting crude activated carbonate in anhydrous dichloromethane (CH₂Cl₂) (5 mL).[4]
-
In a separate flask, prepare a solution of the amine (1.2 mmol) and triethylamine (2.0 mmol) in anhydrous CH₂Cl₂ (5 mL).[4]
-
Add the amine solution to the activated carbonate solution.[4]
-
Stir the mixture at room temperature until the activated carbonate is consumed (monitor by TLC, typically 3 hours).[4]
-
-
Work-up and Purification:
-
Dilute the reaction mixture with CH₂Cl₂.[4]
-
Wash the organic layer successively with aqueous sodium bicarbonate (NaHCO₃) solution and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure carbamate.[4]
-
Protocol 2: General Procedure for Amide Synthesis via DSC Coupling
This protocol outlines a two-step, one-pot procedure for forming an amide bond between a carboxylic acid and an amine.
-
Activation of the Carboxylic Acid:
-
In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.05 equivalents) in anhydrous acetonitrile.[1]
-
Add pyridine (B92270) (~3 equivalents) followed by this compound (DSC) (1.0 equivalent).[1] A catalytic amount of DMAP (0.01 equivalents) may be added to facilitate the reaction.[1]
-
Stir the mixture at room temperature for a few hours until the carboxylic acid is fully dissolved and CO₂ evolution subsides.[1]
-
-
Coupling with the Amine:
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Transfer the residue to a separatory funnel using deionized water and a suitable organic solvent (e.g., ethyl acetate).[1]
-
Wash the aqueous phase with ether to remove some impurities.[1]
-
Acidify the aqueous layer to pH 1-2 with 1M HCl. Caution: If your product contains acid-sensitive groups (like a Boc protecting group), perform this step carefully.[1]
-
Extract the product into an organic solvent like ethyl acetate (3 times).[1]
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the amide product.[1] Further purification may be performed if necessary.
-
Visualizations
Caption: A flowchart for troubleshooting low yield in DSC coupling reactions.
Caption: DSC reaction pathways for coupling and the competing hydrolysis side reaction.
References
- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 4. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
N,N'-Disuccinimidyl carbonate reaction workup and purification procedure
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,N'-Disuccinimidyl carbonate (DSC) for chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification of DSC-mediated reactions.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Incomplete Activation | Ensure DSC is not hydrolyzed by using anhydrous reaction conditions. DSC is sensitive to moisture.[1][2] Consider increasing the reaction time or temperature for the activation step. |
| Inefficient Coupling | For sterically hindered amines or alcohols, consider extending the coupling reaction time or gently heating the reaction mixture. For peptide synthesis, switching to a more potent activating agent or using additives like Oxyma Pure can enhance efficiency.[3] |
| Side Reaction with Amine | If activating a carboxylic acid, use a slight excess of the acid relative to DSC to ensure all DSC is consumed before adding the amine. This prevents the amine from reacting with DSC to form an unwanted carbamate (B1207046) byproduct.[4] |
| Product Loss During Workup | If your product has some water solubility, minimize the number of aqueous washes or use brine to reduce its partitioning into the aqueous layer. Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase during extraction. For instance, when working with a product containing a carboxylic acid, acidify the aqueous layer to a pH below the pKa of the carboxylic acid before extraction.[4] |
Problem: Presence of Impurities After Workup
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure complete consumption of the limiting reagent. |
| N-Hydroxysuccinimide (NHS) Byproduct | The primary byproduct, NHS, is water-soluble and can be removed by washing the reaction mixture with water or an aqueous sodium bicarbonate solution.[4][5] |
| Urea (B33335) Byproducts (from carbodiimide (B86325) reagents) | While DSC reactions do not produce urea byproducts, if you are comparing with or switching from carbodiimide chemistry (like DCC), note that dicyclohexylurea (DCU) is largely insoluble and can be removed by filtration. Byproducts from water-soluble carbodiimides like EDCI can be removed with an aqueous wash.[6] |
| Unwanted Carbamate Formation | This occurs when the amine nucleophile reacts with unconsumed DSC. To avoid this, ensure the complete reaction of DSC with the initial substrate (e.g., carboxylic acid or alcohol) before adding the amine.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a DSC reaction involving an amine?
A1: A typical workup involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate (B1210297), dichloromethane) and washing it sequentially with an aqueous solution like sodium bicarbonate (NaHCO₃) to remove the N-hydroxysuccinimide (NHS) byproduct.[5] This is often followed by a wash with brine to remove residual water. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure.[5]
Q2: How can I monitor the progress of my DSC reaction?
A2: Reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.[5] For the activation of carboxylic acids, the evolution of carbon dioxide gas can be a rough indicator of reaction progress.[4] More quantitative monitoring can be achieved using techniques like HPLC or LC-MS.
Q3: Is it always necessary to purify the product by column chromatography?
A3: Not always. For many DSC-mediated couplings, the byproducts are gaseous (CO₂) and water-soluble (NHS), allowing for purification to be achieved through a simple aqueous workup.[4] However, if starting materials are in excess or if side products are formed, column chromatography on silica (B1680970) gel may be necessary to obtain a highly pure product.[5][7]
Q4: What are the common solvents used for DSC reactions?
A4: Acetonitrile (B52724) and dichloromethane (B109758) are commonly used solvents for DSC reactions.[5][7] The choice of solvent can depend on the solubility of the reactants. A table of DSC solubility in common organic solvents is provided below.[1]
Q5: What safety precautions should I take when working with DSC?
A5: DSC is moisture-sensitive and should be handled under dry conditions.[1][2] It is also an irritant, so avoid contact with skin, eyes, and clothing.[2][8][9] It is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area or a fume hood.[2][8]
Quantitative Data Summary
Table 1: Solubility of this compound (DSC) in Common Organic Solvents. [1]
| Solvent | Solubility (mg/mL) |
| Dichloromethane | 2 |
| Acetone | 14 |
| Acetonitrile | 34 |
| Tetrahydrofuran | 3 |
| Ethyl Acetate | 4 |
| Isopropyl Alcohol | 2 |
| DMF | 88 |
| DMSO | >250 |
Table 2: Typical Reagent Stoichiometry for Carbamate Synthesis. [5]
| Reagent | Molar Equivalents |
| Alcohol | 1.0 |
| This compound (DSC) | 1.5 |
| Triethylamine (B128534) (Et₃N) | 3.0 |
| Amine | 1.2 |
Experimental Protocols
Protocol 1: Synthesis of a Carbamate via Alcohol Activation [5]
-
Activation of the Alcohol: To a stirred solution of the alcohol (1.0 mmol) in dry acetonitrile (5 mL) at 23°C, add this compound (DSC) (1.5 mmol) and triethylamine (3.0 mmol).
-
Stir the resulting mixture at 23°C and monitor the reaction by TLC until the starting alcohol is consumed (typically 4 hours).
-
Concentrate the mixture under reduced pressure.
-
Workup: Dilute the residue with aqueous NaHCO₃ solution (10 mL) and extract with ethyl acetate (2 x 25 mL).
-
Combine the organic extracts, wash with brine (10 mL), and dry over anhydrous Na₂SO₄.
-
Evaporate the solvent to yield the intermediate succinimidyl carbonate, which can often be used in the next step without further purification.
-
Coupling with Amine: Dissolve the crude succinimidyl carbonate in dichloromethane (2 mL).
-
Add this solution to a stirred solution of the amine (1.2 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL).
-
Stir the mixture at 23°C until the succinimidyl carbonate is consumed as monitored by TLC (typically 3 hours).
-
Purification: Dilute the mixture with dichloromethane (20 mL), wash with aqueous NaHCO₃ solution (10 mL) and then brine (10 mL).
-
Dry the organic layer over Na₂SO₄, remove the solvent under reduced pressure, and purify the residue by silica gel chromatography.
Visualizations
References
- 1. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. TCI Practical Example: Condensation Using Di(N-succinimidyl) Carbonate | TCI AMERICA [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
Technical Support Center: N,N'-Disuccinimidyl Carbonate (DSC) Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the reaction rate of N,N'-Disuccinimidyl carbonate (DSC) with primary amines. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of DSC with amines?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction between this compound (DSC) and primary amines. Higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the probability of a successful reaction. However, it is crucial to consider the thermal stability of the reactants and products, as well as potential side reactions at elevated temperatures.
Q2: What is the recommended temperature range for DSC coupling reactions?
A2: Most literature procedures recommend conducting DSC coupling reactions at ambient temperatures, typically ranging from room temperature (20-25°C) to slightly chilled conditions (e.g., 0-4°C) to control the reaction rate and minimize potential side reactions.[1] Some reactions can be gently warmed to 30-50°C to expedite the process, but this should be done with caution and careful monitoring.
Q3: Can I run the reaction at a higher temperature to speed it up?
A3: While increasing the temperature will likely accelerate the reaction, it can also lead to undesirable outcomes. This compound begins to decompose at temperatures around 190°C. Long before this temperature is reached, elevated temperatures can promote the degradation of the activated intermediate or the final product, potentially leading to lower yields and the formation of impurities. It is advisable to first optimize other parameters like solvent and concentration before significantly increasing the temperature.
Q4: What are the potential side reactions at elevated temperatures?
A4: At higher temperatures, the following side reactions may become more prevalent:
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Hydrolysis of DSC: If there is any moisture present in the reaction, higher temperatures will accelerate the hydrolysis of DSC to N-hydroxysuccinimide (NHS) and carbon dioxide, rendering it inactive for the coupling reaction.[2][3]
-
Decomposition of the Activated Intermediate: The active ester intermediate formed from the reaction of a carboxylic acid with DSC can be thermally labile. Elevated temperatures can lead to its decomposition before it has a chance to react with the amine.
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Side reactions of the amine: Depending on the structure of the amine, higher temperatures could promote side reactions unrelated to the DSC coupling.
Q5: How does the choice of solvent affect the reaction rate at different temperatures?
A5: The choice of solvent has a significant impact on the reaction rate. For instance, the formation of a mixed carbonate from an alcohol and DSC is significantly faster in a polar aprotic solvent like acetonitrile (B52724) (complete in 4 hours at room temperature) compared to a less polar solvent like methylene (B1212753) chloride (12 hours at room temperature).[2][4] This solvent effect will also be temperature-dependent. It is important to choose a solvent that fully dissolves the reactants and is appropriate for the chosen reaction temperature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Low Reaction Temperature: The reaction may be too slow at the current temperature. | Gradually increase the reaction temperature in 5-10°C increments, monitoring for any signs of degradation. |
| Poor Solubility of Reactants: One or more reactants may not be fully dissolved at the current temperature. | Choose a solvent in which all reactants are more soluble, or gently warm the mixture to aid dissolution. | |
| Inappropriate Solvent: The solvent may not be optimal for the reaction. | Switch to a more polar aprotic solvent like acetonitrile or DMF to potentially increase the reaction rate.[2][4] | |
| Low Product Yield | Degradation at High Temperature: The reaction temperature may be too high, causing decomposition of the product or intermediates. | Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider extending the reaction time. |
| Hydrolysis of DSC: Moisture in the reaction is hydrolyzing the DSC. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Multiple Byproducts | Side Reactions at Elevated Temperatures: High temperatures may be promoting undesired side reactions. | Lower the reaction temperature. Analyze the byproducts to understand the side reactions and adjust the conditions accordingly. |
Quantitative Data
Table 1: Illustrative Effect of Temperature on Reaction Time for a Hypothetical DSC-Amine Coupling Reaction
| Temperature (°C) | Relative Reaction Rate | Estimated Time to Completion (hours) |
| 0 | 0.25x | 16 |
| 25 (Room Temp) | 1x | 4 |
| 40 | 2.5x | 1.6 |
| 60 | 6x | 0.7 |
Note: This is hypothetical data to illustrate the general trend.
Experimental Protocols
Protocol for Determining the Effect of Temperature on DSC-Amine Reaction Rate
This protocol outlines a method for studying the kinetics of the reaction between this compound and a primary amine at different temperatures using UV-Vis spectroscopy to monitor the consumption of the amine.
Materials:
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This compound (DSC)
-
Primary amine of interest (e.g., benzylamine)
-
Anhydrous solvent (e.g., acetonitrile)
-
Temperature-controlled reaction vessel (e.g., jacketed reactor with a circulating water bath)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Standard laboratory glassware (dried)
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the primary amine in the anhydrous solvent at a known concentration (e.g., 10 mM).
-
Prepare a stock solution of DSC in the same anhydrous solvent at a known concentration (e.g., 100 mM).
-
-
Determination of Analytical Wavelength:
-
Acquire the UV-Vis spectrum of the primary amine solution to determine the wavelength of maximum absorbance (λmax).
-
Confirm that DSC and the reaction products do not significantly absorb at this wavelength. If they do, a different analytical method (e.g., HPLC) may be required.
-
-
Kinetic Run at a Specific Temperature (e.g., 25°C):
-
Set the temperature of the reaction vessel to the desired temperature (e.g., 25°C).
-
Place a known volume of the amine stock solution into the reaction vessel and allow it to equilibrate to the set temperature.
-
Initiate the reaction by adding a stoichiometric excess of the DSC stock solution to the reaction vessel with vigorous stirring.
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At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction by diluting it in a cold solvent.
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Measure the absorbance of the quenched aliquot at the predetermined λmax.
-
-
Repeat at Different Temperatures:
-
Repeat the kinetic run at a range of different temperatures (e.g., 15°C, 35°C, 45°C) while keeping the concentrations of the reactants constant.
-
-
Data Analysis:
-
For each temperature, plot the concentration of the amine (calculated from the absorbance using the Beer-Lambert law) as a function of time.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration vs. time plot.
-
The reaction rate constant (k) can be determined by fitting the data to the appropriate rate law.
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An Arrhenius plot can be generated by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T in Kelvin). The activation energy (Ea) for the reaction can be calculated from the slope of this plot.
-
Visualizations
Caption: Reaction pathway of DSC with a primary amine.
Caption: Experimental workflow for kinetic analysis.
References
- 1. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 2. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 4. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N,N'-Disuccinimidyl Carbonate (DSC) Reactions by HPLC
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for monitoring the progress of N,N'-Disuccinimidyl carbonate (DSC) reactions using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting HPLC method for monitoring a DSC reaction with an amine?
A successful HPLC method for monitoring the activation of an amine with DSC will resolve the starting materials (amine and DSC), the activated intermediate, and the primary byproduct, N-hydroxysuccinimide (NHS). A reverse-phase method is typically employed.
Experimental Protocol: HPLC Method
A common starting point for method development is a gradient elution using a C18 column with UV detection.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm and 254 nm |
| Injection Volume | 10 µL |
Q2: How should I prepare my reaction sample for HPLC analysis?
Proper sample preparation is critical to prevent the reaction from proceeding in the HPLC vial and to ensure accurate results.
Experimental Protocol: Sample Preparation
-
Quenching: At your desired time point, withdraw a small aliquot (e.g., 10 µL) of the reaction mixture. Immediately quench the reaction by diluting it into a larger volume (e.g., 990 µL) of the initial HPLC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This dilution significantly slows down the reaction rate.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
Injection: Immediately place the vial in the autosampler and inject it onto the HPLC system. For reactions that are particularly fast, using a cooled autosampler (4 °C) is recommended to further minimize any post-sampling reaction.
Q3: What are the expected elution orders for the components in my reaction mixture?
In a typical reverse-phase HPLC method, the elution order is from most polar to least polar.
| Compound | Typical Retention Time (Approximate) | Notes |
| N-hydroxysuccinimide (NHS) | Early eluting (e.g., 3-5 min) | A common byproduct of the reaction. |
| Starting Amine | Variable, depends on polarity | Will elute based on its specific chemical structure. |
| Activated Product | Later than the starting amine | The addition of the succinimidyl carbonate group increases hydrophobicity. |
| This compound (DSC) | Late eluting (e.g., 15-18 min) | Generally the most non-polar component. |
Troubleshooting Guide
Problem: I am not seeing good separation between my starting amine and the activated product.
This is a common issue, especially if the starting amine is already quite hydrophobic.
-
Solution 1: Adjust the Gradient: A shallower gradient will increase the separation between closely eluting peaks. Try extending the gradient time (e.g., from 20 minutes to 30 minutes) while keeping the percentage change the same.
-
Solution 2: Change the Organic Modifier: If using acetonitrile, switching to methanol (B129727) can alter the selectivity of the separation.
-
Solution 3: Modify the Mobile Phase pH: If your analyte has ionizable groups, adjusting the pH of the mobile phase can change its retention time. However, be mindful of the stability of your compounds and the column's pH limits.
Problem: My DSC peak is broad and shows significant tailing.
DSC can be unstable and may degrade on the column.
-
Solution 1: Use a High-Quality Column: Ensure you are using a well-maintained C18 column. Older columns can have active sites that lead to peak tailing.
-
Solution 2: Lower the Column Temperature: Reducing the column temperature (e.g., to 25 °C) can sometimes minimize on-column degradation.
-
Solution 3: Check for System Contamination: Broad peaks can also be a sign of a contaminated guard column or flow path.
Problem: I see a new, unexpected peak appearing over time in my chromatograms.
This could be a byproduct or a degradation product.
-
Solution 1: Identify the Peak: If you have access to a mass spectrometer (LC-MS), this is the most effective way to identify the unknown peak.
-
Solution 2: Run a Blank: Inject a blank (your mobile phase) to ensure the peak is not coming from the system itself (ghost peak).
-
Solution 3: Monitor a Control Reaction: Run a control reaction without the amine to see if the peak is a degradation product of DSC under the reaction conditions.
Visualizations
Caption: Experimental workflow for monitoring a DSC reaction by HPLC.
Caption: Troubleshooting decision tree for poor peak resolution.
challenges in removing excess N,N'-Disuccinimidyl carbonate from reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess N,N'-Disuccinimidyl carbonate (DSC) and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a reaction where this compound (DSC) is used as a coupling agent?
A1: In a typical coupling reaction using DSC, the primary impurities to be removed are unreacted (excess) DSC and its main byproduct, N-hydroxysuccinimide (NHS). DSC is sensitive to moisture and can hydrolyze to form two equivalents of NHS and carbon dioxide.[1] Therefore, NHS is a significant byproduct that requires removal.
Q2: What are the key chemical properties of DSC and NHS that are important for their removal?
A2: The differing solubilities of DSC and NHS are critical for their separation from the desired product. DSC is generally soluble in many organic solvents like DMSO, DMF, acetonitrile, and acetone (B3395972) but has low solubility in others such as dichloromethane (B109758) and ethyl acetate (B1210297).[2][3][4] It is also insoluble in water.[5][6][7] Conversely, N-hydroxysuccinimide (NHS) is soluble in water, as well as in organic solvents like DMF, alcohols, and ethyl acetate.[8] The acidic nature of NHS (pKa ≈ 6.0) allows for its extraction into a basic aqueous solution.
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from reactions involving DSC.
Issue 1: My desired product is contaminated with N-hydroxysuccinimide (NHS) after an initial workup.
-
Potential Cause: Inefficient removal of the water-soluble NHS byproduct.
-
Troubleshooting Steps:
-
Aqueous Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane), perform multiple washes with a slightly basic aqueous solution. A 5% sodium bicarbonate solution is often effective in deprotonating NHS, making it more water-soluble and easier to extract.
-
Solvent Choice for Extraction: Ensure the organic solvent used for extraction has low water solubility to facilitate clean phase separation.
-
Number of Washes: A single wash may not be sufficient. Perform at least 2-3 washes with the basic aqueous solution, followed by a brine wash to remove residual water from the organic layer.
-
Issue 2: I am having difficulty removing unreacted DSC from my product.
-
Potential Cause: The solubility of your product and DSC are very similar in common organic solvents.
-
Troubleshooting Steps:
-
Precipitation/Trituration: If your product is a solid, try triturating the crude material with a solvent in which DSC is soluble but your product is not. For example, if your product is poorly soluble in diethyl ether, this can be an effective solvent to wash away DSC.
-
Solvent Selection for Washing: Research from 2021 suggests that while DMSO is an excellent solvent for DSC, it may not be ideal for the reaction itself but can be effective for washing away excess DSC post-reaction.[3]
-
Chromatography: Flash column chromatography is a highly effective method for separating compounds with different polarities. Since DSC is a relatively polar molecule, a well-chosen solvent system can effectively separate it from your desired product.
-
Issue 3: The yield of my desired product is low after purification.
-
Potential Cause 1: Hydrolysis of the activated ester intermediate or the final product during aqueous workup.
-
Troubleshooting Steps:
-
Minimize the time the reaction mixture is in contact with the aqueous phase.
-
Ensure the pH of the aqueous wash is not excessively high, which could promote hydrolysis of certain products.
-
-
Potential Cause 2: Co-elution of the product with impurities during chromatography.
-
Troubleshooting Steps:
-
Optimize the solvent system for flash chromatography by performing thorough thin-layer chromatography (TLC) analysis beforehand.
-
Consider using a gradient elution to improve separation.
-
-
Potential Cause 3: Loss of product during recrystallization.
-
Troubleshooting Steps:
-
Ensure the chosen recrystallization solvent provides a significant difference in solubility at high and low temperatures.
-
Avoid using an excessive amount of solvent, as this will reduce the recovery yield.
-
Cool the solution slowly to promote the formation of pure crystals.
-
Quantitative Data Summary
The following tables provide solubility data for DSC and NHS, which are crucial for designing an effective purification strategy.
Table 1: Solubility of this compound (DSC) in Common Organic Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Dichloromethane | Low | [3][4] |
| Acetone | Slightly Soluble | [3][4] |
| Acetonitrile | Slightly Soluble | [3][4] |
| Tetrahydrofuran | Low | [3][4] |
| Ethyl Acetate | Low | [3][4] |
| Isopropanol | Low | [3][4] |
| Dimethylformamide (DMF) | Soluble | [3][4] |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | [3][4] |
Table 2: Solubility of N-hydroxysuccinimide (NHS) in Various Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | [8] |
| Dimethylformamide (DMF) | Soluble | [8] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | [8] |
| Ethyl Acetate | Soluble | [8] |
| Cold Ether | Insoluble | [8] |
Experimental Protocols
Here are detailed methodologies for key purification experiments.
Protocol 1: Removal of NHS by Aqueous Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
First Wash (Neutral): Add an equal volume of deionized water to the separatory funnel. Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.
-
Second Wash (Basic): Add an equal volume of a 5% sodium bicarbonate solution. Shake for 1-2 minutes, allowing any gas evolution to vent. Allow the layers to separate and drain the aqueous layer.
-
Repeat Basic Wash: Repeat the wash with 5% sodium bicarbonate solution one more time.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride solution (brine) to remove residual water.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial, non-polar eluent.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity of the eluent (gradient elution). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product and impurities using TLC.
-
Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The impurities (DSC and NHS) should ideally be soluble at room temperature in this solvent.
-
Dissolution: In a flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the workflows for the purification protocols.
Caption: Workflow for Removal of NHS by Aqueous Extraction.
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. N-Hydroxysuccinimide [chembk.com]
- 3. Solubility of N, N'-Disuccinimidyl Carbonate and its relevance to polysaccharide functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 74124-79-1 [m.chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 74124-79-1 [chemicalbook.com]
- 8. N-Hydroxysuccinimide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
N,N'-Disuccinimidyl carbonate reaction time optimization for amine labeling
Welcome to the technical support center for N,N'-Disuccinimidyl Carbonate (DSC) mediated amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you optimize your amine labeling experiments for efficient and consistent results.
Troubleshooting Guide
This guide addresses common issues encountered during the amine labeling process using DSC.
Question: Why am I observing low labeling efficiency or no product formation?
Answer: Low or no product yield is a common issue that can stem from several factors related to reagent stability, reaction conditions, and buffer composition.
-
Potential Cause 1: DSC Hydrolysis.
-
Explanation: this compound is highly sensitive to moisture and undergoes rapid hydrolysis in aqueous solutions, especially at basic pH. This is a primary competing reaction that reduces the amount of DSC available to react with your amine-containing molecule.[1][2] The half-life of similar reagents like NHS esters can be short at the optimal labeling pH.
-
Solution: Always use high-quality, anhydrous solvents like DMSO or DMF to prepare the DSC stock solution immediately before use.[2][3] Minimize the exposure of solid DSC and stock solutions to atmospheric moisture.
-
-
Potential Cause 2: Suboptimal pH.
-
Explanation: The labeling reaction targets the deprotonated, nucleophilic form of the primary amine (-NH₂). At a pH below 8, a significant portion of the primary amines (like the ε-amino group of lysine) will be protonated (-NH₃⁺) and unreactive.[4] Conversely, a pH much higher than 9.0 can accelerate the hydrolysis of the DSC reagent.[3]
-
Solution: The optimal pH for amine labeling is typically between 8.3 and 8.5.[3] Use a reliable buffer system, such as 0.1 M sodium bicarbonate or sodium borate (B1201080), to maintain this pH throughout the reaction.
-
-
Potential Cause 3: Presence of Competing Nucleophiles.
-
Explanation: Buffers or other components in your sample containing primary amines will compete with your target molecule for reaction with DSC.
-
Solution: Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[3] If your protein is in an incompatible buffer, perform a buffer exchange into a suitable labeling buffer (e.g., PBS, borate, or bicarbonate buffer) before adding the DSC reagent.
-
-
Potential Cause 4: Insufficient Reaction Time or Temperature.
-
Explanation: The reaction may not have reached completion. While many labeling reactions proceed efficiently at room temperature, sensitive proteins may require lower temperatures to prevent denaturation.
-
Solution: For reactions at room temperature, incubate for 1 to 4 hours. For temperature-sensitive molecules, the reaction can be performed overnight at 4°C.[5] Optimization may be required for your specific molecule.
-
Question: I'm observing precipitate formation during my labeling reaction. What should I do?
Answer: Precipitation can occur due to protein aggregation or the low solubility of the labeling reagent.
-
Potential Cause 1: Protein Aggregation.
-
Explanation: Changes in pH, the addition of an organic solvent (from the DSC stock), or the modification of lysine (B10760008) residues can sometimes cause proteins to aggregate and precipitate.
-
Solution: Ensure your protein is stable and soluble in the chosen labeling buffer at the desired concentration. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] If protein stickiness is an issue, the addition of a non-ionic surfactant like Tween 20 (at a final concentration of 0.05% to 0.1%) may help.[5]
-
-
Potential Cause 2: Low Reagent Solubility.
-
Explanation: DSC has limited solubility in aqueous buffers.[2] Adding a large volume of concentrated DSC in an organic solvent can cause it to precipitate upon contact with the aqueous buffer.
-
Solution: Add the DSC stock solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid mixing and prevent localized high concentrations of the reagent.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for DSC amine labeling reactions? The optimal pH for labeling primary amines with DSC is between 8.3 and 8.5. At this pH, the target amine groups are sufficiently deprotonated and nucleophilic to react efficiently. A lower pH renders the amines less reactive, while a higher pH significantly increases the rate of DSC hydrolysis.[3]
Q2: What type of buffer should I use for the labeling reaction? It is critical to use a buffer that is free of primary amines. Recommended buffers include 0.1 M sodium bicarbonate or sodium borate at a pH of 8.3-8.5. Phosphate-buffered saline (PBS) can also be used, though the reaction may be slower. Avoid buffers containing primary amines like Tris and glycine.
Q3: How should I prepare and store DSC? DSC is moisture-sensitive.[2] It should be stored desiccated at -20°C or 4°C. To prevent condensation, allow the vial to warm to room temperature before opening. Prepare stock solutions in an anhydrous organic solvent such as DMSO or DMF immediately before use, as the reagent is not stable in solution for long periods.[2]
Q4: What is a typical molar excess of DSC to use for labeling? The optimal molar ratio of DSC to the amine-containing molecule depends on the molecule and the desired degree of labeling. For protein labeling, a molar excess of 10 to 20-fold is a common starting point. This may need to be optimized to achieve the desired labeling efficiency without causing protein precipitation or loss of function.
Q5: How can I quench the reaction? The reaction can be stopped by adding a small molecule containing a primary amine, such as Tris or hydroxylamine, to a final concentration of 20-50 mM. This will react with any excess DSC.
Q6: How do I remove unreacted DSC and byproducts after the reaction? Unreacted DSC, N-hydroxysuccinimide (NHS) byproduct, and quenching reagents can be removed by size-exclusion chromatography (gel filtration) or dialysis. This is a crucial step to ensure the purity of the labeled product.
Data Presentation
The efficiency of a DSC labeling reaction is dependent on several factors. The following table provides an illustrative summary of how reaction parameters can be optimized. The "Degree of Labeling" is a qualitative measure of the reaction's success.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Reaction Time (RT) | 30 minutes | 2 hours | 4 hours | Increasing time generally increases labeling, up to a plateau. |
| pH | 7.5 | 8.3 | 9.0 | pH 8.3 is optimal. Lower pH reduces amine reactivity; higher pH increases DSC hydrolysis. |
| Temperature | 4°C (overnight) | 25°C (2 hours) | 37°C (1 hour) | Room temperature is often sufficient. Lower temp may preserve protein stability. |
| DSC:Amine Molar Ratio | 5:1 | 15:1 | 30:1 | Higher ratios increase labeling but also risk of precipitation/inactivation. |
| Protein Concentration | < 1 mg/mL | 2-5 mg/mL | > 5 mg/mL | Higher protein concentration can improve labeling efficiency. |
Experimental Protocols
Protocol: General Amine Labeling of a Protein with DSC
This protocol provides a general guideline for conjugating DSC to primary amines (e.g., lysine residues) on a protein.
1. Reagent Preparation: a. Labeling Buffer: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.3. Ensure it is fresh and free of any amine contaminants. b. Protein Solution: Prepare the protein to be labeled at a concentration of 2-5 mg/mL in the Labeling Buffer. If the protein is in a different buffer, perform a buffer exchange via dialysis or a desalting column. c. DSC Stock Solution: Immediately before use, allow the vial of solid DSC to equilibrate to room temperature. Prepare a 10 mg/mL (~40 mM) stock solution in anhydrous DMSO. Vortex briefly to ensure it is fully dissolved.
2. Labeling Reaction: a. Place the protein solution in a microcentrifuge tube. b. While gently vortexing the protein solution, add the calculated volume of the DSC stock solution to achieve the desired molar excess (e.g., a 15-fold molar excess). Add the DSC solution dropwise to prevent precipitation. c. Incubate the reaction at room temperature for 2 hours with gentle stirring or rocking, protected from light. Alternatively, for sensitive proteins, incubate overnight at 4°C.
3. Reaction Quenching (Optional): a. To stop the reaction, add a 1 M solution of Tris-HCl, pH 8.0, to a final concentration of 50 mM. b. Incubate for an additional 30 minutes at room temperature.
4. Purification of the Labeled Protein: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS). b. Apply the reaction mixture to the column. c. Collect the fractions containing the labeled protein, which will typically elute first. The unreacted DSC, NHS byproduct, and quenching reagent will elute later. d. Pool the protein-containing fractions and determine the protein concentration and degree of labeling using appropriate spectroscopic methods.
5. Storage: a. Store the purified, labeled protein under conditions appropriate for its stability, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Visualizations
Caption: General workflow for amine labeling using this compound (DSC).
Caption: Decision tree for troubleshooting low labeling efficiency in DSC reactions.
References
Validation & Comparative
A Comparative Guide: N,N'-Disuccinimidyl Carbonate vs. Phosgene in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of safety and reactivity.
In the realm of chemical synthesis, particularly in the development of pharmaceuticals and other fine chemicals, the choice of reagents is paramount. This decision hinges not only on reactivity and yield but, most critically, on safety. For decades, phosgene (B1210022) (COCl₂) has been a cornerstone reagent for introducing a carbonyl group, essential in the synthesis of carbonates, ureas, and isocyanates. However, its extreme toxicity and hazardous nature have driven the search for safer alternatives. N,N'-Disuccinimidyl carbonate (DSC) has emerged as a prominent and safer substitute. This guide provides an objective comparison of DSC and phosgene, focusing on their safety profiles and reactivity, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound (DSC) | Phosgene (COCl₂) |
| Physical State | White to off-white crystalline solid | Colorless gas at room temperature |
| Primary Hazard | Combustible solid, skin and eye irritant.[1][2][3][4][5] | Extremely toxic gas, corrosive, chemical warfare agent.[6][7][8][9][10] |
| Handling | Can be handled in a standard laboratory fume hood with appropriate personal protective equipment (PPE). | Requires specialized equipment, stringent containment measures, and extensive safety protocols.[6][9] |
| Reactivity | Moderately reactive, often requiring a base catalyst and longer reaction times. | Highly reactive, reactions are often rapid and exothermic. |
| Byproducts | N-hydroxysuccinimide (water-soluble) and CO₂.[11] | Hydrogen chloride (corrosive gas).[12] |
Safety Profile: A Clear Distinction
The most significant divergence between DSC and phosgene lies in their safety profiles. Phosgene is a highly toxic and volatile gas that was used as a chemical warfare agent in World War I.[8][9] Inhalation of phosgene can cause severe respiratory distress, pulmonary edema, and death, with symptoms often being delayed.[6][7][8][9] It is also corrosive and reacts with moisture to form hydrochloric acid.[9] Due to these extreme hazards, the use of phosgene is highly regulated and requires specialized handling procedures and engineering controls.
In stark contrast, DSC is a stable, crystalline solid.[4] While it is classified as a combustible solid and can cause skin and eye irritation, its hazards are significantly lower than those of phosgene.[1][2][3][4][5] Standard laboratory safety protocols, such as working in a well-ventilated fume hood and wearing appropriate PPE (gloves, safety glasses), are generally sufficient for handling DSC safely.[4] The primary byproduct of reactions involving DSC is N-hydroxysuccinimide (NHS), which is a water-soluble and relatively benign compound.[11]
Safety Hazard Comparison
| Hazard | This compound (DSC) | Phosgene (COCl₂) |
| Toxicity | Harmful if swallowed, causes skin and serious eye irritation.[2][3] | Extremely toxic, fatal if inhaled.[8][9] Chemical warfare agent.[8][9] |
| Physical Form | Solid, low vapor pressure.[4] | Gas at room temperature, high vapor pressure.[6] |
| Corrosivity | Not classified as corrosive. | Corrosive, especially in the presence of moisture.[9] |
| Handling Precautions | Standard laboratory fume hood, gloves, safety glasses.[4] | Specialized ventilation, gas detectors, supplied-air respirators, stringent containment.[6][9] |
| Byproducts | N-hydroxysuccinimide (water-soluble), CO₂.[11] | Hydrogen chloride (corrosive gas).[12] |
Reactivity and Application in Synthesis
Phosgene's high reactivity is both its advantage and its drawback. It reacts rapidly with a wide range of nucleophiles, often at low temperatures. However, this high reactivity can also lead to a lack of selectivity and the formation of unwanted byproducts.
DSC, on the other hand, is a milder and more selective reagent. It is particularly effective for the activation of alcohols and carboxylic acids and for the synthesis of carbamates and ureas under controlled conditions. While reactions with DSC may require longer reaction times or the use of a base catalyst, they often result in cleaner reactions with higher yields of the desired product.
Reaction Yield Comparison: Synthesis of Phenyl Carbamate (B1207046) from Aniline (B41778)
| Reagent | Reaction Conditions | Yield (%) | Reference |
| Phosgene | Aniline hydrochloride, O=PCl₃, 80 °C | 90 | [13] |
| Triphosgene | Aniline, EtOAc, 78 °C | 76 | [13] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of a carbamate using both DSC and phosgene. These are intended for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Extreme caution must be exercised when working with phosgene.
Protocol 1: Carbamate Synthesis using this compound (DSC)
This two-step, one-pot procedure involves the initial formation of a mixed carbonate from an alcohol and DSC, followed by reaction with an amine.
Materials:
-
Alcohol (1.0 eq)
-
This compound (DSC) (1.1 eq)
-
Pyridine (B92270) (3.0 eq)
-
Acetonitrile (anhydrous)
-
Amine (1.2 eq)
-
Dichloromethane (anhydrous)
Procedure:
-
To a stirred solution of the alcohol in anhydrous acetonitrile, add pyridine followed by DSC.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the alcohol is consumed.
-
In a separate flask, dissolve the amine in anhydrous dichloromethane.
-
Add the amine solution to the reaction mixture from step 2.
-
Stir the reaction at room temperature and monitor by TLC until the mixed carbonate is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Carbamate Synthesis using Phosgene
WARNING: Phosgene is extremely toxic. This procedure must be carried out by trained personnel in a specialized, well-ventilated fume hood with continuous monitoring and appropriate emergency preparedness.
Materials:
-
Aniline (1.0 eq)
-
Phosgene (solution in toluene (B28343) or as a gas) (1.1 eq)
-
Inert solvent (e.g., toluene, dichloromethane)
-
Base (e.g., pyridine, triethylamine) (2.0 eq)
-
Alcohol (1.2 eq)
Procedure:
-
Dissolve the aniline and the base in an anhydrous, inert solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the phosgene solution (or bubble phosgene gas) to the stirred reaction mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Slowly add the alcohol to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted phosgene and HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
To better understand the chemical transformations and safety considerations, the following diagrams illustrate the reaction mechanisms and a general workflow for chemical safety assessment.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. gas-sensing.com [gas-sensing.com]
- 7. Phosgene | Chemical Emergencies | CDC [cdc.gov]
- 8. epa.gov [epa.gov]
- 9. PHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. nj.gov [nj.gov]
- 11. Solution-phase amide coupling with DSC - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. Phosgene - Wikipedia [en.wikipedia.org]
- 13. publications.iupac.org [publications.iupac.org]
A Comparative Guide to N,N'-Disuccinimidyl Carbonate for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of a crosslinking agent is critical to the success of creating stable and functional molecular conjugates for therapeutic, diagnostic, and research applications. N,N'-Disuccinimidyl carbonate (DSC), a homobifunctional crosslinker, has emerged as a superior alternative to many conventional reagents. This guide provides an objective comparison of DSC's performance against other common crosslinkers, supported by mechanistic insights and experimental data, to inform the design of robust conjugation strategies.
Mechanism of Action: The DSC Advantage
DSC acts as a safer and more stable synthetic equivalent to the highly toxic phosgene (B1210022) gas.[1] Its utility stems from the two N-hydroxysuccinimide (NHS) groups attached to a central carbonyl carbon.[1] NHS is an excellent leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack by primary amines on biomolecules (e.g., lysine (B10760008) residues in proteins). This two-step reaction first forms an activated succinimidyl carbamate (B1207046) intermediate, which then readily reacts with another amine to yield a highly stable carbamate linkage, releasing NHS as a byproduct.[2][3]
This carbamate linkage is a key advantage of DSC. Carbamates are recognized for their exceptional chemical and proteolytic stability, often greater than the amide bonds formed by other popular crosslinkers.[4][5][6] This stability is crucial for applications like antibody-drug conjugates (ADCs), where maintaining the integrity of the linker in circulation is paramount to ensuring the therapeutic payload is delivered specifically to the target site.[7]
Performance Comparison with Alternative Crosslinkers
DSC offers distinct advantages over other widely used crosslinking chemistries. The primary differences lie in the nature of the bond formed, reaction efficiency, and the stability of the resulting conjugate.
| Feature | This compound (DSC) | Carbodiimides (EDC/NHS) | NHS Esters (e.g., DSS, BS³) |
| Target Groups | Primary Amines (-NH₂) | Carboxyls (-COOH) and Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Resulting Linkage | Carbamate (-NH-CO-NH-) | Amide (-CO-NH-) | Amide (-CO-NH-) |
| Bond Stability | Very High . Carbamates exhibit superior stability against hydrolysis and enzymatic cleavage compared to amides.[4][5][6] | High. Amide bonds are generally stable. | High. Amide bonds are generally stable. |
| Reaction pH | 7.0 - 9.0 | 4.5 - 7.2 (Step 1: 4.5-6.0, Step 2: 7.2)[8] | 7.0 - 9.0[9][10] |
| Byproducts | N-hydroxysuccinimide (NHS) | Isourea (can be immunogenic), Urea | N-hydroxysuccinimide (NHS) |
| Key Advantage | Forms highly stable carbamate bonds; serves as a safer phosgene equivalent.[1] | "Zero-length" crosslinker, directly coupling carboxyls to amines.[11] | High reactivity and specificity for primary amines.[9] |
| Key Disadvantage | Moisture-sensitive, requires dissolution in an organic solvent before addition to aqueous reaction.[1][3] | O-acylisourea intermediate is highly unstable and prone to hydrolysis, reducing efficiency without NHS.[11][12][13] | Prone to hydrolysis, which competes with the conjugation reaction, especially in dilute solutions.[14] |
Key Advantages of DSC Over Other Crosslinkers
-
Superior Linkage Stability : The carbamate bond formed by DSC is more resistant to chemical and enzymatic degradation than the amide bond formed by EDC/NHS and other NHS esters.[4][5] This enhanced stability is critical for in vivo applications, leading to improved pharmacokinetics and reduced off-target toxicity for ADCs.[7]
-
High Reaction Efficiency : While DSC itself is sensitive to hydrolysis, the two-step reaction mechanism proceeds efficiently under mild physiological conditions (pH 7-9).[2][3] This contrasts with the optimal acidic pH required for the initial activation step of EDC chemistry, which can be detrimental to some proteins.[8]
-
Versatility : DSC is not only used for crosslinking proteins but also for activating alcohols to form mixed carbonates, which can then be used to synthesize a wide variety of carbamate derivatives.[2] It is a versatile reagent in peptide synthesis and for creating amine-protecting groups.[15][16][17]
-
Safety : DSC serves as a solid, less hazardous substitute for phosgene, a highly toxic gas historically used for similar transformations.[1][15]
Experimental Protocol: Conjugation of a Small Molecule Amine to a Monoclonal Antibody (mAb)
This protocol provides a general framework for conjugating an amine-containing small molecule (SM) to a monoclonal antibody using DSC. Optimization is essential for each specific mAb-SM pair.
Materials:
-
Monoclonal Antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
This compound (DSC)
-
Amine-containing Small Molecule (SM-NH₂)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (e.g., Sephadex G-25 column)
Procedure:
-
Antibody Preparation : Dialyze the mAb into the Reaction Buffer (PBS, pH 8.0) to remove any amine-containing storage buffers (like Tris). Adjust the final concentration to 5-10 mg/mL.
-
DSC Activation of Small Molecule :
-
Immediately before use, prepare a 10-20 mM stock solution of DSC in anhydrous DMF or DMSO.
-
In a separate microfuge tube, dissolve the SM-NH₂ in anhydrous DMF or DMSO.
-
Add a 1.5 to 2-fold molar excess of the DSC stock solution to the SM-NH₂ solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing to form the activated succinimidyl carbamate intermediate.
-
-
Conjugation Reaction :
-
Add the activated small molecule solution dropwise to the prepared mAb solution while gently stirring. A typical starting molar ratio is 10-20 moles of activated SM per mole of mAb.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching : Add Quenching Buffer to a final concentration of 50 mM Tris to stop the reaction by consuming any unreacted activated small molecule. Incubate for 30 minutes.
-
Purification : Remove unconjugated small molecule and reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired final storage buffer (e.g., PBS, pH 7.4).
-
Characterization : Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry. Confirm the stability and integrity of the conjugate using Differential Scanning Calorimetry (DSC) [note: this is the analytical technique, not the crosslinker].[18][19]
Conclusion
This compound stands out as a premier crosslinking agent for applications demanding high stability and robust performance. Its ability to form exceptionally stable carbamate linkages provides a significant advantage over traditional amine-reactive crosslinkers that form amide bonds, particularly in the development of long-circulating biotherapeutics like antibody-drug conjugates. While careful handling is required due to its moisture sensitivity, the superior stability of the final conjugate makes DSC an invaluable tool for researchers and drug developers aiming to create next-generation bioconjugates.
References
- 1. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 2. N,N’-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSC: a multifunctional activator in peptide chemistry and drug synthesis [en.highfine.com]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. Probing Native Protein Structures by Chemical Cross-linking, Mass Spectrometry, and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DSC - Enamine [enamine.net]
- 17. DSC this compound [en.highfine.com]
- 18. Biophysical Characterization of Antibody Drug Conjugates Using DSC - TA Instruments [tainstruments.com]
- 19. waters.com [waters.com]
Characterizing N,N'-Disuccinimidyl Carbonate-Modified Proteins by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding protein structure and interactions is paramount. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein architecture and mapping interaction networks. Among the various reagents used for cross-linking, N,N'-Disuccinimidyl carbonate (DSC) offers a unique tool for covalently linking primary amine groups on proteins. This guide provides a comprehensive comparison of DSC with other common cross-linking reagents, supported by experimental data and detailed protocols to aid in the strategic design of your XL-MS experiments.
This compound is a homobifunctional cross-linking reagent that reacts primarily with the ε-amino groups of lysine (B10760008) residues and the N-termini of proteins. Its utility lies in its ability to form stable carbamate (B1207046) linkages, providing distance constraints that are crucial for computational modeling of protein and protein complex structures.
Performance Comparison of Amine-Reactive Cross-Linkers
The choice of cross-linking reagent is a critical parameter that influences the outcome of an XL-MS study. Factors such as the spacer arm length, reactivity, and solubility of the cross-linker determine the types of interactions that can be captured. While DSC is a valuable tool, it is important to consider its performance in the context of other widely used amine-reactive cross-linkers, such as Disuccinimidyl suberate (B1241622) (DSS) and Disuccinimidyl glutarate (DSG).
| Feature | This compound (DSC) | Disuccinimidyl suberate (DSS) | Disuccinimidyl glutarate (DSG) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Spacer Arm Length | ~2.6 Å | 11.4 Å | 7.7 Å |
| Target Residues | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) | Primary amines (Lysine, N-terminus) |
| Linkage Formed | Carbamate | Amide | Amide |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Cell Permeability | Membrane-permeant | Membrane-permeant | Membrane-permeant |
| Solubility | Requires organic solvent (e.g., DMSO, DMF) | Requires organic solvent (e.g., DMSO, DMF) | Requires organic solvent (e.g., DMSO, DMF) |
Table 1: Comparison of key features of DSC, DSS, and DSG cross-linkers.
A study directly comparing DSS and DSG on a mixture of seven proteins with known three-dimensional structures revealed that the longer spacer arm of DSS resulted in a greater number of identified non-redundant cross-links (22 for DSS vs. 10 for DSG).[1] However, the average distances of the observed cross-links were similar for both reagents, falling in the range of 16-17 Å.[1] This suggests that while a longer spacer arm may capture a broader range of interactions, shorter cross-linkers like DSC can provide more precise distance constraints for tightly associated protein regions.
Experimental Protocols
A successful XL-MS experiment relies on a well-defined and optimized protocol. Below are detailed methodologies for protein modification using DSC and subsequent analysis by mass spectrometry.
Protocol 1: In Vitro Protein Cross-linking with DSC
1. Protein Preparation:
-
Ensure the purified protein sample is in an amine-free buffer, such as HEPES or PBS, at a pH between 7.0 and 8.5.
-
The optimal protein concentration should be determined empirically but typically ranges from 0.1 to 2 mg/mL.
2. Cross-linker Preparation:
-
Prepare a fresh stock solution of this compound (DSC) in a dry, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. A typical stock concentration is 25-50 mM.
3. Cross-linking Reaction:
-
Add the DSC stock solution to the protein sample to achieve the desired molar excess of cross-linker to protein (e.g., 25:1, 50:1, or 100:1). The optimal ratio should be determined experimentally.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.
4. Quenching the Reaction:
-
Stop the cross-linking reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl or ammonium (B1175870) bicarbonate, to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to ensure all unreacted DSC is quenched.
Protocol 2: Sample Preparation for Mass Spectrometry
1. Reduction and Alkylation:
-
Denature the cross-linked protein sample by adding urea (B33335) to a final concentration of 8 M.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free sulfhydryl groups by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
2. Proteolytic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
-
Add a protease, such as trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
3. Desalting and Enrichment:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 desalting column or spin tip.
-
For complex samples, enrichment of cross-linked peptides using size-exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can significantly improve identification rates.
4. LC-MS/MS Analysis:
-
Reconstitute the desalted peptides in an appropriate solvent for mass spectrometry analysis.
-
Analyze the peptide mixture using a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, coupled to a liquid chromatography system.
-
Employ a data-dependent acquisition (DDA) method to acquire both MS1 survey scans and MS2 fragmentation spectra of the peptide ions.
Data Analysis Workflow
The identification of cross-linked peptides from the complex MS data requires specialized software. The general workflow is as follows:
References
Confirming N,N'-Disuccinimidyl Carbonate Conjugation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical step in the development of novel therapeutics, diagnostics, and research tools. N,N'-Disuccinimidyl carbonate (DSC) is a versatile homobifunctional crosslinker that reacts with primary amines to form stable carbamate (B1207046) linkages. This guide provides an objective comparison of key analytical methods for confirming DSC-mediated conjugation, offering experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate characterization strategy.
The conjugation of molecules to proteins via DSC introduces physicochemical changes that necessitate rigorous analytical confirmation. Key questions to be answered include: Has the conjugation been successful? What is the extent of conjugation (e.g., degree of labeling)? Where has the conjugation occurred? And how has the conjugation affected the protein's stability and integrity? This guide will explore a suite of orthogonal analytical techniques capable of addressing these questions, including Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and Differential Scanning Calorimetry (DSC).
Comparative Analysis of Analytical Methods
The selection of an analytical technique for confirming DSC conjugation depends on the specific information required, the stage of development, and available instrumentation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | - Unambiguous confirmation of covalent bond formation through mass addition.[1] - Precise determination of the degree of conjugation. - Identification of conjugation sites (peptide mapping).[2] | - High sensitivity and specificity.[1] - Provides detailed structural information. - Applicable to complex mixtures. | - Higher equipment cost. - Can be complex to operate and interpret data. - Ionization efficiency can vary between conjugated and unconjugated species.[3] |
| HPLC (HIC, SEC, RP-HPLC) | Separates molecules based on physicochemical properties (hydrophobicity, size, polarity). | - Separation of conjugated, unconjugated, and excess labeling reagents. - Estimation of conjugation efficiency and purity.[4] - Assessment of aggregation and fragmentation.[5] | - Robust and reproducible. - Can be used for both analytical and preparative purposes. - Multiple separation modes provide orthogonal information.[5] | - Indirect confirmation of conjugation. - Resolution can be challenging for heterogeneous mixtures.[5] - Method development can be time-consuming. |
| SDS-PAGE | Separates proteins based on molecular weight under denaturing conditions. | - Qualitative confirmation of conjugation through a shift in molecular weight.[6] - Assessment of purity and presence of aggregates. | - Widely accessible and relatively inexpensive. - Simple and rapid visualization of conjugation.[7] | - Low resolution, making it difficult to distinguish species with small mass differences.[8] - Non-quantitative. - PEGylated or highly glycosylated conjugates can migrate anomalously.[6] |
| Differential Scanning Calorimetry (DSC) | Measures the heat capacity of a sample as a function of temperature. | - Assessment of the thermal stability of the protein conjugate.[9] - Determination of changes in protein conformation upon conjugation.[10] | - Provides thermodynamic information about protein stability.[9] - Sensitive to changes in protein structure.[11] | - Indirect method for confirming conjugation. - Does not provide information on the site or degree of conjugation. - Requires specialized instrumentation. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.
Mass Spectrometry (Intact Mass Analysis)
Objective: To confirm the covalent attachment of the molecule via DSC and determine the degree of labeling.
-
Sample Preparation:
-
Desalt the protein conjugate sample using a suitable method (e.g., buffer exchange column) into a volatile buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in the volatile buffer.
-
-
LC-MS Analysis:
-
LC System: Utilize a reversed-phase column (e.g., C4) suitable for protein separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the protein species.
-
Compare the mass of the conjugated protein to the unconjugated control. The mass difference should correspond to the mass of the attached molecule(s).
-
The presence of multiple peaks will indicate different degrees of labeling.
-
HPLC (Hydrophobic Interaction Chromatography - HIC)
Objective: To separate and quantify conjugated and unconjugated protein species.
-
Sample Preparation:
-
Dilute the conjugation reaction mixture to a final concentration of approximately 1 mg/mL in the HIC binding buffer (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
-
HPLC Conditions:
-
Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A descending salt gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
The unconjugated protein will elute earlier (at higher salt concentration) than the more hydrophobic conjugated species.
-
Integrate the peak areas to estimate the percentage of conjugated and unconjugated protein.
-
SDS-PAGE
Objective: To visually confirm conjugation through a molecular weight shift.
-
Sample Preparation:
-
Mix the protein conjugate, unconjugated protein control, and a molecular weight marker with 2x Laemmli sample buffer.
-
For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage for the protein's molecular weight.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a more sensitive silver stain).[6]
-
Destain the gel to visualize the protein bands.
-
A successful conjugation will be indicated by the appearance of a new band at a higher apparent molecular weight compared to the unconjugated protein.[7]
-
Differential Scanning Calorimetry (DSC)
Objective: To assess the impact of conjugation on the thermal stability of the protein.
-
Sample Preparation:
-
Dialyze both the conjugated and unconjugated protein samples extensively against the same buffer to ensure identical buffer conditions.
-
Adjust the protein concentration to be within the optimal range for the instrument (typically 0.1-2 mg/mL).
-
-
DSC Analysis:
-
Load the protein sample into the sample cell and the dialysis buffer into the reference cell.
-
Scan the samples over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the melting temperature (Tm), which is the peak of the unfolding transition.[9]
-
Compare the Tm of the conjugated protein to the unconjugated control. A shift in Tm indicates that the conjugation has altered the protein's thermal stability.
-
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between different analytical techniques and the overall workflow for confirming DSC conjugation.
Caption: Experimental workflow for DSC conjugation and subsequent analytical confirmation.
Caption: Logical relationship between analytical methods for confirming DSC conjugation.
Comparison with Alternative Amine-Reactive Reagents
While DSC is an effective reagent for forming stable carbamate linkages, other amine-reactive chemistries are also widely used. The choice of reagent can influence the resulting linkage, reaction conditions, and the analytical strategy for confirmation.
| Reagent | Reactive Group | Target | Resulting Linkage | Key Analytical Considerations |
| This compound (DSC) | Succinimidyl Carbonate | Primary Amines | Carbamate | - Confirmation of carbamate-specific mass addition by MS. - Stability of the linkage under different analytical conditions. |
| N-Hydroxysuccinimide (NHS) Esters | NHS Ester | Primary Amines | Amide | - Highly efficient reaction, often leading to higher degrees of labeling.[12] - Amide bond is very stable. - Prone to hydrolysis, requiring careful control of reaction pH.[12][13] |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyl Groups (activates for reaction with amines) | Amide (zero-length crosslinker) | - Requires the presence of both carboxyl and amine groups.[14] - Often used with NHS to improve efficiency.[15] - Can lead to protein-protein crosslinking as a side reaction.[16] |
The analytical methods described for DSC conjugation are generally applicable to confirming conjugation with these alternative reagents. The primary difference will be the expected mass shift in MS analysis, which will correspond to the mass of the attached molecule without the leaving group of the specific reagent.
Conclusion
Confirming the successful conjugation of molecules to proteins using this compound is a multifaceted process that relies on a combination of orthogonal analytical techniques. Mass spectrometry provides the most direct and detailed evidence of conjugation, including the degree of labeling and site of attachment.[1] HPLC methods are invaluable for assessing the purity, homogeneity, and stability of the conjugate population.[4] SDS-PAGE offers a rapid and accessible qualitative confirmation of a molecular weight increase.[6] Finally, Differential Scanning Calorimetry provides crucial insights into how the conjugation process affects the thermal stability and conformation of the protein.[9] By employing a strategic combination of these methods, researchers can gain a comprehensive understanding of their DSC-conjugated products, ensuring the development of well-characterized and reliable bioconjugates for their intended applications.
References
- 1. msf.ucsf.edu [msf.ucsf.edu]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. bosterbio.com [bosterbio.com]
- 9. atascientific.com.au [atascientific.com.au]
- 10. dsc analysis equipment [redthermo.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N,N'-Disuccinimidyl Carbonate (DSC) vs. 1,1'-Carbonyldiimidazole (CDI) for Hydroxyl Activation
In the realm of bioconjugation, drug delivery, and surface modification, the activation of hydroxyl groups is a critical step for covalently linking molecules. Two of the most common reagents employed for this purpose are N,N'-Disuccinimidyl carbonate (DSC) and 1,1'-Carbonyldiimidazole (CDI). This guide provides a comprehensive and objective comparison of these two activators, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific application.
Reaction Mechanisms
Both DSC and CDI activate hydroxyl groups by forming a more reactive intermediate that can subsequently react with a nucleophile, typically a primary amine, to form a stable carbamate (B1207046) linkage. However, the nature of the activated intermediate and the reaction byproducts differ significantly.
This compound (DSC) Activation:
DSC reacts with a hydroxyl group to form a highly reactive N-succinimidyl carbonate intermediate. The leaving group, N-hydroxysuccinimide (NHS), is a good leaving group, making the intermediate susceptible to nucleophilic attack by an amine.
Caption: Reaction mechanism of hydroxyl activation by DSC.
1,1'-Carbonyldiimidazole (CDI) Activation:
CDI activates hydroxyl groups by forming an imidazole (B134444) carbamate intermediate. While reactive, this intermediate is generally considered less reactive than the N-succinimidyl carbonate formed by DSC. The leaving group in the subsequent reaction with an amine is imidazole.
Caption: Reaction mechanism of hydroxyl activation by CDI.
Performance Comparison
| Parameter | This compound (DSC) | 1,1'-Carbonyldiimidazole (CDI) |
| Reactivity of Intermediate | Higher[1] | Lower |
| Reaction Time (Activation) | Typically 1-4 hours | Typically 2-4 hours |
| Reaction Time (Coupling) | Typically 2-4 hours | Can be longer, up to 24 hours[2] |
| Optimal pH for Coupling | 7.5 - 8.5 | 8.5 - 10.2[2] |
| Stability of Activated Intermediate | Good, can be isolated in some cases[3] | Less stable, often used in situ |
| Moisture Sensitivity | High, hydrolyzes in the presence of water[4] | Very high, readily hydrolyzes[5][6] |
| Common Solvents | Acetonitrile, Dioxane, THF, DMF | THF, Dioxane, Benzene, DMF[7] |
| Byproducts | N-hydroxysuccinimide (NHS) | Imidazole, CO2[6] |
Experimental Protocols
The following protocols are adapted from a technical note for the activation of hydroxyl-functionalized magnetic particles and serve as a representative example of the experimental workflows for both reagents.[8]
General Experimental Workflow
Caption: General workflow for hydroxyl activation and coupling.
Activation of Hydroxyl-Terminated Magnetic Particles with DSC[8]
-
Preparation: Wash 100 mg of hydroxyl-functionalized magnetic particles with anhydrous acetone, dioxane, acetonitrile, THF, or DMF to remove any storage buffer.
-
Activation: Resuspend the particles in 2 mL of a 50 mg/mL solution of DSC in the chosen anhydrous solvent.
-
Incubation: Mix the suspension for 2 hours at room temperature.
-
Washing: Wash the activated particles three times with the anhydrous solvent to remove excess DSC and N-hydroxysuccinimide byproduct.
-
Aqueous Wash: Perform one wash with ice-cold deionized water.
-
Coupling: Immediately resuspend the activated particles in a suitable coupling buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.5) containing the amine-functionalized ligand.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench any remaining active sites by adding a small molecule amine (e.g., ethanolamine (B43304) or Tris buffer) and incubating for 1 hour.
-
Final Washes: Wash the particles extensively with buffer to remove unreacted ligand and quenching agent.
Activation of Hydroxyl-Terminated Magnetic Particles with CDI[8]
-
Preparation: Wash 100 mg of hydroxyl-functionalized magnetic particles with anhydrous THF.[8]
-
Activation: Resuspend the particles in 2 mL of a 50 mg/mL solution of CDI in anhydrous THF.[8]
-
Incubation: Mix the suspension for 2 hours at room temperature.[8]
-
Washing: Wash the activated particles three times with anhydrous THF to remove excess CDI and imidazole byproduct.[8]
-
Aqueous Wash: Perform one wash with ice-cold deionized water.[8]
-
Coupling: Immediately resuspend the activated particles in a suitable coupling buffer (e.g., 0.1 M carbonate buffer, pH 9.5-10.2) containing the amine-functionalized ligand.[2][8]
-
Incubation: Incubate for 4-24 hours at room temperature or overnight at 4°C.[2][8]
-
Quenching: Quench any remaining active sites by adding a small molecule amine (e.g., ethanolamine or Tris buffer) and incubating for 1 hour.
-
Final Washes: Wash the particles extensively with buffer to remove unreacted ligand and quenching agent.
Advantages and Disadvantages
This compound (DSC)
Advantages:
-
Forms a more reactive N-succinimidyl carbonate intermediate, potentially leading to higher yields and faster reaction times.[1]
-
The activated intermediate can be more stable and sometimes isolated.[3]
-
Longer shelf life compared to CDI.[1]
-
Suitable for a wide range of anhydrous solvents.[1]
Disadvantages:
-
Highly sensitive to moisture.[4]
-
N-hydroxysuccinimide byproduct needs to be removed.
1,1'-Carbonyldiimidazole (CDI)
Advantages:
-
Readily available and relatively inexpensive.
-
The byproducts, imidazole and carbon dioxide, are generally easy to remove.[6]
Disadvantages:
-
Extremely sensitive to moisture, which can lead to reagent decomposition and low yields.[5][6]
-
The imidazole carbamate intermediate is less reactive than the DSC-activated intermediate.
-
Can be prone to side reactions, such as the reaction of excess CDI with the target hydroxyl groups, which can block the desired reaction if not carefully controlled.[7][9]
Conclusion
The choice between DSC and CDI for hydroxyl activation depends on the specific requirements of the application. DSC is often favored when higher reactivity and potentially higher yields are desired, and its greater stability in a wider range of solvents can be advantageous. However, its moisture sensitivity must be carefully managed. CDI is a viable and cost-effective alternative, particularly for applications where the lower reactivity of the intermediate is sufficient. Careful control of reaction conditions, especially the exclusion of moisture and the stoichiometry of the reagent, is crucial for successful outcomes with CDI. For critical applications, it is recommended to perform small-scale pilot experiments to determine the optimal activator and conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates | Semantic Scholar [semanticscholar.org]
- 5. Thermodynamics Properties of 1,1-Carbonyldiimidazole (CDI) and 4-Imidazole Acrylic Acid, Obtained by DSC and Combustion Calorimetry [scielo.org.mx]
- 6. tainstruments.com [tainstruments.com]
- 7. Comparative study of the three different fluorophore antibody conjugation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spherotech.com [spherotech.com]
- 9. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing Carbamate Linkage Stability Using Differential Scanning Calorimetry (DSC)
For researchers, scientists, and drug development professionals, the stability of the covalent linkage between a drug and its carrier is a critical determinant of a therapeutic's efficacy and safety profile. Carbamate (B1207046) linkages are frequently employed in bioconjugates, such as antibody-drug conjugates (ADCs), due to their versatile stability profile, which can be tuned for controlled drug release.[1] This guide provides an objective comparison of the thermal stability of carbamate linkages with common alternatives—amides and esters—supported by experimental data from Differential Scanning calorimetry (DSC).
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] It is widely used to study the thermal stability of proteins and small molecules, providing valuable information on melting points, conformational changes, and decomposition temperatures.[3][4]
Principles of DSC in Stability Assessment
In a DSC experiment, a sample and a reference are heated at a constant rate. When the sample undergoes a thermal transition, such as melting or decomposition, there is a change in the heat flow relative to the reference, which is recorded as a peak in the DSC thermogram.[5] The temperature at which this peak occurs provides information about the thermal stability of the substance. For the purpose of assessing linkage stability, the onset temperature of decomposition is a key parameter.
Comparative Thermal Stability of Carbamate, Amide, and Ester Linkages
The intrinsic chemical nature of carbamate, amide, and ester linkages dictates their relative thermal stabilities. Amide bonds are generally considered the most stable due to the significant resonance delocalization of the nitrogen lone pair with the carbonyl group. Carbamates also exhibit resonance stabilization but to a lesser extent than amides.[6] Ester linkages are typically the most susceptible to thermal cleavage among the three.
The following table summarizes quantitative data on the thermal decomposition of compounds containing these linkages, as determined by DSC. It is important to note that the data is compiled from different studies on various molecules, and direct comparisons should be made with consideration of the molecular context.
| Linkage Type | Compound | Onset of Decomposition (°C) | Peak Decomposition (°C) | Data Source(s) |
| Carbamate | N-iso-propyl-o-nitrophenyl carbamate | ~120 | 198 | [1] |
| N-sec-butyl-o-nitrophenyl carbamate | ~150 | 214 | [1] | |
| N-cyclohexyl-o-nitrophenyl carbamate | ~155-160 | 218 | [1] | |
| N-benzyl-o-nitrophenyl carbamate | ~120 | 207 | [1] | |
| Amide | Polyamide 6 (Nylon 6) | >300 | - | [7] |
| Polyamide 6,6 (Nylon 6,6) | >300 | - | [7] | |
| Ester | Methyl arachidate | ~140 | 200-300 | [8] |
| Pentyl arachidate | ~140 | 200-300 | [8] | |
| Decyl arachidate | ~140 | 200-300 | [8] |
Note: The decomposition of polyamides occurs at significantly higher temperatures than their melting points and is often studied by thermogravimetric analysis (TGA) in conjunction with DSC. The data for esters represents the temperature at which a mass loss of ≥5% is observed.
Experimental Protocols
To ensure the objective comparison of linkage stability, standardized experimental protocols for DSC are crucial. Below are detailed methodologies for the analysis of small molecules and bioconjugates.
Protocol 1: DSC Analysis of Small Molecule Stability
Objective: To determine the thermal decomposition temperature of a small molecule containing a carbamate, amide, or ester linkage.
Materials:
-
Differential Scanning Calorimeter
-
Aluminum or hermetically sealed sample pans
-
Test compound (2-5 mg)
-
Inert reference material (e.g., empty pan)
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into a DSC sample pan.
-
Encapsulation: Seal the pan. For volatile samples or to prevent oxidation, use hermetically sealed pans.
-
Instrument Setup:
-
Place the sealed sample pan in the sample cell and an empty, sealed pan as a reference in the reference cell.
-
Purge the DSC cell with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the system at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature beyond the decomposition point.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature of any exothermic or endothermic peaks corresponding to decomposition. The onset temperature is typically determined by the intersection of the baseline with the tangent of the peak's leading edge.[9]
-
Protocol 2: DSC Analysis of Bioconjugate Stability
Objective: To assess the impact of a carbamate-containing linker-drug on the thermal stability of a protein (e.g., an antibody).
Materials:
-
Differential Scanning Calorimeter suitable for biological samples (e.g., MicroCal VP-Capillary DSC)
-
Bioconjugate sample (e.g., ADC)
-
Unconjugated protein control (e.g., naked antibody)
-
Dialysis buffer (e.g., PBS)
Procedure:
-
Sample Preparation:
-
Dialyze both the bioconjugate and the unconjugated protein against the same buffer to ensure matched buffer conditions.
-
Determine the protein concentration accurately. A typical concentration range is 0.1-2 mg/mL.
-
-
Instrument Setup:
-
Fill the reference cell with the dialysis buffer.
-
Load the sample cell with the bioconjugate or unconjugated protein solution.
-
-
Thermal Program:
-
Equilibrate the system at a starting temperature of ~20°C.
-
Heat the sample at a constant rate (e.g., 1°C/min) to a final temperature of ~100°C.
-
-
Data Analysis:
-
Record the differential heat capacity (Cp) as a function of temperature.
-
Determine the melting temperature (Tm) for each unfolding transition. The Tm is the temperature at which the Cp is maximal.
-
Compare the thermograms of the bioconjugate and the unconjugated protein. A shift in Tm can indicate a change in the protein's thermal stability due to the conjugation of the linker-drug.
-
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows for assessing the stability of small molecules and bioconjugates, as well as the logical relationship in interpreting the stability data.
Conclusion
DSC is a valuable tool for assessing the thermal stability of carbamate linkages and comparing them to other covalent bonds used in drug development. The data suggests that carbamates are generally less thermally stable than amides but can be more stable than esters, although this is highly dependent on the specific molecular structure. For bioconjugates, DSC provides critical insights into how the conjugation of a linker-drug via a carbamate bond affects the overall conformational stability of the protein. By employing standardized DSC protocols, researchers can obtain reliable and comparable data to guide the design and selection of linkers for optimized therapeutic performance.
References
- 1. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. atascientific.com.au [atascientific.com.au]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. hitachi-hightech.com [hitachi-hightech.com]
- 8. mdpi.com [mdpi.com]
- 9. reddit.com [reddit.com]
Validating Protein Activity Post-Modification with N,N'-Disuccinimidyl Carbonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the modification of proteins is a critical step in various applications, from creating antibody-drug conjugates to stabilizing therapeutic enzymes. N,N'-Disuccinimidyl carbonate (DSC) is a versatile homobifunctional crosslinking agent that targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, forming stable urethane (B1682113) bonds. While DSC is effective for conjugation and stabilization, a crucial subsequent step is the validation of the protein's biological activity. This guide provides a comparative overview of methods to assess protein function after modification with DSC, supported by experimental data from analogous protein modifications, and detailed protocols to aid in experimental design.
Comparison of Protein Activity After Chemical Modification
The impact of chemical modification on protein activity is highly dependent on the specific protein, the extent of modification, and the location of the modified residues. Modification of amino acids essential for substrate binding or catalysis can lead to a significant loss of activity. Conversely, modification of surface-exposed residues distant from the active site may have a minimal effect or, in some cases, even enhance activity or stability.
The following table summarizes quantitative data from studies on enzymes modified with amine-reactive crosslinkers or other chemical modifications, illustrating the range of possible outcomes. While direct quantitative kinetic data for DSC-modified proteins is not extensively published, the data from analogous modifications provide a valuable reference.
| Protein | Modification Reagent | Key Findings | Retained Activity (%) | Reference |
| Horseradish Peroxidase (HRP) | Carbodiimide-activated carboxyl groups | Enzymatic activity as measured by 3,3'-diaminobenzidine (B165653) reaction remained virtually unchanged. | ~100% | [1] |
| α-Chymotrypsin | Pyromellitic anhydride | Vmax in water-ethanol mixtures was broadened, indicating stabilization. | >100% (in specific solvent mixtures) | |
| Lysozyme | Caffeic acid | Decreased activity against Micrococcus lysodeikticus. | 69.2% | [2] |
| Lysozyme | p-Coumaric acid | Decreased activity against Micrococcus lysodeikticus. | 64.7% | [2] |
Experimental Protocols
Accurate and reproducible assessment of protein activity is paramount. Below are detailed protocols for the modification of a protein with DSC and subsequent activity assays for common model enzymes.
Protocol 1: Modification of a Protein with this compound (DSC)
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound (DSC)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine)
-
Dialysis or size-exclusion chromatography equipment
Procedure:
-
Protein Preparation: Prepare the protein solution at a known concentration in an amine-free buffer (e.g., PBS).
-
DSC Solution Preparation: Immediately before use, dissolve DSC in anhydrous DMSO to the desired stock concentration. DSC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Modification Reaction: Add the DSC stock solution to the protein solution while gently vortexing. The molar ratio of DSC to protein will need to be optimized for each specific application to achieve the desired degree of modification without causing significant loss of activity. Typical molar excess of DSC can range from 10-fold to 100-fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted DSC. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the excess reagents and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Determine the concentration of the modified protein using a standard protein assay (e.g., BCA assay). The degree of modification can be assessed by techniques such as MALDI-TOF mass spectrometry.
Protocol 2: Horseradish Peroxidase (HRP) Activity Assay
Principle: This assay is based on the HRP-catalyzed oxidation of a chromogenic substrate, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) or o-phenylenediamine (B120857) dihydrochloride (B599025) (OPD), in the presence of hydrogen peroxide (H₂O₂). The resulting colored product is measured spectrophotometrically.
Materials:
-
Native and DSC-modified HRP
-
Assay buffer (e.g., 50 mM phosphate-citrate buffer, pH 5.0)
-
Chromogenic substrate solution (e.g., TMB or OPD)
-
Hydrogen peroxide (H₂O₂) solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the substrate and H₂O₂ in the assay buffer.
-
Enzyme Dilution: Dilute the native and DSC-modified HRP to a suitable concentration in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, followed by the enzyme solution.
-
Initiation: Start the reaction by adding the H₂O₂ and substrate solution to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-30 minutes), protected from light.
-
Termination: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Calculation: Calculate the specific activity of the native and modified enzyme and determine the percentage of retained activity.
Protocol 3: α-Chymotrypsin Activity Assay
Principle: This assay measures the hydrolysis of a synthetic substrate, such as N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-AAPF-pNA), by α-chymotrypsin. The cleavage of the substrate releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.
Materials:
-
Native and DSC-modified α-chymotrypsin
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Substrate stock solution (S-AAPF-pNA in DMSO)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare working solutions of the substrate by diluting the stock solution in the assay buffer.
-
Enzyme Dilution: Dilute the native and DSC-modified α-chymotrypsin to a suitable concentration in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer and the enzyme solution.
-
Initiation: Start the reaction by adding the substrate solution to each well.
-
Measurement: Immediately measure the increase in absorbance at 410 nm over time in a kinetic mode.
-
Calculation: Determine the initial velocity (V₀) from the linear portion of the absorbance versus time plot. Calculate the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial velocities at various substrate concentrations. Compare the kinetic parameters of the native and modified enzyme to assess the impact of the modification on catalytic efficiency and substrate affinity.
Mandatory Visualizations
To further clarify the experimental workflows and the chemical principles involved, the following diagrams are provided.
Caption: Workflow for validating protein activity after DSC modification.
References
A Comparative Guide to N,N'-Disuccinimidyl Carbonate and Other Homobifunctional Crosslinkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Homobifunctional crosslinkers, possessing two identical reactive groups, are invaluable tools for linking biomolecules, studying protein-protein interactions, and forming complex bioconjugates. This guide provides an objective comparison of N,N'-Disuccinimidyl carbonate (DSC), a versatile crosslinker, with other common homobifunctional alternatives, supported by available data and detailed experimental protocols.
Introduction to this compound (DSC)
This compound (DSC) is a homobifunctional N-hydroxysuccinimide (NHS) ester reagent widely used for the covalent conjugation of biomolecules.[1] Its primary application lies in the activation of hydroxyl and amino groups, facilitating the formation of stable carbamate (B1207046) and urea (B33335) linkages, respectively.[1][2] DSC serves as a milder alternative to hazardous reagents like phosgene.[3] It is particularly useful for coupling ligands, drugs, and other molecules to proteins via their lysine (B10760008) residues.[1]
The reactivity of DSC stems from its two N-hydroxysuccinimide esters, which readily react with nucleophiles such as primary amines. This reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]
Comparison of DSC with Other Homobifunctional Crosslinkers
The choice of a homobifunctional crosslinker is often dictated by factors such as the desired spacer arm length, solubility, and the specific application. While direct quantitative comparisons of DSC with other popular crosslinkers under identical experimental conditions are not extensively documented in the literature, a comparative analysis of their properties can guide reagent selection.
Key Performance Parameters
| Feature | This compound (DSC) | Disuccinimidyl Suberate (DSS) | Disuccinimidyl Glutarate (DSG) |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target | Primary amines (-NH2) | Primary amines (-NH2) | Primary amines (-NH2) |
| Spacer Arm Length | ~2.6 Å (carbonyl group) | 11.4 Å | 7.7 Å |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5] | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5][6] | Soluble in organic solvents (e.g., DMSO, DMF), insoluble in water.[5][6] |
| Key Applications | Activation of hydroxyl and amino groups, synthesis of carbamates and ureas, short-range crosslinking.[1][2] | Protein-protein interaction studies, intramolecular crosslinking.[5][6] | Shorter-range protein-protein interaction studies.[5][6] |
| Hydrolytic Stability | Susceptible to hydrolysis in aqueous solutions, similar to other NHS esters.[7] | Prone to hydrolysis, with a half-life of minutes to hours depending on pH.[7] | Also susceptible to hydrolysis in aqueous environments.[7] |
Note: The spacer arm length of DSC is represented by the central carbonyl group, which provides a very short and rigid linkage compared to the flexible alkyl chains of DSS and DSG.
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for protein crosslinking using DSC and a generic NHS ester like DSS or DSG.
Protocol 1: Activation of a Hydroxyl-Containing Ligand with DSC for Protein Conjugation
This two-step protocol first activates a ligand containing a hydroxyl group with DSC, followed by conjugation to a protein.
Materials:
-
Ligand with a terminal hydroxyl group
-
This compound (DSC)
-
Anhydrous acetonitrile
-
Triethylamine (TEA)
-
Protein solution in phosphate-buffered saline (PBS), pH 7.4
-
Quenching buffer: 1 M Tris-HCl, pH 7.5
-
Size-exclusion chromatography column for purification
Procedure:
-
Activation of Ligand:
-
Dissolve the hydroxyl-containing ligand in anhydrous acetonitrile.
-
Add a 1.5-fold molar excess of DSC and a 2-fold molar excess of TEA.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC for the formation of the activated carbonate.
-
The resulting activated ligand (a mixed carbonate) can be purified by silica (B1680970) gel chromatography if necessary.
-
-
Conjugation to Protein:
-
Dissolve the activated ligand in a minimal amount of an organic solvent like DMSO.
-
Add the activated ligand solution dropwise to the protein solution in PBS (pH 7.4) with gentle stirring. A common starting point is a 20-fold molar excess of the activated ligand to the protein.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the protein conjugate using a size-exclusion chromatography column to remove excess ligand and by-products.
-
Protocol 2: One-Step Protein Crosslinking with DSS or DSG
This protocol describes a typical one-step crosslinking reaction for studying protein-protein interactions.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DSS or DSG
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
SDS-PAGE analysis reagents
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is in a buffer that does not contain primary amines.
-
Prepare Crosslinker Solution: Immediately before use, dissolve DSS or DSG in anhydrous DMSO or DMF to a concentration of 10-25 mM.
-
Crosslinking Reaction: Add the crosslinker solution to the protein solution to achieve the desired final concentration. A 20- to 50-fold molar excess of the crosslinker to the protein is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the reaction mechanisms and experimental workflows described.
References
- 1. N-hydroxysuccinimide carbonates and carbamates are useful reactive reagents for coupling ligands to lysines on proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
Proper Disposal of N,N'-Disuccinimidyl Carbonate (DSC): A Step-by-Step Guide
Effective laboratory management of N,N'-Disuccinimidyl carbonate (DSC), a highly reactive bioconjugation and crosslinking agent, necessitates stringent disposal procedures to ensure personnel safety and environmental compliance. Due to its high reactivity and moisture sensitivity, DSC must be chemically neutralized before it is collected for waste disposal.
DSC is classified as a hazardous substance; it is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2][3] The primary mechanism for its neutralization is through hydrolysis or reaction with a primary amine, which breaks down the reactive N-hydroxysuccinimide (NHS) ester moieties. In aqueous environments, DSC rapidly hydrolyzes to form two equivalents of N-hydroxysuccinimide (NHS) and carbon dioxide gas.[4] This inherent reactivity provides a straightforward pathway for its deactivation in a controlled laboratory setting.
This guide provides detailed protocols for the safe chemical neutralization and disposal of unused DSC and contaminated materials.
Essential Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). DSC is a fine powder that can be easily inhaled and can irritate the skin and eyes.
-
Gloves: Wear chemical-resistant nitrile gloves.[5] Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][5]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
-
Ventilation: All procedures must be performed inside a certified chemical fume hood to avoid inhalation of the powder.[5][6]
Chemical Neutralization: The First Step in Disposal
Unused or waste DSC should never be disposed of directly as a solid waste. It must first be "quenched" or neutralized by converting it into less reactive components. This is typically achieved by reacting the DSC with a nucleophilic solution. Below are two effective methods for this process.
| Parameter | Method A: Amine Quenching | Method B: Basic Hydrolysis |
| Neutralizing Agent | Tris(hydroxymethyl)aminomethane (Tris) | Sodium Bicarbonate (NaHCO₃) |
| Solution | 1 M Tris buffer, pH 8.0 - 8.5 | 5-10% (w/v) Sodium Bicarbonate in water |
| Mechanism | Aminolysis | Base-catalyzed Hydrolysis |
| Recommended Ratio | Approx. 10 mL of 1 M Tris per 1 g of DSC | Approx. 20 mL of solution per 1 g of DSC |
| Reaction Time | 1 hour | 2-4 hours (or overnight) |
| Key Indicator | Initial effervescence (CO₂ release) subsides | Initial effervescence (CO₂ release) subsides |
| Primary Byproducts | N-hydroxysuccinimide (NHS), Carbon Dioxide, Tris-carbamate adducts | N-hydroxysuccinimide (NHS), Carbon Dioxide |
Experimental Protocols for DSC Neutralization
Protocol A: Neutralization via Amine Quenching
This method uses a common laboratory buffer, Tris, which contains a primary amine that efficiently quenches the reactive NHS ester groups of DSC.[7]
Materials:
-
Waste this compound
-
1 M Tris buffer (pH adjusted to 8.0-8.5 with HCl)
-
A dedicated glass beaker or flask (appropriately sized to be no more than 50% full)
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: Place the beaker or flask containing a stir bar on a magnetic stir plate inside a chemical fume hood.
-
Add Buffer: Add the required volume of 1 M Tris buffer (pH 8.0-8.5) to the beaker. Begin gentle stirring.
-
Slow Addition of DSC: Carefully and slowly add the waste DSC powder to the stirring Tris buffer in small portions. Caution: The reaction will generate carbon dioxide gas, causing effervescence. Add the solid slowly to avoid excessive foaming and potential overflow.
-
Reaction: Once all the DSC has been added, cover the beaker loosely (e.g., with a watch glass) to contain any splashes while still allowing gas to escape. Continue stirring the mixture at room temperature for at least 1 hour to ensure the reaction is complete.[7]
-
Verification: After 1 hour, check the pH of the solution. It should be neutral or slightly basic. If the solution is acidic, add more Tris buffer or a small amount of sodium bicarbonate until the pH is between 6.0 and 8.0.
-
Final Disposal: Transfer the neutralized aqueous solution into a properly labeled hazardous waste container designated for aqueous chemical waste.
Protocol B: Neutralization via Basic Hydrolysis
This method relies on the inherent moisture sensitivity of DSC, using a mild base to accelerate the hydrolysis reaction.[4]
Materials:
-
Waste this compound
-
5-10% (w/v) aqueous sodium bicarbonate (NaHCO₃) solution
-
A dedicated glass beaker or flask (appropriately sized to be no more than 50% full)
-
Stir plate and magnetic stir bar
-
pH paper or pH meter
Procedure:
-
Preparation: Place the beaker or flask with a stir bar on a magnetic stir plate inside a chemical fume hood.
-
Add Solution: Add the required volume of the 5-10% sodium bicarbonate solution to the beaker and begin stirring.
-
Slow Addition of DSC: Carefully and in small portions, add the waste DSC powder to the stirring solution. Expect effervescence as carbon dioxide is produced. Control the rate of addition to prevent the reaction from foaming over.
-
Reaction: After all the solid has been added, cover the beaker loosely and allow the mixture to stir at room temperature. For complete hydrolysis, a reaction time of 2-4 hours is recommended. For convenience, this can be left to stir overnight.
-
Verification: Check the pH of the solution to ensure it is near neutral (pH 6-8). If necessary, adjust with a small amount of dilute acid (e.g., 1 M HCl) or base (e.g., sodium bicarbonate).
-
Final Disposal: Pour the neutralized aqueous solution into a designated and correctly labeled hazardous waste container for aqueous chemical waste.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe neutralization and disposal of this compound.
Disposal of Contaminated Materials
Any labware, weigh paper, or PPE that is grossly contaminated with solid DSC should be rinsed with one of the neutralizing solutions described above before being disposed of as solid hazardous waste. The first rinseate must be collected and treated as hazardous liquid waste.[8] Disposable items that cannot be decontaminated should be placed in a sealed bag or container, properly labeled, and disposed of through a licensed hazardous waste management service.[6]
References
- 1. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. This compound | 74124-79-1 | Benchchem [benchchem.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling N,N'-Disuccinimidyl Carbonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N,N'-Disuccinimidyl carbonate (DSC). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as harmful if swallowed, a cause of skin irritation, and a cause of serious eye irritation.[1][2][3][4] It may also lead to respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved.[1][3][5] |
| Skin Protection | Chemical-resistant gloves and impervious protective clothing.[5] | Gloves tested according to EN 374.[3][6] |
| Respiratory Protection | Dust mask or particulate filter is necessary if dust is generated.[6] | N95 (US) or P2 (EN 143).[6] A full-face respirator may be required if exposure limits are exceeded.[5] |
Quantitative Exposure Limits
The following table summarizes the available quantitative data regarding occupational exposure limits for this compound.
| Exposure Route | Protection Goal | Threshold Level | Used In | Exposure Time |
| Inhalation | Systemic Effects | 1.1 mg/m³ | Worker (Industry) | Chronic |
| Dermal | Systemic Effects | 0.313 mg/kg bw/day | Worker (Industry) | Chronic |
Data sourced from a Safety Data Sheet for this compound.[6]
Experimental Protocols: Safe Handling and Disposal
3.1. Handling Procedure:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above. Gloves must be inspected for any damage prior to use.[3][5]
-
Weighing and Transfer: Handle DSC carefully to avoid the formation of dust.[1][6][7] Use appropriate tools (e.g., spatula) for transfer.
-
During Use: Avoid contact with skin, eyes, and clothing.[1][6][7] Do not eat, drink, or smoke in the handling area.[4][5]
-
Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1][5] Use a proper glove removal technique to avoid skin contact with the outer surface of the glove.[3]
3.2. Storage:
Store this compound in a tightly closed container in a dry and cool place.[1][6][7] Some sources recommend refrigeration and storage under a nitrogen atmosphere.[1][7]
3.3. Accidental Release Measures:
In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][7] Ventilate the affected area.[6]
3.4. Disposal Plan:
This compound and its container must be disposed of as hazardous waste.[6] Follow all local, regional, national, and international regulations for chemical waste disposal.[5][6] Do not dispose of down the drain.[1][6] Contaminated packaging should be treated with the same precautions as the substance itself.[6]
Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
